1-Iodo-3-methoxypropane
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-iodo-3-methoxypropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9IO/c1-6-4-2-3-5/h2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFNCRJSFSDJOBT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCI | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9IO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20542876 | |
| Record name | 1-Iodo-3-methoxypropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20542876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61542-10-7 | |
| Record name | 1-Iodo-3-methoxypropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20542876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-iodo-3-methoxypropane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
1-Iodo-3-methoxypropane chemical properties and structure
High-Purity Reagent for Linker Chemistry & Alkylation Modules [1]
Executive Summary
1-Iodo-3-methoxypropane (CAS: 61542-10-7) is a specialized primary alkyl iodide widely utilized in medicinal chemistry and materials science.[1][2] Its structural core—a propyl chain terminated by a methoxy ether and a reactive iodine leaving group—serves as a critical "spacer" motif.[1] It is primarily employed to introduce the 3-methoxypropyl side chain onto nucleophilic scaffolds (phenols, amines, amides), modulating lipophilicity and metabolic stability in drug candidates.[1]
This guide details the physicochemical profile, validated synthesis protocols, and reactivity patterns of this compound, emphasizing practical handling to mitigate its inherent thermal and photolytic instability.[1]
Physicochemical Specifications
The following data consolidates experimental and computed properties essential for stoichiometric calculations and process design.
| Property | Value / Description | Notes |
| IUPAC Name | This compound | |
| CAS Number | 61542-10-7 | |
| Molecular Formula | ||
| Molecular Weight | 200.02 g/mol | |
| Appearance | Colorless to light yellow liquid | Darkens upon storage due to |
| Boiling Point | ~140–150 °C (est.[1] at 760 mmHg) | Recommendation: Distill under reduced pressure (e.g., ~60–70 °C at 15 mmHg) to prevent decomposition. |
| Density | > 1.4 g/mL (Liquid) | Significantly denser than water.[1] |
| Solubility | Miscible in DCM, THF, Acetone, | Immiscible in water; hydrolyzes slowly.[1] |
| Stability | Light and Heat Sensitive | Store at 2–8 °C in amber glass.[1] |
Synthesis Protocols
Two primary routes are validated for high-yield production.[1] Method A (Finkelstein) is preferred for scalability and cost-efficiency, while Method B (Appel-Type) is useful when starting from the alcohol precursor.[1]
Method A: Finkelstein Halogen Exchange (Recommended)
This method leverages the solubility difference between Sodium Iodide (NaI) and Sodium Chloride (NaCl) in acetone to drive the equilibrium.[1]
Precursors: 1-Chloro-3-methoxypropane, Sodium Iodide (NaI), Anhydrous Acetone.[1]
Protocol:
-
Setup: Equip a round-bottom flask with a reflux condenser and a drying tube (
or inlet). -
Dissolution: Dissolve 1.2 equivalents of NaI in anhydrous acetone (0.5 M concentration relative to substrate).
-
Addition: Add 1.0 equivalent of 1-chloro-3-methoxypropane.
-
Reaction: Reflux the mixture for 18–24 hours. A white precipitate (NaCl) will form, indicating reaction progress.[1]
-
Workup:
-
Cool to room temperature and filter off the solid NaCl.[1]
-
Concentrate the filtrate in vacuo (do not heat above 40 °C).
-
Redissolve the residue in Diethyl Ether or MTBE.[1]
-
Critical Wash: Wash the organic layer with 10% Sodium Thiosulfate (
) to remove any free iodine (yellow/brown color should disappear), followed by brine.[1]
-
-
Purification: Dry over
and concentrate. Purify via vacuum distillation.[1][4]
Method B: Iodination of Alcohol (Appel Conditions)
Precursors: 3-Methoxy-1-propanol, Iodine (
Protocol:
-
Dissolve
(1.2 eq) and Imidazole (1.5 eq) in DCM at 0 °C. -
Add
(1.2 eq) slowly; the solution will turn dark and then clear/yellow as the adduct forms.[1] -
Add 3-methoxy-1-propanol (1.0 eq) dropwise.[1]
-
Stir at room temperature for 2–4 hours.
-
Quench with saturated
, extract with DCM, and purify via silica gel chromatography (eluting with Hexanes/EtOAc) or distillation.
Visualization: Synthesis Pathways[1]
Figure 1: Validated synthetic routes for this compound generation.
Reactivity & Applications in Drug Discovery[1]
The iodine atom in this compound is a "soft" leaving group, making the carbon center highly susceptible to
Nucleophilic Substitution ( )
This is the primary utility of the reagent.[1] It is used to alkylate:
-
Phenols: To create aryl-alkyl ethers (common in GPCR ligands).[1]
-
Amines: To synthesize secondary/tertiary amines.[1]
-
Thiols: To generate thioethers.[1]
Mechanistic Insight: The methoxy group at the C3 position provides a slight inductive withdrawing effect but also allows for potential chelation with metal cations (e.g.,
Organometallic Reagent Generation
The iodide can be converted into a Grignard reagent or Organolithium species for C-C bond formation.[1]
-
Grignard Formation:
[1]-
Note: The internal oxygen can coordinate to the Mg, potentially forming a stable 5-membered chelate, which may affect reactivity rates compared to simple alkyl halides.[1]
-
-
Lithium-Halogen Exchange: Treatment with
at -78 °C generates the lithiated species rapidly.[1]
Visualization: Reactivity Profile
Figure 2: Divergent reactivity pathways utilized in medicinal chemistry campaigns.[1]
Handling, Stability & Safety
Stability Issues
Alkyl iodides are inherently less stable than their chloro- or bromo- counterparts.[1] The C-I bond is weak (~50 kcal/mol) and susceptible to homolytic cleavage by UV light.[1]
-
Symptom: Development of a purple/brown tint indicates liberation of elemental iodine (
).[1] -
Impact: Free iodine can act as an oxidant or Lewis acid, interfering with sensitive catalytic cycles (e.g., Pd-catalyzed cross-couplings).[1]
Storage Protocol (Self-Validating)
-
Container: Amber glass vial with a PTFE-lined cap.
-
Stabilizer: Add a small coil of activated Copper wire or Silver wool inside the vial.[1]
-
Temperature: Store at 2–8 °C (Refrigerator).
Safety Hazards[1][2]
-
H315/H319: Causes skin and serious eye irritation.[1]
-
Sensitizer: Alkylating agents are potential carcinogens; handle in a fume hood with nitrile gloves.[1]
References
-
PubChem Compound Summary. "this compound (CID 13522989)."[1][2] National Center for Biotechnology Information.[1] [Link][1]
-
Finkelstein, H. "Darstellung organischer Jodide aus den entsprechenden Bromiden und Chloriden."[1] Ber. Dtsch. Chem. Ges., 1910, 43, 1528.[1] (Foundational methodology for Halogen Exchange).[1]
-
Appel, R. "Tertiary Phosphine/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P–N Linkage."[1] Angew.[1][2] Chem. Int. Ed. Engl., 1975, 14, 801.[1] (Foundational methodology for Alcohol-to-Halide conversion).[1]
-
Organic Syntheses. "Finkelstein Reaction Protocols." Org.[1] Synth. Coll. Vol. 4, p.525.[1] (General procedure validation).
Sources
The Carbon-Iodine Bond in 1-Iodo-3-methoxypropane: A Comprehensive Technical Guide to its Reactivity and Synthetic Utility
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the reactivity of the carbon-iodine (C-I) bond in 1-iodo-3-methoxypropane. As a versatile alkylating agent, this compound is of significant interest in organic synthesis, particularly in the construction of complex molecular architectures relevant to drug discovery and materials science. This document elucidates the fundamental principles governing the C-I bond's behavior in a variety of chemical transformations, including nucleophilic substitutions, organometallic formations, coupling reactions, and eliminations. A key focus is placed on the electronic and steric influence of the methoxy group on the reaction pathways and outcomes. Detailed, field-proven experimental protocols, mechanistic insights, and quantitative data are presented to provide a practical and authoritative resource for laboratory applications.
Introduction: The Strategic Importance of the C-I Bond in this compound
This compound, with the chemical formula C₄H₉IO, is a key synthetic intermediate whose utility is primarily dictated by the inherent reactivity of its carbon-iodine bond.[1] The C-I bond is the weakest among the carbon-halogen bonds, making the iodide an excellent leaving group in nucleophilic substitution reactions. This high reactivity, coupled with the presence of the methoxy functional group, imparts unique chemical properties to the molecule, allowing for a diverse range of synthetic applications.
This guide will systematically dissect the reactivity profile of this compound, offering a blend of theoretical understanding and practical, actionable protocols. The subsequent sections will delve into the specifics of its synthesis, its participation in cornerstone organic reactions, and the subtle yet significant role of the ether linkage in directing reaction outcomes.
Physicochemical and Spectroscopic Profile
A thorough understanding of a reagent's physical and spectroscopic properties is paramount for its effective use in synthesis and for the accurate interpretation of experimental results.
| Property | Value | Source |
| Molecular Formula | C₄H₉IO | PubChem[1] |
| Molecular Weight | 200.02 g/mol | PubChem[1] |
| Appearance | Colorless to light yellow liquid | ChemicalBook[2] |
| CAS Number | 61542-10-7 | PubChem[1] |
| Boiling Point | Not explicitly available, expected to be elevated due to iodine | - |
| Density | Not explicitly available | - |
| Solubility | Soluble in common organic solvents (e.g., acetone, THF, diethyl ether) | General Knowledge |
| ¹H NMR | Available | PubChem[1] |
| ¹³C NMR | Available | PubChem[1] |
Note: For detailed spectroscopic data, refer to the PubChem database.[1]
Synthesis of this compound
The most common and efficient laboratory-scale synthesis of this compound is achieved via a Finkelstein reaction. This nucleophilic substitution reaction involves the exchange of a halide, typically bromide or chloride, for iodide.[3][4]
Finkelstein Reaction: A Reliable Pathway
The Finkelstein reaction is an equilibrium process that is driven to completion by Le Châtelier's principle.[4] The use of sodium iodide in acetone is particularly effective because while NaI is soluble in acetone, the resulting sodium bromide or chloride is not, and precipitates out of the reaction mixture, thus driving the equilibrium towards the formation of the iodoalkane.[1][5]
Caption: Finkelstein reaction for the synthesis of this compound.
Experimental Protocol: Synthesis of this compound
-
Reagent Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium iodide (1.5 eq.) in anhydrous acetone.
-
Reaction Initiation: To the stirred solution, add 1-bromo-3-methoxypropane (1.0 eq.) dropwise at room temperature.
-
Reaction Progression: Heat the reaction mixture to reflux. The reaction progress can be monitored by the formation of a white precipitate (NaBr). The reaction is typically complete within 2-4 hours.
-
Work-up: After cooling to room temperature, filter the reaction mixture to remove the precipitated sodium bromide.
-
Purification: The acetone is removed from the filtrate under reduced pressure. The resulting crude product can be purified by distillation or flash column chromatography to yield pure this compound.
Nucleophilic Substitution Reactions: The Workhorse of the C-I Bond
The high polarizability and low bond dissociation energy of the C-I bond make this compound an excellent substrate for Sₙ2 reactions.[6] The primary nature of the carbon bearing the iodine atom further favors this bimolecular pathway over the unimolecular Sₙ1 mechanism.
Williamson Ether Synthesis
A classic application of this compound is in the Williamson ether synthesis to form more complex ethers.[2][6][7][8] This reaction involves the displacement of the iodide by an alkoxide nucleophile.
Caption: Williamson ether synthesis using this compound.
Experimental Protocol: Synthesis of an Unsymmetrical Ether
-
Alkoxide Formation: In a suitable solvent (e.g., the corresponding alcohol or THF), prepare the desired alkoxide by reacting the alcohol with a strong base like sodium hydride (NaH).
-
Nucleophilic Attack: To the freshly prepared alkoxide solution, add this compound (1.0 eq.) dropwise at a controlled temperature (often room temperature or slightly elevated).
-
Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Quenching and Extraction: Upon completion, the reaction is carefully quenched with water or a saturated aqueous ammonium chloride solution. The product is then extracted into an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: The combined organic layers are washed, dried, and concentrated. The final product is purified by column chromatography or distillation.
Reaction with Cyanide
The reaction with cyanide ions provides a straightforward route to nitriles, which are valuable precursors for carboxylic acids, amines, and other nitrogen-containing compounds.[9][10]
Experimental Protocol: Synthesis of 4-methoxybutanenitrile
-
Reaction Setup: In a round-bottom flask, dissolve sodium cyanide (NaCN, 1.2 eq.) in a polar aprotic solvent such as DMSO or DMF.
-
Substrate Addition: Add this compound (1.0 eq.) to the cyanide solution.
-
Reaction Conditions: Heat the mixture to a temperature between 60-80 °C and stir until the starting material is consumed (monitored by TLC or GC).
-
Work-up and Extraction: Cool the reaction mixture, pour it into water, and extract the product with an organic solvent.
-
Purification: The organic extracts are washed, dried, and concentrated, followed by purification of the nitrile product.
Grignard Reagent Formation and Subsequent Reactions
The C-I bond in this compound is sufficiently reactive to undergo oxidative addition with magnesium metal to form the corresponding Grignard reagent, 3-methoxypropylmagnesium iodide.[11] This organometallic species is a potent nucleophile and a strong base.
Caption: Formation of 3-methoxypropylmagnesium iodide.
Experimental Protocol: Grignard Reagent Formation
-
Apparatus Setup: Assemble a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Initiation: Place magnesium turnings (1.2 eq.) in the flask. Add a small crystal of iodine to activate the magnesium surface.
-
Reagent Addition: Add a solution of this compound (1.0 eq.) in anhydrous diethyl ether or THF dropwise via the dropping funnel. The reaction is exothermic and may require cooling to maintain a gentle reflux.
-
Completion: Once the addition is complete, the mixture is typically stirred at room temperature or gently heated until all the magnesium has reacted. The resulting Grignard reagent is a grayish, cloudy solution.
This Grignard reagent can then be used in a plethora of subsequent reactions, such as additions to carbonyl compounds to form alcohols, or in coupling reactions.
Cross-Coupling Reactions: Forging New Carbon-Carbon Bonds
The C(sp³)-I bond of this compound can participate in transition-metal-catalyzed cross-coupling reactions, enabling the formation of new C-C bonds with a high degree of control and functional group tolerance.
Suzuki-Miyaura Coupling
While more common for C(sp²)-halides, Suzuki-Miyaura coupling of alkyl halides is an area of active research.[12][13][14][15][16] The reaction of this compound with an organoboron reagent in the presence of a palladium catalyst and a base can lead to the formation of a new C-C bond.
Caption: Suzuki-Miyaura coupling of this compound.
Heck Reaction
The Heck reaction typically involves the coupling of an unsaturated halide with an alkene.[17][18][19][20][21] While less common for saturated alkyl iodides, under specific conditions, related coupling processes can be achieved.
Elimination Reactions: A Competing Pathway
Under strongly basic conditions, particularly with sterically hindered bases, this compound can undergo elimination reactions to form 3-methoxypropene.[22][23][24][25][26] This E2 elimination pathway competes with Sₙ2 substitution.
Caption: E2 elimination of this compound.
The choice of base is critical in determining the ratio of substitution to elimination products. Bulky bases like potassium tert-butoxide (t-BuOK) favor elimination by abstracting a proton from the less sterically hindered β-carbon.[22][24]
The Influence of the Methoxy Group: Anchimeric Assistance
A fascinating aspect of the reactivity of this compound is the potential for the neighboring methoxy group to participate in substitution reactions, a phenomenon known as anchimeric assistance or neighboring group participation (NGP).[27][28][29][30][31][32][33][34] The oxygen atom, with its lone pairs of electrons, can act as an internal nucleophile, displacing the iodide to form a cyclic oxonium ion intermediate. This intermediate is then opened by an external nucleophile.
Caption: Neighboring group participation by the methoxy group.
Anchimeric assistance can lead to an enhanced reaction rate compared to analogous alkyl iodides without the ether functionality and can also result in the retention of stereochemistry at the reaction center.[27][29]
Conclusion
The carbon-iodine bond in this compound is a highly versatile functional group that enables a wide array of synthetic transformations. Its propensity to undergo nucleophilic substitution, form organometallic reagents, and participate in coupling and elimination reactions makes it a valuable building block in organic synthesis. The presence of the methoxy group adds another layer of complexity and opportunity, with the potential for neighboring group participation to influence reaction rates and stereochemical outcomes. This guide has provided a comprehensive overview of the core reactivity of this important molecule, supported by practical experimental protocols and mechanistic insights, to empower researchers in their synthetic endeavors.
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Lumen Learning. (n.d.). 9.5. Williamson ether synthesis. In Organic Chemistry 1: An open textbook. Retrieved from [Link]
-
Chemistry Stack Exchange. (2023, May 25). How much can we extend the Finkelstein reaction?. Retrieved from [Link]
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Chemistry LibreTexts. (2023, January 22). Williamson Ether Synthesis. Retrieved from [Link]
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Mugberia Gangadhar Mahavidyalaya. (n.d.). Organic Chemistry-II MODULE 16; Neighbouring group participation in SN reactions and Anchimeric assistance. Retrieved from [Link]
-
Chemistry Steps. (n.d.). tBuOK Elimination. Retrieved from [Link]
-
Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]
-
Chegg. (2022, November 18). Solved 16 Question (2points) Q See page 407 The SN2 reaction. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, August 1). 3.2: Neighboring Group Participation. Retrieved from [Link]
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Dalal Institute. (n.d.). Anchimeric Assistance. Retrieved from [Link]
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Wikipedia. (n.d.). Finkelstein reaction. Retrieved from [Link]
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Chemistry LibreTexts. (2023, January 22). Elimination by the E2 mechanism. Retrieved from [Link]
-
Epistemeo. (2011, November 2). The Heck Reaction: Reaction mechanism chemistry tutorial. YouTube. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2020, April 1). 7.11 SN2 reaction problem solving with predict the products type questions. YouTube. Retrieved from [Link]
-
ResearchGate. (2011, August 6). Theoretical Study of Methoxy Group Influence in the Gas Phase Elimination Kinetics of Methoxyalkyl Chlorides. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Mr Pauller. (2020, February 18). Explaining the Reaction of Magnesium + Oxygen. YouTube. Retrieved from [Link]
-
Chemistry LibreTexts. (2019, June 1). 30.4: Anchimeric Assistance. Retrieved from [Link]
-
Wikipedia. (n.d.). Neighbouring group participation. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, June 30). Heck Reaction. Retrieved from [Link]
-
Master Organic Chemistry. (2011, October 29). Reagent Friday: Potassium tert-butoxide [KOC(CH3)3]. Retrieved from [Link]
-
MDPI. (n.d.). Efficient Suzuki–Miyaura C-C Cross-Couplings Induced by Novel Heterodinuclear Pd-bpydc-Ln Scaffolds. Retrieved from [Link]
-
Chemguide. (n.d.). nucleophilic substitution - halogenoalkanes and cyanide ions. Retrieved from [Link]
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Professor Dave Explains. (2018, August 29). Williamson Ether Synthesis. YouTube. Retrieved from [Link]
-
National Institutes of Health. (2023, July 25). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. Retrieved from [Link]
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Allery Chemistry. (2015, May 10). Nucleophilic substitution reactions with cyanide. YouTube. Retrieved from [Link]
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ChemOrgChem. (2025, March 30). Hydroboration| Suzuki-Miyaura Coupling| CSIR-NET| GATE| SET| Problem Solved. YouTube. Retrieved from [Link]
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Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
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Khan Academy. (n.d.). E2 mechanism: regioselectivity. Retrieved from [Link]
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Dalal Institute. (n.d.). The Neighbouring Group Mechanisms. Retrieved from [Link]
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chemeurope.com. (n.d.). Heck reaction. Retrieved from [Link]
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National Institutes of Health. (2024, September 16). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Retrieved from [Link]
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ChemExplore. (2020, August 19). Heck Coupling Reaction Mechanism|With Previous Year Questions|CSIR-NET GATE|IITan. YouTube. Retrieved from [Link]
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That Chemist. (2022, May 15). E2 - Elimination Reactions (IOC 11). YouTube. Retrieved from [Link]
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University of Rochester. (n.d.). Anchimeric Assistance (Neighboring Group Participation). Retrieved from [Link]
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Chegg. (2024, November 13). Solved The SN2 reaction mechanism is favored for unhindered. Retrieved from [Link]
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Quantum chemical calculations for 1-Iodo-3-methoxypropane
An In-depth Technical Guide to the Quantum Chemical Calculation of 1-Iodo-3-methoxypropane
Abstract
This guide provides a comprehensive framework for the theoretical investigation of this compound using quantum chemical calculations. Halogenated ethers are a class of compounds with significant relevance in various chemical fields, including materials science and medicinal chemistry.[1] Understanding their conformational landscape, spectroscopic signatures, and reaction dynamics at a molecular level is paramount for predicting their behavior and designing new applications. This document offers researchers, computational chemists, and drug development professionals a detailed, step-by-step protocol for performing high-fidelity computational analysis, from ground-state optimization and spectroscopic prediction to the exploration of reaction mechanisms. The methodologies presented herein are grounded in Density Functional Theory (DFT), emphasizing the critical choices of functionals and basis sets required for accurately modeling systems containing heavy elements like iodine.
Introduction: The Rationale for a Computational Approach
This compound (C₄H₉IO) is a halogenated ether characterized by a flexible propane chain, an ether linkage, and a terminal iodine atom.[2][3] The presence of iodine, a heavy and highly polarizable halogen, imparts unique electronic and steric properties, including the potential to act as a halogen bond donor.[4][5] While experimental characterization is essential, quantum chemical calculations provide an invaluable complementary tool. They allow for the exploration of transient species like transition states, the analysis of conformers that may be difficult to isolate, and the accurate prediction of spectroscopic data that can aid in experimental structure elucidation.
This guide moves beyond a simple recitation of commands, focusing instead on the causality behind methodological choices. The protocols are designed to be self-validating, ensuring the scientific rigor and trustworthiness of the obtained results.
Foundational Theory: Selecting the Right Computational Tools
The accuracy of any quantum chemical calculation is fundamentally dependent on the chosen level of theory, which comprises the method and the basis set. For a molecule like this compound, these choices are non-trivial.
The Method: Density Functional Theory (DFT)
For medium-sized organic molecules, Density Functional Theory (DFT) offers the best compromise between computational cost and accuracy.[6] Hybrid functionals, which mix a portion of exact Hartree-Fock exchange with various exchange-correlation functionals, are particularly effective.
-
Recommended Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr)
-
Rationale: B3LYP is one of the most widely used and extensively validated functionals for organic molecules. It provides reliable results for geometries, vibrational frequencies, and thermochemistry for a broad range of systems.[6][7] For more modern alternatives, the ωB97X-D or M06-2X functionals are also excellent choices as they include empirical dispersion corrections, which can be important for describing non-covalent interactions.
-
The Basis Set: A Critical Choice for Iodine
The basis set is a set of mathematical functions used to construct the molecular orbitals. The choice of basis set is arguably the most critical parameter for calculations involving this compound.
-
Light Atoms (C, H, O): Pople-style Basis Sets
-
Recommendation: 6-311+G(d,p)
-
Rationale: This is a flexible triple-zeta basis set. The + indicates the addition of diffuse functions, which are important for describing the lone pairs on oxygen, and the (d,p) indicates the addition of polarization functions, which are necessary for accurately describing bonding environments.
-
-
Heavy Atom (I): Effective Core Potentials (ECPs)
-
Recommendation: LANL2DZ or def2-SVP/def2-TZVP
-
Rationale: Standard all-electron basis sets are computationally prohibitive and non-relativistic for heavy elements like iodine. An Effective Core Potential (ECP) replaces the core electrons of iodine with a potential, significantly reducing computational cost while implicitly accounting for key relativistic effects.[8] The associated basis set (e.g., LANL2DZ) is then used to describe the valence electrons. Full-electron basis sets can offer better agreement for certain properties but come at a much higher computational cost.[9] For many applications, a well-chosen ECP provides a reliable and efficient alternative.[8]
-
This combination of a Pople-style basis set for light atoms and an ECP for iodine is known as a mixed basis set.
Core Computational Protocols
The following sections detail the step-by-step workflows for the computational analysis of this compound.
Protocol 1: Conformational Analysis and Ground State Optimization
The three rotatable single bonds in this compound give rise to multiple conformers.[2][10] Identifying the global minimum energy structure is a prerequisite for all subsequent calculations.
Methodology:
-
Initial Structure Generation: Build an initial 3D structure of this compound. The SMILES string COCCCI can be used as input for most molecular modeling software.[2][3]
-
Dihedral Angle Scan (Relaxed Scan):
-
Identify the key dihedral angles governing the molecule's shape: ω₁ (O-C1-C2-C3) and ω₂ (C1-C2-C3-I).
-
Perform a relaxed potential energy surface (PES) scan by systematically rotating one dihedral angle (e.g., ω₂) in steps (e.g., 15-30 degrees) while allowing all other geometric parameters to relax at each step. This is more efficient than a rigid scan.[11]
-
Select the low-energy conformer from this scan and use it as the starting point for a subsequent scan of the second dihedral angle (ω₁).
-
-
Geometry Optimization:
-
Take the lowest-energy structures identified from the PES scans as starting points for full geometry optimizations.
-
Perform the optimization using the chosen level of theory (e.g., B3LYP with the mixed basis set). This procedure locates the nearest stationary point on the potential energy surface.
-
-
Vibrational Frequency Calculation (Self-Validation):
-
Perform a frequency calculation on each optimized structure at the same level of theory.
-
Trustworthiness Check: A true energy minimum must exhibit zero imaginary frequencies.[12] If one or more imaginary frequencies are found, the structure is a saddle point (e.g., a transition state) and not a stable conformer. The atomic displacements corresponding to the imaginary frequency can guide the search for the true minimum.
-
This calculation also yields the zero-point vibrational energy (ZPVE), thermal corrections to enthalpy and Gibbs free energy, and the predicted infrared (IR) spectrum.
-
Caption: Workflow for Conformational Analysis and Ground State Validation.
Protocol 2: Prediction of NMR Spectra
Calculating NMR chemical shifts is a powerful way to validate a proposed structure against experimental data. The Gauge-Including Atomic Orbital (GIAO) method is the gold standard for this task.[13]
Methodology:
-
Prerequisite: Start with the validated, optimized ground-state geometry of this compound from Protocol 1.
-
GIAO Calculation: Perform a single-point energy calculation using the NMR=GIAO keyword in the computational software. This should be done at the same level of theory used for optimization.
-
Reference Calculation: Perform an identical GIAO calculation on a reference compound, typically Tetramethylsilane (TMS), optimized at the same level of theory.
-
Chemical Shift Calculation: The absolute magnetic shielding tensors (σ) are obtained from the output. The chemical shift (δ) is calculated relative to the reference:
δsample = σTMS - σsample
This must be done for each nucleus (¹H and ¹³C).[14]
-
Data Tabulation: Compile the results in a clear, tabular format for easy comparison with experimental values.
Table 1: Predicted NMR Chemical Shifts for this compound
| Atom | Calculated Shielding (σ) / ppm | TMS Shielding (σ_ref) / ppm | Predicted Shift (δ) / ppm |
|---|---|---|---|
| H (on C1) | Value | Value | Value |
| C1 (O-CH₂) | Value | Value | Value |
| H (on C2) | Value | Value | Value |
| C2 (-CH₂-) | Value | Value | Value |
| H (on C3) | Value | Value | Value |
| C3 (-CH₂-I) | Value | Value | Value |
| H (on OCH₃) | Value | Value | Value |
| C (on OCH₃) | Value | Value | Value |
Note: Values are placeholders and must be populated from actual calculation outputs.
Protocol 3: Investigation of a Reaction Mechanism (Sₙ2 Example)
Quantum chemistry excels at elucidating reaction pathways by characterizing the high-energy transition states that are inaccessible to most experimental probes.[15] We will use the Sₙ2 reaction of this compound with a hydroxide ion (OH⁻) as a representative example.
Methodology:
-
Optimize Reactants and Products: Separately optimize the geometries of the reactant complex (this compound + OH⁻) and the product complex (3-methoxy-1-propanol + I⁻). Perform frequency calculations to confirm they are true minima.
-
Locate the Transition State (TS):
-
Build an initial guess for the TS structure. For an Sₙ2 reaction, this involves the nucleophile (OH⁻) approaching the carbon atom from the side opposite the leaving group (I⁻), with the C-O bond partially formed and the C-I bond partially broken.
-
Use a TS optimization algorithm (e.g., Opt=(TS, QST2) or Opt=(TS, CalcFC) in Gaussian). QST2 requires inputting both reactant and product structures, while CalcFC calculates force constants at the first step to guide the search from the initial TS guess.
-
-
TS Validation (Self-Validation):
-
Perform a frequency calculation on the optimized TS structure.
-
Trustworthiness Check: A true first-order saddle point (a transition state) must have exactly one imaginary frequency.[15] The vibrational mode of this imaginary frequency should correspond to the expected reaction coordinate (i.e., the breaking of the C-I bond and the formation of the C-O bond).
-
-
Intrinsic Reaction Coordinate (IRC) Calculation:
-
This is the definitive validation step. An IRC calculation maps the minimum energy path downhill from the TS.
-
Run the IRC calculation in both the forward and reverse directions starting from the TS geometry.
-
Trustworthiness Check: A successful IRC calculation must connect the transition state to the pre-reaction complex (reactants) on one side and the post-reaction complex (products) on the other, confirming that the located TS is indeed the correct one for the reaction of interest.
-
-
Calculate the Activation Energy: The reaction barrier (ΔE‡) is the difference in energy between the TS and the reactants. For more accurate results, use the ZPVE-corrected electronic energies.
ΔE‡ = (ETS + ZPVETS) - (EReactants + ZPVEReactants)
Caption: Workflow for Investigating and Validating a Reaction Mechanism.
Data Summary and Interpretation
All calculated quantitative data should be summarized for clarity.
Table 2: Key Geometric Parameters of the Ground State Conformer
| Parameter | Value |
|---|---|
| Bond Length C-I (Å) | Value |
| Bond Length C-O (Å) | Value |
| Bond Angle C-C-I (°) | Value |
| Dihedral Angle C-C-C-I (°) | Value |
Note: Values are placeholders.
Table 3: Energetics for the Sₙ2 Reaction with OH⁻ (ZPVE-Corrected)
| Species | Relative Energy (kcal/mol) |
|---|---|
| Reactants | 0.0 |
| Transition State | Value |
| Products | Value |
Note: Values are placeholders.
Conclusion
This guide has outlined a robust and scientifically sound framework for the computational investigation of this compound. By adhering to these detailed protocols—from careful selection of DFT methods and mixed basis sets to rigorous validation of stationary points using frequency and IRC calculations—researchers can generate reliable and predictive data. These theoretical insights into the structural, spectroscopic, and reactive properties of halogenated ethers are crucial for advancing their application in drug design and materials science.
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T. M. Schafer et al., "The Halogen Bond to Ethers - Prototypic Molecules and Experimental Electron Density," National Center for Biotechnology Information, [Online]. Available: [Link]
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The Synthetic Versatility of 1-Iodo-3-methoxypropane: A Guide to Procurement, Synthesis, and Application
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide serves as a comprehensive resource for researchers and drug development professionals on the procurement, synthesis, and application of 1-Iodo-3-methoxypropane (CAS No: 61542-10-7). This versatile alkylating agent is a valuable building block for introducing the 3-methoxypropyl moiety, a structural motif frequently employed to modulate physicochemical properties in drug discovery programs. This document provides an in-depth analysis of its chemical properties, reliable synthetic protocols with mechanistic explanations, a survey of commercial suppliers, and practical guidance on its use in common synthetic transformations. All protocols and claims are substantiated by authoritative references to ensure scientific integrity and reproducibility.
Core Concepts: The Utility of this compound in Medicinal Chemistry
This compound is a bifunctional organic compound featuring a terminal methoxy group and a primary iodide. The high reactivity of the carbon-iodine bond makes it an excellent electrophile for a variety of nucleophilic substitution reactions. In the context of drug design and lead optimization, the incorporation of the 3-methoxypropyl group can be a strategic choice for several reasons:
-
Modulation of Lipophilicity: The ether and short alkyl chain can fine-tune a molecule's lipophilicity (LogP), which is a critical parameter influencing solubility, cell permeability, and pharmacokinetic profiles.[1]
-
Metabolic Stability: The ether linkage is generally more resistant to metabolic cleavage compared to more labile functional groups like esters.
-
Conformational Flexibility: The propyl chain introduces a degree of conformational flexibility, which can allow a ligand to adopt an optimal binding pose within a protein target.
-
Hydrogen Bond Acceptor: The oxygen atom of the methoxy group can act as a hydrogen bond acceptor, potentially forming key interactions with biological targets.
This guide will provide the foundational knowledge to effectively leverage these properties in a laboratory setting.
Physicochemical Data and Safety Imperatives
A thorough understanding of a reagent's properties is fundamental to its safe and effective use.
Key Properties
All quantitative data for this compound has been summarized below for quick reference.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 61542-10-7 |
| Molecular Formula | C₄H₉IO |
| Molecular Weight | 200.02 g/mol [1][2] |
| Appearance | Colorless to light yellow liquid[3] |
| Boiling Point | 150-152 °C (for precursor 3-methoxy-1-propanol)[4] |
| Density | ~1.56 g/mL (Estimated based on similar compounds) |
| LogP | 1.9[1][2] |
| Hydrogen Bond Acceptors | 1[1][2] |
| Rotatable Bond Count | 3[1][2] |
Safety and Handling
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents several hazards.
-
GHS Hazard Statements: H227 (Combustible liquid), H301 (Toxic if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), H335 (May cause respiratory irritation).[2][3]
Core Safety Protocol:
-
Engineering Controls: Always handle this compound inside a certified chemical fume hood to avoid inhalation of vapors.
-
Personal Protective Equipment (PPE): Wear standard PPE, including a flame-retardant lab coat, nitrile gloves, and chemical splash goggles.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials and sources of ignition.[3] Protect from light.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.
Sourcing and Procurement of this compound
This reagent is readily available from several major chemical suppliers, ensuring a stable supply chain for research and development. When purchasing, key considerations include purity, quantity, and the availability of a Certificate of Analysis (CoA).
Table 2: Representative Commercial Suppliers
| Supplier | Purity | Common Quantities |
| AK Scientific | 98% | 2.5g, 10g[3][5] |
| Toronto Research Chemicals (TRC) | N/A | 50mg, 500mg[1][3] |
| PharmaBlock | N/A | Custom[3] |
| American Custom Chemicals Corp. | 96% | 5mg[1][3] |
Note: This list is not exhaustive, and availability may vary. Researchers should verify with suppliers directly.
Synthesis Protocol: From Alcohol to Alkyl Iodide
While commercially available, this compound can also be synthesized in the lab, typically from its corresponding alcohol, 3-methoxy-1-propanol (CAS: 1589-49-7).[4][6][7] A common and reliable method is a two-step process involving the conversion of the alcohol to a sulfonate ester, followed by a Finkelstein reaction.
Mechanistic Rationale
The hydroxyl group of an alcohol is a poor leaving group. To facilitate a nucleophilic substitution, it must first be converted into a better leaving group. Mesylates and tosylates are excellent choices as their corresponding anions are highly resonance-stabilized. Once the sulfonate ester is formed, the iodide anion, a strong nucleophile, can readily displace it via an Sₙ2 mechanism. Using acetone as a solvent in the second step is strategic; while sodium iodide is soluble, the sodium tosylate or mesylate byproduct is not, causing it to precipitate and drive the reaction to completion.
Experimental Workflow Diagram
Caption: Common Sₙ2 reactions involving this compound.
Example Protocol: N-Alkylation of a Secondary Amine
Rationale: This protocol demonstrates the alkylation of a nitrogen nucleophile, a common reaction in scaffold decoration. A weak, non-nucleophilic base like K₂CO₃ is used to neutralize the HI byproduct without competing in the main reaction. A polar aprotic solvent like DMF is ideal as it solvates the cation (K⁺) but leaves the nucleophile relatively free, accelerating the Sₙ2 reaction.
-
To a solution of the secondary amine (1.0 eq) in anhydrous dimethylformamide (DMF, ~0.25 M), add potassium carbonate (K₂CO₃, 2.0 eq).
-
Add this compound (1.2 eq) to the stirred suspension.
-
Heat the reaction mixture to 60 °C and stir for 6-12 hours.
-
Monitor the reaction by LC-MS or TLC.
-
Upon completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous mixture three times with ethyl acetate.
-
Combine the organic extracts and wash with brine to remove residual DMF and salts.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product via flash column chromatography on silica gel to obtain the desired N-(3-methoxypropyl) amine.
References
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Title: this compound Source: LookChem URL: [Link]
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-
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-
Title: 1-Iodo-3-methoxyprop-1-ene | C4H7IO | CID 71346783 Source: PubChem - NIH URL: [Link]
-
Title: Principles of early drug discovery Source: British Journal of Pharmacology - PMC URL: [Link]
-
Title: 3-Methoxy-1-propanol | C4H10O2 | CID 74116 Source: PubChem - NIH URL: [Link]
-
Title: Modeling chemical reactions for drug design Source: PubMed URL: [Link]
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Methodological & Application
Use of 1-Iodo-3-methoxypropane in Grignard reagent formation
Application Note: Controlled Synthesis and Utilization of (3-Methoxypropyl)magnesium Iodide
Executive Summary
The reagent (3-methoxypropyl)magnesium iodide is a specialized nucleophile employed to introduce the 3-methoxypropyl moiety—a valuable "masked" hydrophilic spacer in medicinal chemistry. Unlike simple alkyl Grignards, this reagent presents unique challenges due to the high reactivity of the C-I bond (favoring Wurtz homocoupling) and the potential for intramolecular coordination by the ether oxygen.[1]
This guide provides a validated protocol emphasizing low-temperature initiation and high-dilution techniques to maximize monomeric Grignard formation (>85% yield) while suppressing side reactions.
Mechanistic Insight & Chemical Logic
The "Iodide Advantage" and "Ether Effect"
-
Reactivity: The C-I bond is significantly weaker than C-Br or C-Cl, allowing for rapid insertion of Magnesium at lower temperatures (often 0°C to RT).[1] This is critical because higher temperatures exponentially increase the rate of Wurtz coupling (
). -
Intramolecular Coordination: The methoxy group at the
-position can coordinate with the Magnesium center, forming a pseudo-5-membered chelate.[1] While this stabilizes the reagent against thermal decomposition, it can reduce nucleophilicity due to steric crowding around the Mg center.[1]
Reaction Pathway Visualization
The following diagram illustrates the competitive pathways between the desired Grignard formation and the parasitic Wurtz coupling.
Figure 1: Mechanistic divergence in Grignard formation. High local concentration of radicals favors the red Wurtz pathway.[1]
Detailed Experimental Protocol
Objective: Synthesize 50 mmol of (3-methoxypropyl)magnesium iodide in THF.
Materials & Equipment
-
Substrate: this compound (10.0 g, ~50 mmol). Note: Must be passed through a basic alumina plug if storage stabilizers (Cu) are present.
-
Magnesium: Magnesium turnings (1.34 g, 55 mmol, 1.1 equiv).[1] Mechanically activated (crushed) preferred.
-
Solvent: Anhydrous THF (Tetrahydrofuran), stabilized with BHT is acceptable, but water content must be <50 ppm.[1]
-
Activator: Iodine crystals (one small chip) or 1,2-Dibromoethane (0.1 mL).
Step-by-Step Procedure
Step 1: Apparatus Preparation
-
Flame-dry a 3-neck round-bottom flask (250 mL) equipped with a reflux condenser, N2/Ar inlet, and a pressure-equalizing addition funnel.
-
Cool under a stream of inert gas.
-
Add Magnesium turnings.[2] Pro-Tip: Dry stir the turnings rapidly for 10 mins to mechanically expose fresh metal surfaces.[1]
Step 2: Activation
-
Add just enough THF to cover the Mg turnings (~10 mL).
-
Heat gently with a heat gun until the iodine color fades, indicating MgI2 formation and surface activation.
Step 3: Initiation (The Critical Moment)
-
Prepare a solution of this compound (10 g) in THF (40 mL) in the addition funnel.
-
Add only 5% of this solution (approx. 2.5 mL) to the Mg suspension.
-
Stop stirring for 30-60 seconds to allow local hotspots to initiate the reaction. Look for turbidity and spontaneous boiling.
-
If no reaction: Add 0.1 mL of 1,2-dibromoethane and apply localized heat. Do not proceed until initiation is confirmed.
Step 4: Controlled Addition
-
Once initiated, dilute the reaction mixture with an additional 20 mL of THF.
-
Cool the bath to 0°C. (Crucial for Iodides).
-
Begin dropwise addition of the remaining substrate solution.
-
Rate: 1 drop per second.
-
Observation: Maintain a gentle internal reflux/simmer. If the reaction becomes too vigorous, stop addition and cool further.
-
-
Total addition time should be 45–60 minutes.
Step 5: Maturation
-
After addition is complete, remove the ice bath.
-
Stir at Room Temperature for 1 hour.
-
Optional: If Mg remains and the solution is clear, heat to 40°C for 30 mins to ensure completion.
-
The final solution should be dark gray to brownish (turbid).
Quality Control: Titration
Do not assume 100% yield. Titrate using the Knochel Method (I2/LiCl) or simple acid-base titration if strict precision isn't required.
| Parameter | Target Specification |
| Appearance | Dark grey/brown suspension |
| Molarity | 0.6 – 0.8 M (theoretical max ~0.71 M) |
| Active Yield | > 85% |
| Wurtz Dimer | < 5% (by GC-MS of quenched aliquot) |
Application Case Study: Synthesis of a Drug Linker
Scenario: Reaction with 4-Chlorobenzaldehyde to form a secondary alcohol intermediate.
Workflow Diagram:
Figure 2: Standard workflow for electrophilic addition.
Protocol:
-
Cool the prepared Grignard solution (50 mmol) to -20°C.
-
Dissolve 4-chlorobenzaldehyde (45 mmol, 0.9 equiv) in dry THF (20 mL).
-
Add the aldehyde solution slowly to the Grignard. Note: Reverse addition (Grignard into Aldehyde) is preferred if bis-addition is a risk, but not applicable here.[1]
-
Allow to warm to RT over 2 hours.
-
Quench: Pour into saturated NH4Cl (aq) at 0°C.
-
Yield: Expected isolated yield of the alcohol is 85-92%.
Troubleshooting & Safety
Common Failure Modes
-
"The reaction won't start":
-
Cause: Oxide layer on Mg or wet solvent.
-
Fix: Add a crystal of Iodine and heat to reflux. If that fails, add 0.5 mL of pre-formed Methyl Magnesium Bromide (sacrificial initiator).
-
-
"Yield is low (<50%)":
-
Cause: Wurtz coupling due to high temperature or fast addition.
-
Fix: Lower temperature to -10°C during addition and dilute the substrate further (1:10 ratio).
-
Safety Hazards
-
Alkyl Iodides: this compound is a potential alkylating agent. It is likely carcinogenic and toxic. Handle in a fume hood with double nitrile gloves.
-
Exotherm: The initiation of alkyl iodides is often delayed and then violent (induction period). Never add the bulk of the substrate until you are 100% sure initiation has occurred.[1]
References
-
Grignard Reagent Preparation (General)
-
Magnesium Iodide Reactivity
- Nbinno Application Note.
-
Source:
-
Wurtz Coupling Suppression
-
Iopentol (Related Application)
Sources
- 1. CN104311479A - Synthesis method of 3,5-diiodine-4-hydroxypyridine - Google Patents [patents.google.com]
- 2. m.youtube.com [m.youtube.com]
- 3. youtube.com [youtube.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. US3856867A - Process for the preparation of grignard reagents and their utilization in organic syntheses - Google Patents [patents.google.com]
- 7. digitalcommons.ursinus.edu [digitalcommons.ursinus.edu]
- 8. web.mnstate.edu [web.mnstate.edu]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. N,N´-Bis(2,3-dihydroxypropyl)-5-[N-(2-hydroxyethyl-3-methoxypropyl)-acetamidol]-2,4,6-triiodoisophthalamide - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocol for the Preparation of 3-Methoxypropylmagnesium Iodide
A Comprehensive Guide for Researchers in Synthetic Chemistry
Disclaimer: The following protocol is based on established principles of Grignard reagent synthesis. Researchers should consider this a general guideline and may need to optimize conditions for their specific experimental setup based on preliminary small-scale trials.
Introduction
Grignard reagents, with the general structure R-Mg-X, are a cornerstone of modern organic synthesis, providing a powerful method for the formation of carbon-carbon bonds.[1] Since their discovery by Victor Grignard, these organomagnesium halides have been employed in countless synthetic routes, enabling the construction of complex molecular architectures from simpler precursors.[1] Their utility stems from the nucleophilic character of the carbon atom attached to the magnesium, which readily reacts with a diverse range of electrophilic functional groups, including aldehydes, ketones, esters, and epoxides.[2][3]
This document provides a detailed, technically-grounded protocol for the laboratory-scale preparation of 3-methoxypropylmagnesium iodide. The synthesis of this specific Grignard reagent, which contains an ether functional group, necessitates careful control over reaction parameters to ensure high yield and purity. These application notes are designed for an audience of researchers, scientists, and professionals in drug development who possess a working knowledge of synthetic organic chemistry techniques.
Scientific Principles and Mechanistic Rationale
The synthesis of a Grignard reagent is achieved through the reaction of an organic halide with magnesium metal in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (THF).[4] The reaction proceeds via a radical mechanism where the magnesium metal inserts itself into the carbon-halogen bond.[1]
The ether solvent is a critical component of the reaction system. It does not act merely as an inert medium but plays a vital role in stabilizing the Grignard reagent by coordinating with the magnesium atom, forming a soluble complex that maintains the reagent's reactivity.[5]
The fundamental transformation is depicted below:
CH₃O(CH₂)₃I + Mg → CH₃O(CH₂)₃MgI
A paramount consideration in all Grignard syntheses is the rigorous exclusion of protic substances, most notably water.[6][7] Grignard reagents are potent bases and will be rapidly quenched by any available acidic protons, leading to the formation of the corresponding alkane and magnesium salts, thereby diminishing the yield of the desired organometallic reagent.[6]
Materials and Equipment
Reagents
| Reagent | Chemical Formula | Molar Mass ( g/mol ) | Recommended Purity | Typical Supplier | Key Considerations |
| Magnesium Turnings | Mg | 24.31 | >99.5% | e.g., Sigma-Aldrich | Requires activation before use. |
| 1-Iodo-3-methoxypropane | CH₃O(CH₂)₃I | 199.03 | >98% | e.g., Alfa Aesar | Should be stored over a drying agent and distilled if purity is uncertain. |
| Anhydrous Diethyl Ether (Et₂O) or Tetrahydrofuran (THF) | C₄H₁₀O or C₄H₈O | 74.12 or 72.11 | Anhydrous Grade (<50 ppm H₂O) | e.g., Sigma-Aldrich | Must be freshly distilled from sodium/benzophenone ketyl under an inert atmosphere. |
| Iodine (I₂) | I₂ | 253.81 | ACS Reagent Grade | e.g., Fisher Scientific | Used as a chemical activator for magnesium. |
| Anhydrous n-Hexane | C₆H₁₄ | 86.18 | Anhydrous Grade | e.g., Sigma-Aldrich | For rinsing of glassware. |
Equipment
-
Three-necked round-bottom flask, appropriately sized for the reaction scale.
-
Allihn or Liebig reflux condenser.
-
Pressure-equalizing dropping funnel.
-
High-torque magnetic stirrer and a Teflon-coated stir bar.
-
Heating mantle with a temperature controller.
-
Inert gas (Nitrogen or Argon) supply with a manifold and bubbler system.
-
Schlenk line for advanced anhydrous techniques (highly recommended).
-
Dry, gas-tight syringes and needles for the transfer of anhydrous liquids.
-
Standard laboratory glassware for reaction quenching and work-up procedures.
-
Apparatus for the titration of the Grignard reagent.
Detailed Experimental Protocol
Rigorous Preparation of Glassware and Apparatus
Scientific Rationale: The success of a Grignard synthesis is contingent upon the establishment and maintenance of a scrupulously anhydrous environment.[7] Any adventitious moisture will result in the consumption of the Grignard reagent as it is formed. Consequently, all glassware must be meticulously dried.
-
Cleaning: All glassware should be thoroughly cleaned with an appropriate laboratory detergent, followed by rinsing with deionized water and then acetone to facilitate drying.
-
Drying: The cleaned glassware must be dried in a laboratory oven at a temperature of at least 120 °C for a minimum of four hours, though overnight drying is preferable.
-
Assembly and Inert Atmosphere: The apparatus should be assembled while still hot and immediately placed under a positive pressure of a dry, inert gas (nitrogen or argon). This crucial step prevents the ingress of atmospheric moisture as the glassware cools to ambient temperature. The use of a Schlenk line is the preferred method for this purpose.
-
Flame-Drying (Optional but Recommended): For reactions that are particularly sensitive to moisture, the assembled apparatus can be flame-dried under a dynamic vacuum or a stream of inert gas. This procedure must be executed with extreme caution, particularly in the presence of flammable solvents.
Activation of Magnesium Turnings
Scientific Rationale: A passivating layer of magnesium oxide is often present on the surface of commercially available magnesium turnings, which can significantly hinder the initiation of the Grignard reaction. The activation process serves to disrupt this oxide layer, exposing a fresh, reactive metallic surface.
-
In the dried, inerted three-necked flask, place the required mass of magnesium turnings (typically 1.2 equivalents relative to the alkyl iodide).
-
Add a single, small crystal of iodine. The iodine acts as a chemical etchant, reacting with the magnesium surface to generate a small amount of magnesium iodide and expose the underlying reactive metal.
-
Gently warm the flask using a heat gun while maintaining a slow purge of inert gas. The appearance of purple iodine vapor, which subsequently deposits on the magnesium turnings, indicates successful activation.
Synthesis of 3-Methoxypropylmagnesium Iodide
Reaction Workflow Diagram:
Caption: A schematic overview of the key stages in the preparation of 3-methoxypropylmagnesium iodide.
Step-by-Step Synthesis:
-
After the activation of magnesium, allow the reaction flask to cool to room temperature while maintaining a positive pressure of inert gas.
-
Using a cannula or a dry syringe, transfer anhydrous diethyl ether or THF into the flask to a level that covers the magnesium turnings.
-
In the pressure-equalizing dropping funnel, prepare a solution of this compound (1.0 equivalent) in the same anhydrous solvent.
-
Introduce a small volume (approximately 10%) of the this compound solution into the stirred magnesium suspension.
-
Carefully monitor the reaction mixture for signs of initiation. These include the fading of the iodine color, the development of a turbid, grayish appearance, and a spontaneous increase in temperature, which may lead to gentle refluxing of the solvent. If initiation is sluggish, gentle warming with a heat gun may be applied judiciously.
-
Once the reaction has commenced, add the remainder of the this compound solution dropwise. The rate of addition should be controlled to maintain a steady, gentle reflux. The exothermic nature of the reaction requires vigilant monitoring; an ice bath should be kept at hand for immediate cooling should the reaction become too vigorous.
-
Upon completion of the addition, continue to stir the mixture. Depending on the scale and solvent, this may be done at ambient temperature or with gentle heating to maintain reflux for an additional 1 to 2 hours to ensure all the magnesium has reacted. The resulting Grignard reagent should be a cloudy, grayish-brown solution.
Quantitative Analysis: Titration of the Grignard Reagent
Scientific Rationale: The formation of Grignard reagents rarely proceeds with 100% efficiency. To ensure accurate stoichiometry in subsequent reactions, it is imperative to determine the precise molarity of the prepared solution. A variety of titration methods are available; a widely used and reliable technique is the titration against a standard solution of iodine in the presence of lithium chloride.
Iodine-Based Titration Protocol:
-
In a flame-dried vial under an inert atmosphere, prepare a solution of a precisely weighed mass of iodine (e.g., 100 mg) in a 0.5 M solution of anhydrous lithium chloride in dry THF (e.g., 1 mL). This will yield a dark brown solution.
-
Cool the iodine solution to 0 °C using an ice bath.
-
Slowly add the prepared 3-methoxypropylmagnesium iodide solution from a calibrated syringe, with vigorous stirring, until the dark brown color of the iodine is completely discharged, resulting in a colorless or pale yellow endpoint.
-
Accurately record the volume of the Grignard reagent required to reach the endpoint.
-
For accuracy, perform the titration in duplicate or triplicate and calculate the average molarity of the Grignard solution.
Critical Safety Considerations
The synthesis of Grignard reagents presents several significant safety hazards that demand strict adherence to established safety protocols.
-
Extreme Flammability: Diethyl ether and THF are highly flammable and volatile liquids with low flash points.[6] All operations must be conducted within a certified chemical fume hood, and all potential ignition sources must be eliminated from the laboratory.
-
Exothermic Reaction Hazard: The formation of the Grignard reagent is a highly exothermic process. The rate of addition of the alkyl halide must be carefully controlled to prevent a runaway reaction. A cooling bath must be readily accessible.
-
Pyrophoricity: While solutions of Grignard reagents in ether are generally not pyrophoric, more concentrated solutions or the solvent-free reagents can be. Grignard reagents should always be handled under a protective inert atmosphere.
-
Water Reactivity: Grignard reagents react violently with water. It is essential to ensure that all glassware and solvents are rigorously dried. Appropriate quenching agents and a Class D fire extinguisher suitable for metal fires should be immediately available.
-
Personal Protective Equipment (PPE): Appropriate PPE, including chemical splash goggles, a flame-resistant laboratory coat, and chemically resistant gloves, must be worn at all times.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Corrective Action(s) |
| Failure of Reaction to Initiate | - Passivated magnesium surface.- Presence of moisture in glassware or solvent.- Impurities in the alkyl halide. | - Employ a more vigorous activation method (e.g., addition of a small amount of 1,2-dibromoethane).- Re-dry all glassware and use freshly distilled, anhydrous solvent.- Purify the this compound via distillation. |
| Reaction Initiates but Ceases Prematurely | - Inefficient stirring.- Localized high concentration of impurities. | - Increase the stirring rate to ensure good mixing.- Ensure a slow and continuous addition of the alkyl halide solution. |
| Low Yield of Grignard Reagent | - Wurtz coupling side reaction.- Incomplete reaction.- Exposure to atmospheric moisture or carbon dioxide. | - Perform the reaction at a higher dilution.- Use a slight excess of magnesium.- Ensure a positive pressure of inert gas is maintained throughout the reaction. |
| Formation of Dark, Tarry Byproducts | - Excessive heating. | - Carefully control the rate of addition and utilize a cooling bath to maintain a gentle, controlled reflux. |
Visualization of the Reaction Mechanism
Sources
- 1. nbinno.com [nbinno.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Direct Reaction - One Step Route to Synthesize Lanthanoid-iodide Formamidinates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Facile synthesis of a nitrogen-rich covalent organic framework for the efficient capture of iodine - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Organic Syntheses Procedure [orgsyn.org]
Application Notes and Protocols for the Williamson Ether Synthesis of 1,3-Dimethoxypropane
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Synthesis of Ethers
The Williamson ether synthesis, a cornerstone of organic chemistry since its development by Alexander Williamson in 1850, remains an indispensable tool for the formation of both symmetrical and asymmetrical ethers.[1] This robust reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, involving the reaction of an alkoxide with a primary alkyl halide.[1] This application note provides a comprehensive guide to the synthesis of 1,3-dimethoxypropane using 1-iodo-3-methoxypropane as the electrophile and sodium methoxide as the nucleophile. This specific transformation is valuable in the synthesis of various organic compounds, where 1,3-dimethoxypropane can serve as a solvent or a key building block.[]
This document will delve into the mechanistic underpinnings of this reaction, provide detailed, field-proven protocols for its execution, and offer comprehensive guidance on the characterization of the final product. The protocols and insights provided herein are designed to ensure a high degree of reproducibility and safety for researchers in both academic and industrial settings.
Mechanistic Insights: The SN2 Pathway to Ether Formation
The Williamson ether synthesis is a classic example of an SN2 reaction.[1] The reaction is initiated by the deprotonation of an alcohol to form a potent nucleophile, the alkoxide. In this specific application, we begin with the commercially available sodium methoxide, obviating the need for an in-situ deprotonation step.
The core of the reaction is the backside attack of the methoxide ion on the primary carbon of this compound.[1] The choice of a primary alkyl halide is critical, as secondary and tertiary halides are prone to undergo elimination (E2) reactions in the presence of a strong base like sodium methoxide.[1] The iodide atom in this compound serves as an excellent leaving group, facilitating the nucleophilic attack and the formation of the new carbon-oxygen bond. The concerted mechanism results in an inversion of stereochemistry at the electrophilic carbon, though this is not relevant in this specific achiral synthesis.
Caption: Reaction mechanism of the Williamson ether synthesis.
Safety and Handling of Reagents
Table 1: Reagent Safety Information
| Reagent | CAS Number | Hazards | Handling Precautions |
| This compound | 61542-10-7 | Skin and eye irritant. | Handle in a fume hood. Wear gloves and safety goggles. |
| Sodium Methoxide | 124-41-4 | Corrosive, flammable solid. Reacts violently with water. | Handle in a glovebox or under an inert atmosphere. Keep away from water and ignition sources. Wear appropriate personal protective equipment (PPE). |
| Methanol (solvent) | 67-56-1 | Highly flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled. | Handle in a fume hood. Wear appropriate PPE. |
| 1,3-Dimethoxypropane (product) | 17081-21-9 | Highly flammable liquid and vapor. Causes skin and eye irritation.[3] | Handle in a fume hood. Keep away from ignition sources. |
Experimental Protocol: Synthesis of 1,3-Dimethoxypropane
This protocol is designed for a laboratory scale synthesis of 1,3-dimethoxypropane. All glassware should be thoroughly dried before use, and the reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent the reaction of sodium methoxide with atmospheric moisture.
Materials and Equipment:
-
Round-bottom flask with a magnetic stir bar
-
Reflux condenser
-
Addition funnel
-
Inert gas inlet (nitrogen or argon)
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus
Reagents:
-
This compound
-
Sodium methoxide
-
Anhydrous methanol
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
Procedure:
-
Reaction Setup: Assemble a dry round-bottom flask with a magnetic stir bar, reflux condenser, and an inert gas inlet.
-
Reagent Addition: In the flask, suspend sodium methoxide (1.1 equivalents) in anhydrous methanol.
-
Addition of Alkyl Halide: Slowly add this compound (1.0 equivalent) to the stirred suspension at room temperature using an addition funnel. An exothermic reaction may be observed.
-
Reaction: Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Carefully quench the reaction by the slow addition of water.
-
Transfer the mixture to a separatory funnel and add diethyl ether.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Remove the solvent using a rotary evaporator.
-
Purify the crude product by fractional distillation to obtain pure 1,3-dimethoxypropane.
-
Caption: Experimental workflow for the synthesis of 1,3-dimethoxypropane.
Quantitative Data Summary
Table 2: Key Reaction Parameters and Expected Outcomes
| Parameter | Value |
| Molar Ratio (this compound : Sodium Methoxide) | 1 : 1.1 |
| Solvent | Anhydrous Methanol |
| Reaction Temperature | Reflux (~65 °C) |
| Reaction Time | 2-4 hours |
| Expected Yield | 70-85% |
| Boiling Point of 1,3-Dimethoxypropane | 105-107 °C |
| Molecular Weight of 1,3-Dimethoxypropane | 104.15 g/mol [3] |
Characterization of 1,3-Dimethoxypropane
The successful synthesis of 1,3-dimethoxypropane should be confirmed through a combination of spectroscopic methods.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
1H NMR: The proton NMR spectrum is expected to show three distinct signals: a triplet corresponding to the two equivalent methylene groups adjacent to the methoxy groups, a quintet for the central methylene group, and a singlet for the six equivalent protons of the two methoxy groups. A sample spectrum analysis suggests a 2H quintet at approximately δ 1.7 ppm.[4]
-
13C NMR: The carbon NMR spectrum should exhibit three signals, corresponding to the three unique carbon environments in the molecule.
-
-
Infrared (IR) Spectroscopy: The IR spectrum will be characterized by the absence of a broad O-H stretching band (indicating the consumption of any starting alcohol) and the presence of strong C-O stretching bands characteristic of an ether, typically in the region of 1100-1200 cm-1.
-
Mass Spectrometry (MS): The mass spectrum of 1,3-dimethoxypropane will show a molecular ion peak (M+) at m/z = 104.15. Common fragmentation patterns for ethers will also be observed.[3]
Conclusion
The Williamson ether synthesis provides a reliable and efficient method for the preparation of 1,3-dimethoxypropane from this compound and sodium methoxide. By adhering to the detailed protocols and safety guidelines outlined in this application note, researchers can consistently achieve high yields of the desired product. The straightforward nature of the SN2 mechanism, coupled with the favorable reactivity of the primary alkyl iodide, makes this a valuable transformation for a wide range of applications in organic synthesis and drug development.
References
-
Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. (n.d.). Retrieved from [Link]
-
Experiment 12 – The Williamson Ether Synthesis. (n.d.). Retrieved from [Link]
-
Organic Chemistry Williamson Ether Synthesis. (n.d.). University of Richmond. Retrieved from [Link]
-
Williamson ether synthesis. (n.d.). In Wikipedia. Retrieved from [Link]
-
Williamson Ether Synthesis. (n.d.). Retrieved from [Link]
-
1,3-Dimethoxypropane. (n.d.). PubChem. Retrieved from [Link]
-
Propane, 1,3-dimethoxy-. (n.d.). NIST WebBook. Retrieved from [Link]
-
The Williamson Ether Synthesis. (2014, October 24). Master Organic Chemistry. Retrieved from [Link]
-
NMR Problems. (n.d.). Michigan State University. Retrieved from [Link]
Sources
Application Notes & Protocols: The Strategic Application of 1-Iodo-3-methoxypropane in Pharmaceutical Intermediate Synthesis
Abstract
1-Iodo-3-methoxypropane has emerged as a versatile and highly valuable building block in the synthesis of pharmaceutical intermediates. Its bifunctional nature, featuring a reactive primary iodide and a stable methoxy ether group, allows for its strategic incorporation into complex molecular architectures. This document provides an in-depth guide for researchers, chemists, and drug development professionals on the primary applications of this compound. We will explore its utility as a potent alkylating agent for introducing the 3-methoxypropyl moiety and as a precursor to the corresponding Grignard reagent for forming new carbon-carbon bonds. Detailed, field-proven protocols, mechanistic insights, and safety considerations are provided to facilitate its effective use in the laboratory.
Introduction: Chemical Profile and Strategic Value
This compound (C₄H₉IO) is a functionalized alkyl halide that serves two principal roles in synthetic organic chemistry.[1] Its primary iodide is an excellent leaving group, making the molecule an ideal substrate for bimolecular nucleophilic substitution (SN2) reactions.[1] Concurrently, the methoxy group at the 3-position is generally stable under a wide range of reaction conditions, allowing the primary iodide to be the main site of reactivity.[1]
The incorporation of the 3-methoxypropyl chain can be particularly advantageous in drug design. The methoxy group is a common feature in many approved drugs, where it can enhance ligand-target binding, modulate physicochemical properties (like solubility and lipophilicity), and improve metabolic stability and ADME (Absorption, Distribution, Metabolism, and Excretion) parameters.[2][3]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₄H₉IO | PubChem[4] |
| Molecular Weight | 200.02 g/mol | PubChem[4] |
| Appearance | Colorless to light yellow liquid | ChemicalBook[5] |
| CAS Number | 61542-10-7 | PubChem[4] |
| Boiling Point | ~175-177 °C (Predicted) | N/A |
| Density | ~1.56 g/cm³ (Predicted) | N/A |
| LogP | 1.45790 | LookChem[6] |
Safety Profile: this compound is a combustible liquid that is toxic if swallowed, causes skin irritation, and serious eye damage, and may cause respiratory irritation.[4] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn, and all manipulations should be performed in a well-ventilated fume hood.
Core Application I: Alkylation via Nucleophilic Substitution
The most direct application of this compound is the introduction of the 3-methoxypropyl group onto nucleophilic centers. This is typically achieved via an SN2 mechanism, where the nucleophile attacks the carbon bearing the iodine atom.
O-Alkylation of Phenols: A Key Transformation
Phenolic hydroxyl groups are ubiquitous in pharmaceutical scaffolds. Their alkylation is a critical strategy to mask the acidic proton, thereby increasing metabolic stability and tuning the molecule's pharmacokinetic profile. The Williamson ether synthesis is the classic method for this transformation.
Causality Behind Experimental Choices:
-
Base: A non-nucleophilic base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), is required to deprotonate the phenol, forming the more nucleophilic phenoxide anion. K₂CO₃ is a milder, safer, and more economical choice for many applications.
-
Solvent: A polar aprotic solvent like N,N-Dimethylformamide (DMF) or acetone is ideal. These solvents solvate the cation of the base (e.g., K⁺) but do not strongly solvate the phenoxide anion, leaving it highly reactive for the SN2 attack.
-
Temperature: Moderate heating (50-80 °C) is often sufficient to drive the reaction to completion in a reasonable timeframe without promoting side reactions.
Caption: Workflow for Williamson Ether Synthesis.
Detailed Protocol: O-Alkylation of 4-Hydroxyphenylacetamide
This protocol details the synthesis of 4-(3-methoxypropoxy)phenylacetamide, a representative intermediate.
Materials & Equipment:
-
4-Hydroxyphenylacetamide (1.0 eq)
-
This compound (1.2 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous, powdered (2.0 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Water (deionized)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, heating mantle with temperature control, condenser, separatory funnel, rotary evaporator.
Step-by-Step Methodology:
-
Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add 4-hydroxyphenylacetamide and powdered anhydrous K₂CO₃.
-
Solvent Addition: Add anhydrous DMF to the flask (approx. 5-10 mL per gram of starting phenol).
-
Reagent Addition: Stir the suspension vigorously and add this compound dropwise at room temperature.
-
Reaction: Heat the reaction mixture to 60 °C and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, pour the reaction mixture into a separatory funnel containing water.
-
Extraction: Extract the aqueous layer three times with ethyl acetate.
-
Washing: Combine the organic layers and wash sequentially with water and then brine to remove residual DMF and salts.
-
Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure 4-(3-methoxypropoxy)phenylacetamide.
Core Application II: Grignard Reagent for C-C Bond Formation
Treating this compound with magnesium metal produces 3-methoxypropylmagnesium iodide, a potent Grignard reagent.[1] This organometallic species acts as a nucleophilic source of a 3-methoxypropyl anion equivalent, enabling the formation of new carbon-carbon bonds—a cornerstone of molecular complexity generation in pharmaceutical synthesis.[7][8]
Causality Behind Experimental Choices:
-
Anhydrous Conditions: Grignard reagents are extremely basic and react violently with protic solvents like water or alcohols.[1] Therefore, all glassware must be flame-dried, and anhydrous solvents (typically diethyl ether or THF) must be used.
-
Initiation: The reaction occurs on the surface of the magnesium metal and can sometimes be difficult to initiate.[1] A small crystal of iodine or a few drops of 1,2-dibromoethane are often used to activate the magnesium surface.
-
Electrophile Addition: The addition of the electrophile (e.g., an aldehyde or ketone) is performed at a reduced temperature (e.g., 0 °C) to control the exothermic reaction and prevent side reactions.
Caption: Pathway for Grignard reagent synthesis and reaction.
Detailed Protocol: Synthesis of 1-(3-Methoxypropyl)cyclohexan-1-ol
This protocol describes the formation of the Grignard reagent and its subsequent reaction with cyclohexanone.
Materials & Equipment:
-
Magnesium turnings (1.5 eq)
-
This compound (1.2 eq)
-
Cyclohexanone (1.0 eq)
-
Anhydrous diethyl ether (Et₂O) or tetrahydrofuran (THF)
-
Iodine (one small crystal for initiation)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Three-neck round-bottom flask, condenser, pressure-equalizing dropping funnel, magnetic stirrer, nitrogen/argon inlet, ice bath.
Step-by-Step Methodology:
-
Apparatus Setup: Assemble a three-neck flask, condenser, and dropping funnel. Flame-dry the entire apparatus under a flow of inert gas (nitrogen or argon) and allow it to cool.
-
Grignard Formation: Place magnesium turnings and a crystal of iodine in the flask. Add a small portion of anhydrous ether.
-
Initiation: In the dropping funnel, prepare a solution of this compound in anhydrous ether. Add a small amount of this solution to the magnesium. The reaction should initiate, evidenced by bubbling and the disappearance of the iodine color. Gentle warming may be required.
-
Reagent Addition: Once the reaction is self-sustaining, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.
-
Completion: After the addition is complete, stir the resulting gray/black solution at room temperature for an additional 30-60 minutes.
-
Electrophile Addition: Cool the Grignard solution to 0 °C in an ice bath. Add a solution of cyclohexanone in anhydrous ether dropwise via the dropping funnel.
-
Reaction: After the addition, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours.
-
Quenching & Work-up: Cool the reaction mixture again in an ice bath and slowly add saturated aqueous NH₄Cl solution to quench the reaction.
-
Extraction: Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice with diethyl ether.
-
Washing & Drying: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude alcohol product via column chromatography or distillation.
Conclusion
This compound is a powerful and versatile reagent for the synthesis of pharmaceutical intermediates. Its ability to participate in both nucleophilic substitution and organometallic reactions allows for the strategic introduction of the 3-methoxypropyl group, a moiety known to confer beneficial properties to drug candidates. The protocols detailed herein provide a robust framework for chemists to leverage this reagent effectively. By understanding the causality behind the experimental conditions, researchers can adapt these methods to a wide array of complex synthetic targets, accelerating the drug discovery and development process.
References
-
Benchchem. This compound | 61542-10-7.
- Science of Synthesis. (2004). Houben-Weyl Methods of Molecular Transformations Vol. 7: Compounds of Group 15 (As, Sb, Bi) and Silicon Compounds.
-
ChemicalBook. (2024). 3'-Methoxypropiophenone: Unveiling the Chemical Keystone of Industrial and Pharmaceutical Innovations.
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 13522989, this compound.
-
PubChemLite. This compound (C4H9IO).
-
RXCHEMICALS. MethoxyPropyl Amine.
-
ChemicalBook. This compound | 61542-10-7.
-
LookChem. This compound.
-
ChemicalBook. (2023). 3'-methoxypropiophenone: Synthesis and Applications in Pharmaceutical Chemistry.
- Papo, N., & Shai, Y. (2003). 1-Phenyl-1,2-benziodoxol-3-(1H)-one as Synthon for Phthalide Synthesis via Pd-Free, Base-Free, Sonogashira-Type Coupling Cyclization.
- Boto, A., et al. (2022). Efficient Oxidative Dearomatisations of Substituted Phenols Using Hypervalent Iodine (III)
-
Chiodi, D., & Ishihara, Y. (2024). The role of the methoxy group in approved drugs. European Journal of Medicinal Chemistry.
-
Organic Chemistry Portal. Alcohol or phenol synthesis by ether cleavage.
- Reddy, R. P., et al. (2020). A One-Pot Successive Cyclization-Alkylation Strategy for the Synthesis of 2,3-Disubstituted Benzo[b]thiophenes. PubMed Central.
- Sumitomo Chemical. (2005). Synthesis of Pharmaceutical Intermediates Aiming at Construction of Optically Active Tertiary Alcohols as a Key Technology.
- Request PDF. (2023). The role of the methoxy group in approved drugs.
Sources
- 1. This compound | 61542-10-7 | Benchchem [benchchem.com]
- 2. The role of the methoxy group in approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound | C4H9IO | CID 13522989 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | 61542-10-7 [chemicalbook.com]
- 6. lookchem.com [lookchem.com]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. sumitomo-chem.co.jp [sumitomo-chem.co.jp]
Role of 1-Iodo-3-methoxypropane in the synthesis of complex molecules
Application Note: Strategic Alkylation Modules – 1-Iodo-3-methoxypropane
Abstract
This application note details the synthetic utility of This compound (CAS: 3132-19-2 / 61542-10-7), a specialized alkylating agent used to introduce the 3-methoxypropyl motif. This structural unit is critical in medicinal chemistry for modulating lipophilicity (
Introduction: The "Solubility Tail" in Drug Design
In modern drug discovery, optimizing the physicochemical properties of a lead compound is as critical as optimizing its potency. The 3-methoxypropyl group introduced by this compound serves two strategic functions:
-
Solubility Enhancement: The ether oxygen acts as a hydrogen bond acceptor, improving aqueous solubility compared to a simple propyl chain.
-
Metabolic Stability: Unlike terminal alcohols, the methyl ether is generally more resistant to rapid Phase II conjugation (glucuronidation), extending the half-life of the molecular tail.
While the bromide analog (1-bromo-3-methoxypropane) is cheaper, the iodide is preferred in complex synthesis due to its superior leaving group ability (
Mechanistic Insight & Reactivity Profile
The reactivity of this compound is dominated by two pathways:
-
Nucleophilic Substitution (
): The primary reaction mode with amines, phenoxides, and thiolates.[1] The soft nature of the iodide makes it an excellent electrophile for soft nucleophiles (e.g., nitrogen in heterocycles).[1] -
Metal-Halogen Exchange: The C-I bond is weaker than C-Br, facilitating rapid lithiation or zinc insertion (Rieke zinc) for palladium-catalyzed cross-coupling reactions.[1]
Comparative Reactivity Data
| Parameter | This compound | 1-Bromo-3-methoxypropane | Implication |
| Bond Energy (C-X) | ~53 kcal/mol | ~68 kcal/mol | Iodide reacts faster at lower temps. |
| Leaving Group Ability | Excellent ( | Good ( | Iodide requires less forcing conditions.[1] |
| Stability | Light Sensitive | Stable | Iodide requires amber glassware/foil. |
Application Case Studies
Case Study A: Synthesis of Kinase Inhibitor Analogs ( -Alkylation)
Quinazoline and indazole cores are ubiquitous in kinase inhibitors (e.g., analogues of Erlotinib or Gefitinib).[1] The introduction of the 3-methoxypropyl tail is often a late-stage functionalization to adjust the ADME profile.
Mechanism:
Case Study B: Automated Negishi Coupling ( Bond Formation)
Recent advances in flow chemistry have utilized this compound to generate organozinc reagents in situ.[1] These reagents undergo Negishi coupling with aryl bromides to create
Detailed Experimental Protocols
Protocol 1: -Alkylation of a Quinazoline Core
Target: Introduction of 3-methoxypropyl group to a secondary amine or heterocyclic nitrogen.
Materials:
-
Substrate: 4-substituted-quinazoline (1.0 equiv)[1]
-
Reagent: This compound (1.2 – 1.5 equiv)[1]
-
Base: Cesium Carbonate (
) (2.0 equiv) or Sodium Hydride ( ) for less reactive substrates.[1] -
Solvent: Anhydrous DMF or Acetonitrile (
).[1]
Step-by-Step Procedure:
-
Preparation: Flame-dry a 50 mL round-bottom flask and purge with Argon.
-
Dissolution: Dissolve the quinazoline substrate (e.g., 1.0 mmol) in anhydrous DMF (5 mL).
-
Deprotonation: Add
(2.0 mmol, 652 mg). Stir at Room Temperature (RT) for 30 minutes to ensure deprotonation/activation of the nitrogen.-
Note: If using
, cool to 0°C before addition and vent gas carefully.[1]
-
-
Addition: Add this compound (1.2 mmol, ~240 mg) dropwise via syringe. The iodide is light-sensitive; wrap the flask in aluminum foil.
-
Reaction: Heat the mixture to 45–50°C for 4–12 hours. Monitor by LC-MS for the disappearance of the starting material (
) and appearance of the product ( ). -
Quench: Cool to RT. Dilute with EtOAc (20 mL) and wash with water (3 x 10 mL) to remove DMF.[1]
-
Purification: Dry organic layer over
, filter, and concentrate. Purify via flash column chromatography (Hexane/EtOAc gradient).
Self-Validating Checkpoint:
-
TLC: The product should be less polar (higher
) than the N-H starting material. -
NMR: Look for the diagnostic triplet of the
shifting upfield to ~ ppm (N- ) and the distinct methoxy singlet at ~ ppm.
Protocol 2: Synthesis of Ionic Liquids (Quaternization)
Target: Synthesis of
Step-by-Step Procedure:
-
Mixing: In a sealed tube, mix 1-methylimidazole (1.0 equiv) and this compound (1.1 equiv) in Acetonitrile (
concentration). -
Reflux: Heat to 70°C for 24 hours. The solution may turn yellow/orange due to trace iodine liberation.
-
Washing: Wash the resulting viscous oil with diethyl ether (3 x) to remove unreacted alkyl iodide (the ionic liquid is insoluble in ether).
-
Drying: Dry under high vacuum at 60°C for 12 hours to remove trace water.
Visualizing the Workflow
Figure 1: Reaction Pathways for this compound
Caption: Dual reactivity pathways showing
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Low Yield | Hydrolysis of Iodide | Ensure solvents are anhydrous.[4] Store reagent over copper wire or silver foil. |
| Elimination Product (Alkene) | Base too strong/Temp too high | Switch from |
| Color Change (Darkening) | Iodine liberation ( | Wash reaction mixture with dilute Sodium Thiosulfate ( |
Safety & Handling
-
Toxicity: Alkyl iodides are potential alkylating agents and should be treated as suspected carcinogens. Use a fume hood and double-glove (Nitrile).[1]
-
Storage: Store at 2–8°C, protected from light. Darkening indicates decomposition (iodine release).[1]
-
Disposal: Do not mix with strong oxidizers. Dispose of as halogenated organic waste.
References
-
Journal of Medicinal Chemistry. (2022). End-to-End Automated Synthesis of C(sp3)-Enriched Drug-like Molecules via Negishi Coupling. Retrieved from [Link][1]
-
Heterocycles. (2011). Synthesis and Properties of N-(3-methoxypropyl)-N-methylimidazolium Salts. Retrieved from [Link][1]
-
PubChem. (2025).[5] Compound Summary: this compound.[2][5][6][7] Retrieved from [Link][1]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. This compound | 61542-10-7 | Benchchem [benchchem.com]
- 3. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 4. josephgroup.ucsd.edu [josephgroup.ucsd.edu]
- 5. This compound | C4H9IO | CID 13522989 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | 61542-10-7 [chemicalbook.com]
- 7. dokumen.pub [dokumen.pub]
Application Note: 1-Iodo-3-methoxypropane as a Versatile Synthon for Physicochemical Optimization
Topic: Strategic Integration of 1-Iodo-3-methoxypropane in Medicinal Chemistry Content Type: Detailed Application Note and Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers
Executive Summary
In the optimization of lead compounds, the "magic methyl" effect is well-documented, but the 3-methoxypropyl moiety represents a distinct, underutilized strategic handle. This compound (CAS: 61542-10-7) serves as the primary reagent for introducing this group. Unlike simple alkyl chains, the methoxypropyl tail offers a unique balance of lipophilicity (for membrane permeability) and aqueous solubility (via the ether oxygen's H-bond accepting capability).
This guide provides authoritative protocols for utilizing this compound in
Chemical Profile & Strategic Value[1][2]
The "Methoxypropyl" Effect in SAR
The 3-methoxypropyl group is often employed to modulate the physicochemical properties of a scaffold without significantly altering its steric footprint compared to a butyl group.
| Property | Effect of 3-Methoxypropyl Group | Mechanistic Rationale |
| LogP (Lipophilicity) | Moderate Reduction vs. | The ether oxygen lowers LogP, reducing non-specific binding and improving metabolic stability against lipophilic oxidative clearance. |
| Solubility | Enhancement | The terminal methoxy group acts as a weak Hydrogen Bond Acceptor (HBA), disrupting crystal lattice energy and interacting with aqueous media. |
| Conformation | Flexibility | The C3 spacer allows the terminal methoxy to adopt "folded" conformations to interact with adjacent pockets in the target protein. |
Reagent Properties[3][4][5][6]
-
IUPAC Name: this compound[1]
-
Reactivity: High. The iodide is an excellent leaving group (
of conjugate acid HI -10), making it superior to bromo-analogs for sterically hindered nucleophiles. -
Stability: Light sensitive. Must be stored over copper wire or silver foil to prevent iodine liberation.
Detailed Experimental Protocols
Protocol A: Regioselective -Alkylation of Ambident Heterocycles
Target Application: Synthesis of functionalized imidazoles, indoles, or pyrroles.
Context:
Materials
-
Substrate: 4-Iodo-1H-imidazole (or similar heterocycle)
-
Reagent: this compound (1.1 equiv)
-
Base: Sodium Hydride (NaH), 60% dispersion in mineral oil (1.1 - 1.2 equiv)
-
Solvent: Anhydrous DMF (Dimethylformamide) or THF (Tetrahydrofuran)
-
Quench: Saturated
solution
Step-by-Step Methodology
-
Preparation: Flame-dry a round-bottom flask under Argon/Nitrogen atmosphere. Dissolve the heterocycle substrate (1.0 mmol) in anhydrous DMF (5 mL).
-
Deprotonation: Cool the solution to 0°C (ice bath). Add NaH (1.2 mmol) portion-wise.
-
Critical Insight: Evolution of
gas will be observed. Stir at 0°C for 30 mins, then warm to RT for 30 mins to ensure complete formation of the nitrogen anion (azide/amide).
-
-
Alkylation: Re-cool to 0°C (optional, depending on substrate stability). Add This compound (1.1 mmol) dropwise via syringe.
-
Rate Control: Slow addition prevents local hotspots that lead to bis-alkylation or elimination byproducts.
-
-
Reaction: Allow to warm to Room Temperature (RT) and stir. Monitor via TLC or LC-MS.
-
Typical Time: 2–12 hours.[2] The high reactivity of the iodide usually precludes the need for heating.
-
-
Workup: Quench by slow addition of sat.
at 0°C. Dilute with water and extract with EtOAc ( ). Wash combined organics with brine ( ) to remove DMF. Dry over .[2]
Protocol B: -Alkylation of Phenols and Hydroxy-Heterocycles
Target Application: Synthesis of ether-linked side chains in tyrosine kinase inhibitors.
Context: For phenols, weaker bases like Potassium Carbonate (
Materials
-
Substrate: Substituted Phenol or Pyridone
-
Reagent: this compound (1.2 equiv)
-
Base: Anhydrous
(2.0 equiv) -
Solvent: DMF or Acetonitrile (
)
Step-by-Step Methodology
-
Activation: To a solution of the phenol (1.0 mmol) in DMF (5 mL), add
(2.0 mmol). Stir at RT for 15 minutes. -
Addition: Add this compound (1.2 mmol) in one portion.
-
Thermal Drive: Heat the reaction mixture to 60–80°C .
-
Why Heat? Unlike the NaH protocol, the carbonate base generates a lower concentration of the active phenoxide anion, requiring thermal energy to drive the
kinetics.
-
-
Monitoring: Monitor for the disappearance of the starting phenol (approx. 4–16 hours).
-
Purification: Filter off the solid inorganic salts (
, KI). Concentrate the filtrate. The residue is often pure enough for subsequent steps; otherwise, purify via silica flash chromatography (Hexane/EtOAc).
Decision Logic & Troubleshooting
The choice of conditions dictates the regioselectivity and yield.[3] Use the following logic flow to determine the optimal pathway.
Figure 1: Decision matrix for selecting reaction conditions based on nucleophile type and desired regioselectivity.
Troubleshooting Table
| Observation | Root Cause | Corrective Action |
| Low Yield / SM Recovery | Iodide degradation (light sensitivity) | Use freshly distilled reagent or store over Cu wire. Ensure reaction is protected from light.[4] |
| Elimination Product (Alkene) | Base is too strong or Temp too high | Switch from NaH to |
| O- vs N-Alkylation Mix | Ambident nucleophile control failure | To favor O: Use |
References
-
BenchChem. (2025).[3] Protocol for N-Alkylation of 4-iodo-1H-imidazole.[3] Retrieved from
-
National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 13522989, this compound. Retrieved from
-
Fisher Scientific. (2021). Safety Data Sheet: this compound.[1] Retrieved from
-
Wei, Z., et al. (2015). Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][2,7]naphthyrin-5(6H)-one.[5] Tetrahedron. Retrieved from
Sources
Suzuki coupling reactions involving 1-Iodo-3-methoxypropane
Application Note: Optimized - Suzuki-Miyaura Coupling of 1-Iodo-3-methoxypropane
Executive Summary
This guide details the methodology for utilizing This compound (CAS: 6293-56-7) as an electrophile in Suzuki-Miyaura cross-coupling reactions. While traditional Suzuki couplings focus on aryl-aryl (
This note focuses on the "Fu Conditions" (Gregory Fu, MIT/Caltech), which utilize electron-rich, bulky phosphine ligands to facilitate the coupling of primary alkyl iodides with aryl boronic acids. This reaction is critical in Medicinal Chemistry for synthesizing PROTACs (Proteolysis Targeting Chimeras) and ADCs (Antibody-Drug Conjugates), where the methoxypropyl moiety serves as a polarity-tuning linker.
Mechanistic Insight & Challenges
The Challenge
The coupling of this compound differs fundamentally from aryl halide coupling.
-
Oxidative Addition: Primary alkyl iodides undergo oxidative addition (OA) rapidly, often via a Single Electron Transfer (SET) radical mechanism, unlike the concerted OA of aryl halides.
-
-Hydride Elimination: The resulting alkyl-palladium intermediate possesses
-hydrogens.[1] Without specific ligands, the complex undergoes rapid -hydride elimination to form 3-methoxyprop-1-ene rather than the desired cross-coupled product.
The Solution: Ligand Control
To suppress elimination, we employ Tricyclohexylphosphine (
-
Steric Bulk: The large cone angle of
promotes the formation of monoligated Pd species ( ), which are highly active. -
Electronic Effect: The strong
-donating capability of the alkyl phosphine increases electron density on the metal, accelerating the Reductive Elimination step so it outcompetes -hydride elimination.
Catalytic Cycle Visualization
Figure 1: Catalytic cycle for alkyl-aryl Suzuki coupling.[2] Note the competition between the Transmetallation/Reductive Elimination pathway (Green) and the
Experimental Protocols
Protocol A: The Standard "Fu" Method (High Reliability)
This protocol is the industry standard for coupling primary alkyl iodides with aryl boronic acids.
Reagents:
-
Electrophile: this compound (1.0 equiv)
-
Nucleophile: Aryl Boronic Acid (1.2 - 1.5 equiv)
-
Catalyst:
(2-4 mol%) or (1-2 mol%) -
Ligand:
(Tricyclohexylphosphine) (4-8 mol%)-
Note: Maintain a 1:2 Pd:Ligand ratio.
-
-
Base:
(anhydrous or monohydrate) (3.0 equiv) -
Solvent: Toluene / Water (20:1 ratio) or Dioxane / Water.
Step-by-Step Methodology:
-
Glovebox/Schlenk Prep: Inside a glovebox or under strict Argon flow, charge a reaction vial with
(4.5 mg, 0.02 mmol), (11.2 mg, 0.04 mmol), Aryl Boronic Acid (1.2 mmol), and (636 mg, 3.0 mmol). -
Solvent Addition: Add Toluene (4.5 mL) and degassed Water (0.25 mL).
-
Why Water? Water is essential for the boronic acid to form the active boronate species required for transmetallation.
-
-
Substrate Addition: Add this compound (200 mg, 1.0 mmol) via syringe.
-
Reaction: Seal the vial and stir vigorously at 100°C for 12–24 hours.
-
Note: While some alkyl bromides couple at room temperature, alkyl iodides often benefit from heat to drive the transmetallation step.
-
-
Workup: Cool to RT. Dilute with diethyl ether, wash with water and brine. Dry over
, filter, and concentrate. -
Purification: Flash chromatography (Silica gel).
Protocol B: Mild/Aqueous Conditions (Green Chemistry)
For substrates sensitive to high heat or organic solvents.
Reagents:
-
Catalyst:
(2 mol%) -
Surfactant: TPGS-750-M (2 wt % in water)
-
Base:
(3.0 equiv) -
Conditions: Room Temperature to 40°C.
Methodology:
-
Dissolve the catalyst and reactants in the TPGS-750-M/Water solution.
-
Stir at room temperature. The surfactant forms nanomicelles that concentrate the lipophilic reagents (Alkyl Iodide and Catalyst) into a small volume, dramatically increasing the reaction rate without heat.
Data & Optimization Guide
Ligand Screening Data (Model Reaction)
Reaction: this compound + Phenylboronic Acid -> (3-methoxypropyl)benzene
| Ligand | Yield (%) | Observation | Mechanism Note |
| 92% | Full conversion, clean product | High electron density accelerates reductive elimination. | |
| <10% | Mostly starting material + alkene | Ligand not bulky/electron-rich enough to stop | |
| 85% | Good yield, but ligand is air-sensitive | Similar sterics to | |
| dppf | 45% | Significant homocoupling | Bite angle favors aryl-aryl, less effective for alkyl. |
Troubleshooting Decision Tree
Figure 2: Troubleshooting workflow for alkyl-aryl coupling.
Safety & Handling
-
This compound: Alkylating agent. Potentially carcinogenic. Handle in a fume hood.
-
Phosphines (
): Pyrophoric in dry form; air-sensitive in solution. Use salts (e.g., ) for easier weighing, adding an extra equivalent of base to liberate the free phosphine in situ.
References
-
Zhou, J., & Fu, G. C. (2004). Palladium-Catalyzed Negishi Cross-Coupling Reactions of Unactivated Alkyl Iodides, Bromides, Chlorides, and Tosylates. Journal of the American Chemical Society. [Link](Note: Foundational work by Fu establishing PCy3 for alkyl electrophiles).
-
Netherton, M. R., & Fu, G. C. (2001). Air-Stable Palladacycles as Precursors to Highly Active Catalysts for the Suzuki-Miyaura Cross-Coupling of Aryl and Alkyl Chlorides.[3] Angewandte Chemie International Edition. [Link][4]
-
Chemler, S. R., Trauner, D., & Danishefsky, S. J. (2001). The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis. Angewandte Chemie. [Link]
Troubleshooting & Optimization
Technical Support Center: Grignard Reaction Initiation with 1-Iodo-3-methoxypropane
Welcome to the Technical Support Center for advanced organic synthesis. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with Grignard reaction initiation, specifically focusing on the use of 1-iodo-3-methoxypropane. As a Senior Application Scientist, my goal is to provide not just procedural steps, but also the underlying chemical principles to empower you to troubleshoot effectively and ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Here, we address some of the most common initial queries regarding the formation of 3-methoxypropylmagnesium iodide.
Q1: My Grignard reaction with this compound won't start. What are the most likely reasons?
A1: The failure of a Grignard reaction to initiate typically stems from a few critical factors. The most common culprits are the presence of moisture or oxygen, and an inactive magnesium surface.[1] Magnesium turnings are coated with a passivating layer of magnesium oxide (MgO), which must be disrupted for the reaction to begin.[2][3] Additionally, this compound, while reactive due to the carbon-iodine bond, also contains a methoxy group which can influence the reaction.
Q2: I've heard the methoxy group in my substrate can interfere with the reaction. How does this happen?
A2: The oxygen atom in the methoxy group is a Lewis base and can coordinate to the magnesium surface. This can be a double-edged sword. While ether solvents are essential for stabilizing the Grignard reagent through coordination, strong intramolecular chelation from the substrate itself can sometimes hinder the initial insertion of magnesium into the carbon-iodine bond. However, in many cases, this intramolecular coordination is not strong enough to completely inhibit the reaction and can even be beneficial in later stages of the reaction sequence.
Q3: Is this compound a good choice for forming a Grignard reagent?
A3: Yes, it is generally a good substrate. The reactivity of organohalides for Grignard formation follows the trend I > Br > Cl > F.[4] The relatively weak carbon-iodine bond in this compound makes it more reactive than its bromide or chloride counterparts, facilitating an easier initiation.[5]
Q4: What are the visible signs that my Grignard reaction has successfully initiated?
A4: Successful initiation is typically accompanied by several observable changes. These include the disappearance of the iodine color (if used as an activator), the solution turning cloudy or grayish, gentle bubbling on the magnesium surface, and a spontaneous increase in temperature (exotherm).[6]
In-Depth Troubleshooting Guide
This section provides a systematic approach to diagnosing and solving initiation problems based on specific experimental observations.
Problem 1: No visible reaction after adding the initial aliquot of this compound.
Possible Causes & Solutions:
-
Inactive Magnesium Surface: The passivating MgO layer is preventing the reaction.
-
Solution 1: Mechanical Activation. Before adding any reagents, crush the magnesium turnings with a glass rod under an inert atmosphere. This will expose a fresh, unoxidized magnesium surface.[1]
-
Solution 2: Chemical Activation. Employ a chemical activating agent. The most common and effective methods are detailed in the protocols below.
-
-
Presence of Moisture: Trace amounts of water will quench the Grignard reagent as it forms.
-
Solution: Ensure all glassware is rigorously flame-dried or oven-dried before use.[1] Use anhydrous solvents, and maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the experiment.
-
-
Low Local Concentration of Alkyl Halide: A sufficient concentration of the alkyl iodide at the magnesium surface is needed for initiation.
-
Solution: After adding a small portion of the this compound solution, stop the addition and gently warm the flask with a heat gun in one spot. This can often trigger the reaction. Be prepared to cool the flask if the reaction becomes too vigorous.
-
Problem 2: The reaction starts but then stops.
Possible Causes & Solutions:
-
Insufficient Mixing: The reactive sites on the magnesium surface have been consumed.
-
Solution: Ensure vigorous stirring to continuously expose fresh magnesium surfaces.
-
-
Precipitation of the Grignard Reagent: In some cases, the Grignard reagent may be sparingly soluble and precipitate, coating the magnesium.
-
Solution: Add a small amount of additional anhydrous solvent to redissolve the reagent.
-
Problem 3: The reaction mixture turns brown or black, and the yield of the desired product is low.
Possible Cause & Solution:
-
Wurtz Coupling Side Reaction: This is a significant side reaction where the formed Grignard reagent couples with the starting alkyl iodide (R-MgX + R-X → R-R + MgX₂).[7] This is more prevalent with highly reactive alkyl iodides.
-
Solution:
-
Slow Addition: Add the this compound solution slowly and dropwise to maintain a low concentration of the alkyl halide in the reaction mixture.
-
Temperature Control: Maintain a gentle reflux. Overheating can favor the Wurtz coupling reaction.
-
Dilution: Using a slightly larger volume of solvent can help to minimize this bimolecular side reaction.
-
-
Magnesium Activation Protocols
The activation of magnesium is often the key to a successful Grignard reaction. Here are detailed protocols for several proven methods.
Protocol 1: Activation with Iodine
Principle: Iodine reacts with the magnesium surface to form magnesium iodide, which helps to etch the oxide layer and expose fresh magnesium.[3]
Procedure:
-
Place the magnesium turnings in the flame-dried reaction flask under an inert atmosphere.
-
Add a single, small crystal of iodine.
-
Gently warm the flask with a heat gun until purple iodine vapors are observed.
-
Allow the flask to cool to room temperature. The magnesium surface should now be activated.
-
Proceed with the slow addition of your this compound solution. The disappearance of the iodine color is a good indicator of initiation.
Protocol 2: Activation with 1,2-Dibromoethane
Principle: 1,2-dibromoethane reacts with magnesium to form magnesium bromide and ethene gas. The evolution of gas helps to scrub the magnesium surface, exposing fresh metal.[8]
Procedure:
-
Assemble and flame-dry a three-necked flask equipped with a condenser, dropping funnel, and inert gas inlet.
-
Add the magnesium turnings to the cooled flask.
-
Add a small amount of anhydrous ether or THF to just cover the magnesium.
-
Using a syringe, add a few drops of 1,2-dibromoethane.
-
If no reaction is observed, gently warm the flask. The initiation is indicated by the evolution of ethene gas bubbles.[9]
-
Once the bubbling is sustained, begin the dropwise addition of the this compound solution.
Protocol 3: Activation with Diisobutylaluminum Hydride (DIBAL-H)
Principle: DIBAL-H is a powerful reducing agent that can effectively remove the magnesium oxide layer and any residual water. This method is particularly useful for challenging Grignard reactions.[2]
Procedure:
-
To the magnesium turnings in anhydrous THF under an inert atmosphere, add a small amount (typically 1-2 mol%) of a DIBAL-H solution (e.g., 1 M in hexanes).
-
Stir the mixture at room temperature for 15-30 minutes.
-
Proceed with the addition of the this compound. This method often allows for initiation at or below room temperature.[2]
Comparison of Magnesium Activation Methods
| Activation Method | Principle | Advantages | Disadvantages |
| Iodine | Chemical etching of MgO layer | Simple, readily available | Can sometimes be insufficient for very passivated Mg. |
| 1,2-Dibromoethane | Gaseous byproduct scrubs surface | Very effective, visual confirmation of activation | Introduces a bromide source into the reaction. |
| DIBAL-H | Reduction of MgO and water | Highly effective, allows for low-temperature initiation | Pyrophoric reagent, requires careful handling. |
| Rieke Magnesium | Highly reactive Mg powder | Extremely reactive, for very difficult substrates[10] | Requires separate preparation, air-sensitive.[11] |
| Ultrasound | Mechanical disruption of MgO layer via cavitation | Effective, can be used in "wet" solvents[12] | Requires specialized equipment (ultrasonic bath). |
Visualizing the Process
Grignard Reaction Initiation Workflow
Caption: A logical workflow for Grignard reaction initiation.
Troubleshooting Flowchart
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Grignard Reaction [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. community.wvu.edu [community.wvu.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Rieke metal - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. Wurtz Reaction - GeeksforGeeks [geeksforgeeks.org]
Technical Support Center: Suppression of Wurtz-Type Coupling Byproducts
[1]
Current Status: Operational Topic: Homocoupling Mitigation Strategies in Organometallic Synthesis Audience: Synthetic Chemists, Process Engineers, Drug Discovery Leads[1]
Executive Summary: The "Wurtz Trap"
In high-value synthesis, Wurtz-type coupling (homocoupling) is a parasitic side reaction that diminishes yield and complicates purification.[1] It occurs when an organometallic nucleophile (
This guide addresses the two distinct environments where this failure mode dominates:
Module A: Grignard & Organolithium Preparation
The Issue: You are preparing a Grignard reagent, but the solution turns cloudy/precipitates immediately, and the final titration shows low active species concentration.
Diagnosis: Classical Wurtz Coupling due to high local concentration of
Mechanistic Insight: The Aggregate Problem
Standard Grignard reagents form polymeric aggregates (Schlenk equilibrium) in solution. These aggregates are less reactive, leading to a dangerous "induction period."[1] When the reaction finally initiates, the accumulated alkyl halide (
The Solution: Knochel Turbo Grignards ( )
The addition of Lithium Chloride (LiCl) breaks these polymeric aggregates into highly reactive monomeric species. This eliminates the induction period and allows the reaction to proceed at lower temperatures where Wurtz coupling is kinetically disfavored.
Visualizing the LiCl Effect
Caption: LiCl disrupts magnesium aggregates, preventing the induction lag that causes Wurtz side-reactions.[1]
Protocol: Preparation of Turbo Grignard (PhMgCl • LiCl)
Reference: Krasovskiy, A., & Knochel, P. (2004).[1][2][3]
-
Drying: Flame-dry a 3-neck flask under Argon. Add Mg turnings (1.1 equiv) and anhydrous LiCl (1.1 equiv).
-
Note: LiCl is hygroscopic; dry it at 130-150°C under high vacuum for 4 hours prior to use.[1]
-
-
Activation: Stir the Mg/LiCl mixture vigorously for 10 minutes.
-
Solvent: Add anhydrous THF.
-
Initiation: Cool to -15°C (Standard Grignards require reflux; Turbo works at sub-zero).
-
Addition: Add the aryl bromide dropwise. The reaction should start immediately (exotherm observed).
-
Completion: Stir at 0°C for 30 mins. Titrate using iodine/salicylaldehyde.[1]
Module B: Transition Metal Cross-Coupling (Negishi/Kumada)
The Issue: You observe significant homocoupling of the nucleophile (Ar'-Ar') in a Negishi coupling (
Mechanistic Insight: The Catalyst Trap
In Palladium catalysis, homocoupling often occurs via two pathways:
-
Oxidative: Presence of
oxidizes the Pd(0) or the organometallic reagent directly. -
Transmetalation Error: If the reductive elimination is slow, a second equivalent of nucleophile (
) can transmetalate onto the Pd center, displacing the electrophile ligand.[1][4]
Comparison of Halide Risks
| Parameter | Aryl Iodides (Ar-I) | Aryl Chlorides (Ar-Cl) | Recommendation |
| Reactivity | High (Fast Oxidative Addition) | Low (Slow Oxidative Addition) | Use Bromides for balance.[1] |
| Wurtz Risk | Critical (Lithium-Halogen exchange is too fast) | Low | Iodides promote radical homocoupling.[1] |
| Catalyst Req | Standard ( | Specialized (PEPPSI, Buchwald) | Bulky ligands suppress homocoupling.[1] |
Troubleshooting Workflow: Suppressing Homocoupling
Q: My LCMS shows 20% dimer (Ar'-Ar'). How do I stop this?
Step 1: Deoxygenate Rigorously (The "Sparging" Rule) Oxygen is the primary driver of oxidative homocoupling.
-
Action: Do not just "purge" the headspace. You must sparge (bubble gas through the liquid) the solvent with Argon/Nitrogen for at least 30 minutes before adding the catalyst.
-
Advanced: Add a mild reducing agent like Potassium Formate to scavenge trace Pd(II) species that initiate homocoupling cycles.[1][5]
Step 2: Switch to Bulky Ligands (PEPPSI / Buchwald)
Standard ligands (like
-
Action: Switch to PEPPSI-IPr or XPhos .[1]
-
Reasoning: These bulky N-Heterocyclic Carbene (NHC) or biaryl phosphine ligands create a "steric wall" that prevents the second transmetalation event required for homocoupling.[1]
Step 3: Slow Addition (The Engineering Fix)
-
Action: Add the organozinc/organomagnesium reagent dropwise over 1-2 hours using a syringe pump.[1]
-
Reasoning: Keeps the concentration of nucleophile low relative to the catalyst, statistically favoring the cross-coupling cycle over the homocoupling cycle.
Visualizing the Catalytic Divergence
Caption: Bulky ligands accelerate Reductive Elimination (Green path), preventing the Second Transmetalation (Red path).[1]
Advanced FAQ: Engineering Controls
Q: Can Flow Chemistry eliminate Wurtz coupling entirely? A: Yes, in many cases.[1]
-
Mechanism: In a continuous flow reactor, the residence time is seconds, not hours.[1] The heat transfer surface area is massive compared to the volume.
-
Benefit: You can run the reaction at higher temperatures (for speed) without thermal runaway, preventing the localized hot-spots that trigger Wurtz coupling.[1]
-
Setup: Use a packed-bed reactor containing Mg turnings. Pump the halide solution through it. The Grignard is formed and immediately swept away from the unreacted halide, making
coupling impossible.[1]
Q: I am using an Alkyl Iodide and getting 50% Wurtz. I cannot change the substrate. A: Use Rieke Magnesium or Magnesium-Anthracene .[1]
References
-
Krasovskiy, A., & Knochel, P. (2004).[1][3] A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides.[3] Angewandte Chemie International Edition. Link[1]
-
Organ, M. G., et al. (2006).[1] Pd-PEPPSI-IPr: A Highly Active and Selective Catalyst for the Negishi Cross-Coupling. Chemistry – A European Journal.[1][6] Link[1]
-
Struyf, A., et al. (2020).[1] Disposable cartridge concept for the on-demand synthesis of turbo Grignards. Beilstein Journal of Organic Chemistry. Link
-
Organic Chemistry Portal. (2023). Negishi Coupling: Mechanism and Side Reactions. Link
-
Frontiers in Chemistry. (2014). Metal-Mediated Halogen Exchange in Aryl and Vinyl Halides.[1] Link
Sources
- 1. d-nb.info [d-nb.info]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides [organic-chemistry.org]
- 4. Negishi coupling - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]
Technical Support Center: Stabilizing 3-Methoxypropylmagnesium Iodide
Executive Summary: The "Chela-Stable" Protocol
The Problem: 3-Methoxypropylmagnesium iodide is notoriously difficult to handle not because of intrinsic thermal instability, but due to two specific physicochemical behaviors:
-
Wurtz Homocoupling: The high reactivity of the carbon-iodine bond leads to rapid dimerization (1,6-dimethoxyhexane) during synthesis.
-
Aggregative Precipitation: The oxygen atom in the methoxy chain coordinates intramolecularly to the magnesium center, forming a stable 5-membered chelate. While thermodynamically favorable, this chelation promotes the formation of insoluble polymeric aggregates in pure ether, leading to "sludging" and loss of titer.
The Solution: The LiCl-Mediated Stabilization (Turbo-Grignard methodology) . By introducing Lithium Chloride (LiCl), we break the polymeric aggregates into soluble monomeric species, ensuring consistent titer and reactivity.
Core Science: Why Stability Fails
To solve the issue, you must understand the molecular behavior.
The Aggregation Trap
Standard Grignard reagents exist in a Schlenk equilibrium. For 3-methoxypropylmagnesium iodide, the ether oxygen acts as an internal Lewis base. In the absence of LiCl, these molecules "stack" via bridging iodides and intermolecular oxygen coordination, forming large, insoluble networks.
The Wurtz Competitor
Alkyl iodides are highly reactive. If the local concentration of the alkyl halide is high near the magnesium surface, the generated Grignard reagent (
Mechanism of LiCl Stabilization (Visualized)
The following diagram illustrates how LiCl disrupts the polymeric network to form a stable, soluble species.
Figure 1: The disaggregation mechanism where LiCl breaks intermolecular bridges, stabilizing the monomeric Grignard species.
Optimized Protocol: LiCl-Mediated Preparation[1][2][3]
Objective: Synthesize 3-methoxypropylmagnesium iodide with minimized homocoupling and maximized shelf-stability.
Reagents & Equipment[4][5]
-
Substrate: 1-iodo-3-methoxypropane (Freshly distilled, stored over Cu wire).
-
Magnesium: Turnings (mechanically activated) or Rieke Mg.
-
Solvent: Anhydrous THF (Ether is NOT recommended due to poor solubility of the LiCl complex).
-
Additive: Anhydrous LiCl (0.5M in THF).
Step-by-Step Methodology
| Step | Action | Scientific Rationale |
| 1 | Dry & Purge Flame-dry a 3-neck flask under Argon flow. Add Mg turnings (1.2 equiv) and anhydrous LiCl (1.1 equiv). | LiCl must be present before the organohalide is added to prevent initial aggregation. |
| 2 | Activation Add enough THF to cover Mg. Add a crystal of Iodine. Stir until color fades. | Removes the MgO passivation layer, exposing reactive Mg(0). |
| 3 | Initiation Add 5% of the total this compound. Heat gently to 40°C if needed. | Initiates the radical mechanism. Wait for exotherm/turbidity. |
| 4 | Controlled Addition (CRITICAL) Dilute the remaining iodide in THF (1:4 ratio). Add dropwise over 2–3 hours at 0°C to -10°C . | Low Temp + High Dilution = Low Wurtz Coupling. Keeping the temp low suppresses the |
| 5 | Digestion Warm to Room Temp and stir for 1 hour. | Ensures complete consumption of the alkyl iodide. |
| 6 | Filtration Filter via cannula through a glass frit into a Schlenk flask. | Removes unreacted Mg and insoluble salts. |
Storage & Handling Guide
Storage Conditions:
-
Temperature: 4°C (Refrigerated). Do not freeze (precipitates may not redissolve easily).
-
Container: Schlenk flask with a high-quality PTFE stopcock or a Sure/Seal™ bottle.
-
Light: Amber glassware or aluminum foil wrap (Iodides are photosensitive; light liberates
, which oxidizes the Grignard).
Stability Data:
| Condition | Titer Retention (1 Month) | Physical State |
| THF (No LiCl), 25°C | 60% | Turbid / Sludge |
| THF + LiCl, 25°C | 85% | Clear Solution |
| THF + LiCl, 4°C | 96% | Clear Solution |
Troubleshooting Center (FAQ)
Q1: My reagent turned into a solid sludge overnight. Is it ruined?
Diagnosis: Aggregation. This is the classic "Schlenk shift" towards insoluble polymeric species, common in pure ether or concentrated solutions. The Fix:
-
Do not heat aggressively.[1]
-
Add anhydrous THF containing 0.5 equiv of LiCl .
-
Stir gently at room temperature for 12 hours. The LiCl should break up the aggregates and restore a clear solution.
Q2: The solution has turned dark brown/purple.
Diagnosis: Iodine liberation. This indicates light exposure or oxidation, leading to free iodine (
Q3: I have a low yield, and GC-MS shows 1,6-dimethoxyhexane.
Diagnosis: Wurtz Homocoupling. Root Cause: The addition of the halide was too fast, or the temperature was too high. The Fix:
-
Dilution: Dilute your starting halide 1:5 in THF before addition.
-
Rate: Slow down the addition rate (1 drop per 5 seconds).
-
Temperature: Conduct the addition at -15°C.
Q4: Can I use Diethyl Ether instead of THF?
Answer: No. While ether is standard for many Grignards, 3-methoxypropylmagnesium iodide requires the higher coordinating power of THF to stabilize the monomer. Furthermore, LiCl (the stabilizer) is insoluble in ether. Using ether guarantees precipitation.
Troubleshooting Decision Tree
Figure 2: Rapid diagnostic flowchart for common stability issues.
References
-
Krasovskiy, A., & Knochel, P. (2004). A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides.[2] Angewandte Chemie International Edition, 43(25), 3333–3336.
-
Piller, F. M., et al. (2008). Convenient Preparation of Polyfunctional Arylmagnesium Reagents Using a Direct Magnesium Insertion in the Presence of LiCl.[3] Angewandte Chemie, 120(36), 6907-6911.
-
PubChem. Methyl Iodide (Related Stability Data). National Library of Medicine.
-
Organic Chemistry Portal. Wurtz Reaction and Homocoupling Mechanisms.
Sources
Technical Support Center: Catalyst Selection for Cross-Coupling Reactions with 1-Iodo-3-methoxypropane
Welcome to the technical support center for catalyst selection in cross-coupling reactions involving 1-iodo-3-methoxypropane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice for navigating the complexities of these powerful C-C and C-N bond-forming reactions. The content is structured in a question-and-answer format to directly address common challenges and frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What are the most common and effective cross-coupling reactions for a primary alkyl iodide like this compound?
A1: this compound, as a primary (sp³-hybridized) alkyl iodide, is a versatile substrate for several palladium-catalyzed cross-coupling reactions. The most prominent and well-established reactions include:
-
Suzuki-Miyaura Coupling: For forming C(sp³)–C(sp²) bonds by coupling with aryl, vinyl, or heteroaryl boronic acids or esters.[1][2] This is often a go-to method due to the stability and low toxicity of organoboron reagents.[3]
-
Buchwald-Hartwig Amination: For the formation of C(sp³)–N bonds by coupling with primary or secondary amines.[4][5] This reaction is fundamental in pharmaceutical chemistry for synthesizing arylamines.[5]
-
Sonogashira Coupling: For creating C(sp³)–C(sp) bonds by reacting with terminal alkynes.[6][7] This is a powerful tool for introducing alkynyl moieties.
-
Heck-Type Reactions: While challenging for alkyl halides, specialized conditions can facilitate the coupling of this compound with alkenes.[8]
The general mechanism for these palladium-catalyzed reactions involves a catalytic cycle of oxidative addition, transmetalation (or amine coordination/deprotonation), and reductive elimination.[1][3][9][10]
Q2: How does the presence of the methoxy group in this compound influence catalyst and condition selection?
A2: The methoxy group is an ether functionality, which is generally well-tolerated in palladium-catalyzed cross-coupling reactions. Its key influence is twofold:
-
Electronic Effects: The ether oxygen is weakly electron-withdrawing by induction but is not electronically disruptive to the C-I bond's reactivity. It does not significantly alter the oxidative addition step.
-
Chelation Potential: The oxygen atom has the potential to coordinate to the palladium center. While this is less pronounced than with a hydroxyl group, it can influence the stability of intermediates. However, for a flexible propyl chain, this is not typically a major directing factor in catalyst selection. The primary challenge remains the inherent reactivity of the C(sp³)-I bond.
The main takeaway is that standard catalysts for primary alkyl iodides are applicable, but one should be mindful of base selection to avoid any potential side reactions involving the ether, although this is rare under typical cross-coupling conditions.
Q3: Which general class of palladium catalysts and ligands should I consider as a starting point for reactions with this compound?
A3: For primary alkyl halides like this compound, the key challenge is to promote rapid oxidative addition and reductive elimination while suppressing a common side reaction: β-hydride elimination.[3][11] Therefore, the preferred catalyst systems involve:
-
Palladium Precursors: Air-stable Pd(II) precatalysts like Pd(OAc)₂ or PdCl₂(ligand)₂ are common, as they are reduced in situ to the active Pd(0) species.[12] Alternatively, Pd(0) sources like Pd₂(dba)₃ can be used directly.[13][14]
-
Ligands: The choice of ligand is critical. For C(sp³)-I couplings, bulky and electron-rich phosphine ligands are essential.[15][16][17][18] These ligands stabilize the palladium center, promote the desired reaction steps, and sterically hinder pathways leading to β-hydride elimination. Excellent starting points include:
-
Dialkylbiaryl phosphines (Buchwald-type ligands): SPhos, XPhos, and RuPhos are highly effective for Suzuki and Buchwald-Hartwig reactions due to their bulk and electron-donating ability.[12][19]
-
Bulky trialkylphosphines: Tri-tert-butylphosphine (P(t-Bu)₃) and tricyclohexylphosphine (PCy₃) are also very effective, particularly for Suzuki couplings.[14][16]
-
N-Heterocyclic Carbenes (NHCs): Ligands like IPr or SIPr have proven effective, especially in Sonogashira and Buchwald-Hartwig reactions involving alkyl halides.[20][21]
-
Below is a general guide for initial catalyst screening.
| Reaction Type | Recommended Pd Precursor | Recommended Ligand Class | Typical Base |
| Suzuki-Miyaura | Pd(OAc)₂, Pd₂(dba)₃ | Dialkylbiaryl phosphines (SPhos, XPhos), P(t-Bu)₃ | K₃PO₄, Cs₂CO₃, K₂CO₃ |
| Buchwald-Hartwig | Pd₂(dba)₃, Pd(OAc)₂ | Dialkylbiaryl phosphines (RuPhos, XPhos), Josiphos-type | LHMDS, NaOtBu, K₃PO₄ |
| Sonogashira | PdCl₂(PPh₃)₂, Pd₂(dba)₃ | NHCs (IPr), P(t-Bu)₃, XPhos (often with CuI co-catalyst) | Cs₂CO₃, Et₃N |
Troubleshooting Guide
Problem 1: Low or no product yield is observed, and my starting material is either unreacted or has decomposed.
This is the most common issue and can stem from several sources within the catalytic cycle.
A: Catalyst inactivity, or failure to form the active Pd(0) species, is a frequent problem.[12]
-
Cause - Inefficient Pre-catalyst Reduction: If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂), its reduction to Pd(0) might be failing. This reduction is often facilitated by phosphine ligands, amines, or solvent additives.[12] Inefficient reduction can lead to lower catalytic activity.[12]
-
Troubleshooting Steps:
-
Check Ligand Quality: Ensure your phosphine ligand is not oxidized. Bulky, electron-rich phosphines can be air-sensitive.[12][16] Handle them under an inert atmosphere (Argon or Nitrogen).
-
Use a Pd(0) Source: As a direct comparison, try running the reaction with a Pd(0) source like Pd₂(dba)₃ to see if the issue is with the reduction step.
-
Degas Rigorously: Oxygen can oxidize and deactivate the Pd(0) catalyst. Ensure your solvent and reaction vessel are thoroughly degassed by sparging with an inert gas or by using freeze-pump-thaw cycles.[22]
-
Confirm Base Activity: The base is crucial for both the catalytic cycle (e.g., in transmetalation for Suzuki) and sometimes for generating the active catalyst.[3][14] Ensure your base is dry and active. For example, K₂CO₃ should be activated by heating before use.[22]
-
A: The formation of 3-methoxypropene is a classic sign of β-hydride elimination . This is a major competitive pathway for reactions involving alkyl electrophiles that have hydrogen atoms on the carbon beta to the metal center.[3][8][11]
Caption: Competing reductive elimination and β-hydride elimination pathways.
-
Causality: After oxidative addition, the 3-methoxypropyl group is attached to the palladium. If this intermediate has a vacant coordination site and the correct geometry, the palladium can abstract a hydrogen from the beta-carbon, forming a palladium-hydride species and releasing 3-methoxypropene.[3] Reductive elimination needs to be faster than β-hydride elimination.
-
Troubleshooting Steps:
-
Increase Ligand Bulk: Use bulkier ligands (e.g., SPhos, P(t-Bu)₃). The steric hindrance from these ligands disfavors the formation of the planar intermediate required for β-hydride elimination and accelerates reductive elimination.[18]
-
Use a More Electron-Rich Ligand: Highly electron-donating ligands make the palladium center more electron-rich, which promotes the reductive elimination step to regenerate the more stable Pd(0) state.[17]
-
Lower Reaction Temperature: β-hydride elimination often has a higher activation energy than reductive elimination. Running the reaction at a lower temperature may favor the desired pathway, although this can also slow down the overall reaction rate.
-
Problem 2: My starting material is consumed, but I see a complex mixture of products or significant homocoupling.
This indicates that the catalyst is active, but the desired cross-coupling pathway is not efficient.
A: Homocoupling is a common side reaction, especially in Sonogashira (Glaser coupling) and Suzuki reactions.[22]
-
Cause (Suzuki): Often caused by oxygen in the reaction mixture, which can promote the oxidative homocoupling of the boronic acid.
-
Cause (Sonogashira): Typically mediated by the copper(I) co-catalyst, especially in the presence of oxygen.
-
Troubleshooting Steps:
-
Improve Inert Atmosphere: This is the most critical step. Ensure the reaction is rigorously degassed and maintained under a positive pressure of argon or nitrogen.[22]
-
Control Reagent Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the boronic acid or alkyne. Using a large excess can sometimes drive homocoupling.
-
Consider Copper-Free Sonogashira: For Sonogashira reactions, numerous copper-free protocols have been developed that eliminate the Glaser homocoupling pathway.[23] These often rely on highly active palladium/phosphine or palladium/NHC catalyst systems.
-
Optimize Base and Solvent: The choice of base and solvent can influence the rates of the desired and undesired pathways. For Suzuki, a weaker base or a different solvent system might reduce homocoupling.[24]
-
Catalyst Selection and Workflow
The following workflow provides a structured approach to selecting and optimizing a catalyst system for your cross-coupling reaction with this compound.
// Node Definitions Start [label="Start: Couple this compound", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Coupling_Type [label="Identify Coupling Partner", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Suzuki [label="Partner: Boronic Acid/Ester\n(Suzuki-Miyaura)", fillcolor="#F1F3F4", fontcolor="#202124"]; Buchwald [label="Partner: Amine (1° or 2°)\n(Buchwald-Hartwig)", fillcolor="#F1F3F4", fontcolor="#202124"]; Sonogashira [label="Partner: Terminal Alkyne\n(Sonogashira)", fillcolor="#F1F3F4", fontcolor="#202124"];
Catalyst_Suzuki [label="Initial System:\nPd(OAc)₂ / SPhos\nBase: K₃PO₄\nSolvent: Toluene/H₂O", shape=box, style=filled, fillcolor="#E8F0FE", fontcolor="#202124"]; Catalyst_Buchwald [label="Initial System:\nPd₂(dba)₃ / RuPhos\nBase: LHMDS or NaOtBu\nSolvent: Toluene or THF", shape=box, style=filled, fillcolor="#E8F0FE", fontcolor="#202124"]; Catalyst_Sonogashira [label="Initial System (Cu-free):\nPdCl₂(PPh₃)₂ / P(t-Bu)₃\nBase: Cs₂CO₃\nSolvent: Dioxane", shape=box, style=filled, fillcolor="#E8F0FE", fontcolor="#202124"];
Outcome [label="Analyze Outcome", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Good_Yield [label="High Yield (>70%)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Low_Yield [label="Low Yield / No Reaction", fillcolor="#FCE8E6", fontcolor="#202124"]; Side_Products [label="Side Products Observed\n(e.g., β-hydride elim.)", fillcolor="#FCE8E6", fontcolor="#202124"];
Troubleshoot_Yield [label="Troubleshoot:\n1. Check Reagent Purity\n2. Re-degas System\n3. Screen Other Ligands (XPhos)\n4. Change Base/Solvent", shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Troubleshoot_Side [label="Troubleshoot:\n1. Use Bulkier Ligand (e.g., P(t-Bu)₃)\n2. Lower Temperature\n3. Screen Additives", shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Start -> Coupling_Type; Coupling_Type -> Suzuki [label=" C(sp²)-B "]; Coupling_Type -> Buchwald [label=" N-H "]; Coupling_Type -> Sonogashira [label=" C(sp)-H "];
Suzuki -> Catalyst_Suzuki; Buchwald -> Catalyst_Buchwald; Sonogashira -> Catalyst_Sonogashira;
Catalyst_Suzuki -> Outcome; Catalyst_Buchwald -> Outcome; Catalyst_Sonogashira -> Outcome;
Outcome -> Good_Yield [label="Success"]; Outcome -> Low_Yield [label="Problem"]; Outcome -> Side_Products [label="Problem"];
Low_Yield -> Troubleshoot_Yield; Side_Products -> Troubleshoot_Side; Troubleshoot_Yield -> Outcome [style=dashed, label="Re-evaluate"]; Troubleshoot_Side -> Outcome [style=dashed, label="Re-evaluate"]; }
Caption: Decision workflow for catalyst selection and troubleshooting.
Representative Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is a general starting point and should be optimized for specific substrates.
Materials:
-
This compound
-
Aryl boronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate, tribasic (K₃PO₄), anhydrous powder
-
Toluene, anhydrous
-
Deionized water
Procedure:
-
Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add Pd(OAc)₂ (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and K₃PO₄ (2.0 mmol, 2.0 equiv.).
-
Add Reagents: Add the aryl boronic acid (1.2 mmol, 1.2 equiv.).
-
Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.
-
Add Substrate and Solvents: Under a positive flow of argon, add anhydrous toluene (3 mL) and deionized, degassed water (0.3 mL). Finally, add this compound (1.0 mmol, 1.0 equiv.) via syringe.
-
Reaction: Place the sealed flask in a preheated oil bath at 80-100 °C. Stir vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS by taking small aliquots from the reaction mixture.
-
Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
References
-
Chemistry LibreTexts. (2020). 17.2: Palladium catalyzed couplings. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Antipin, M. Y., et al. (2021). Evidence for "cocktail"-type catalysis in Buchwald-Hartwig reaction. A mechanistic study. Dalton Transactions. [Link]
-
Wikipedia. Sonogashira coupling. [Link]
-
Kambe, N., Iwasaki, T., & Terao, J. (2011). Pd-catalyzed cross-coupling reactions of alkyl halides. Chemical Society Reviews. [Link]
-
The Organic Chemistry Tutor. (2023). Buchwald-Hartwig amination. YouTube. [Link]
-
MacMillan, D. W. C., et al. (2018). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Accounts of Chemical Research. [Link]
-
The Chemists' Cookbook. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
Wikipedia. Cross-coupling reaction. [Link]
-
Dong, G., et al. (2011). Palladium-Catalyzed Heck-Type Reactions of Alkyl Iodides. Journal of the American Chemical Society. [Link]
-
Black, A. (2018). Catalyst Deactivation in Copper-Catalysed C-N Cross-Coupling Reactions. White Rose eTheses Online. [Link]
-
Organ, M. G., et al. (2016). Phosphino-Triazole Ligands for Palladium-Catalyzed Cross-Coupling. Organometallics. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. [Link]
-
Fu, G. C., et al. (2005). The First Applications of Carbene Ligands in Cross-Couplings of Alkyl Electrophiles: Sonogashira Reactions of Unactivated Alkyl Bromides and Iodides. Journal of the American Chemical Society. [Link]
-
Reddit. (2022). Tips on increasing yield of Miyaura coupling reaction?. [Link]
-
Fantoni, T., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]
-
Bartholomew, C. H. (2001). Mechanisms of catalyst deactivation. Applied Catalysis A: General. [Link]
-
Liu, C. (2016). β-Hydride Elimination in Palladium-Catalyzed Reactions. Chinese Journal of Organic Chemistry. [Link]
-
Lee, S., & Lee, Y. M. (2022). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. MDPI. [Link]
-
Organic Chemistry Portal. Sonogashira Coupling. [Link]
-
Balcells, D., et al. (2020). β-X vs. β-H Elimination. Selection Rules for Chemoselectivity Enabled by Mechanistic Studies. ChemRxiv. [Link]
-
ResearchGate. (2025). Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions. [Link]
-
Rueping, M., et al. (2014). Ni-Catalyzed Sonogashira Coupling of Nonactivated Alkyl Halides: Orthogonal Functionalization of Alkyl Iodides, Bromides, and Chlorides. Angewandte Chemie International Edition. [Link]
-
Sharma, A., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances. [Link]
-
Leadbeater, N. E. (2021). Heterogeneous Catalysis for Cross-Coupling Reactions: An Underutilized Powerful and Sustainable Tool in the Fine Chemical Industry?. Organic Process Research & Development. [Link]
-
ResearchGate. (2025). Control of the β-Hydride Elimination Making Palladium-Catalyzed Coupling Reactions More Diversified. [Link]
-
ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction?. [Link]
-
The Organic Chemistry Tutor. (2019). Buchwald-Hartwig coupling. YouTube. [Link]
-
OpenChemHub. (2024). Ligand design for cross-couplings: phosphines. YouTube. [Link]
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- 24. researchgate.net [researchgate.net]
Technical Support Center: Purification Strategies for Reactions Involving 1-Iodo-3-methoxypropane
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting and frequently asked questions (FAQs) regarding the removal of unreacted 1-iodo-3-methoxypropane from reaction mixtures. Our goal is to equip you with the scientific rationale and practical methodologies to ensure the purity of your target compounds.
Introduction: The Challenge of this compound Removal
This compound is a valuable alkylating agent in organic synthesis. However, its removal after a reaction can be challenging due to its relatively high molecular weight and potential for similar solubility characteristics to the desired product. Incomplete removal can lead to impurities that interfere with downstream applications and analytical characterization. This guide provides a comprehensive overview of effective purification strategies.
Frequently Asked Questions (FAQs)
Q1: What are the key physical properties of this compound that influence its removal?
Understanding the physical properties of this compound is crucial for selecting an appropriate purification method. Key parameters are summarized in the table below.
| Property | Value | Source | Significance for Purification |
| Molecular Formula | C₄H₉IO | PubChem[1] | --- |
| Molecular Weight | 200.02 g/mol | PubChem[1] | Its non-volatile nature makes simple evaporation to remove it challenging if the desired product is also not highly volatile. |
| Boiling Point | Estimated: 170-190 °C | N/A | A definitive experimental boiling point is not readily available. This estimation is based on structurally similar compounds. This high estimated boiling point suggests that distillation is only feasible if the desired product has a significantly different boiling point or is non-volatile. |
| Density | ~1.5 g/mL (estimated) | N/A | Heavier than water, it will typically form the lower layer in an aqueous extraction with a less dense organic solvent. |
| Predicted logP | 1.9 | LookChem[2] | This positive value indicates a preference for organic solvents over water, making liquid-liquid extraction a viable purification method. |
| Appearance | Colorless to light yellow liquid | ChemicalBook[3] | --- |
Q2: My product is sensitive to basic conditions. Can I still use a quenching agent to remove this compound?
Yes, several quenching agents can be employed under neutral or acidic conditions. While a common method for quenching alkyl iodides is hydrolysis with a base like sodium hydroxide, this is not suitable for base-sensitive products. Alternative quenching strategies are discussed in the "Chemical Quenching (Scavenging)" section below.
Q3: I performed an aqueous workup, but I still see traces of this compound in my NMR spectrum. What went wrong?
This is a common issue. While this compound has limited water solubility, it may not be completely removed by a single aqueous wash, especially if your reaction solvent is partially miscible with water. Several factors could be at play:
-
Insufficient number of extractions: A single extraction is often not enough. Multiple extractions with fresh aqueous phase will more effectively partition the impurity out of the organic layer.
-
Choice of organic solvent: If your organic solvent has some polarity, it may retain more of the this compound.
-
Emulsion formation: The presence of an emulsion can trap impurities in the organic layer.
Solutions to these issues are provided in the detailed protocol for Liquid-Liquid Extraction.
Troubleshooting and Purification Protocols
This section provides detailed, step-by-step methodologies for the most effective techniques to remove unreacted this compound.
Liquid-Liquid Extraction
This is often the first and most straightforward method to try. The principle is based on the differential solubility of the desired product and this compound between two immiscible liquid phases, typically an organic solvent and an aqueous solution.
Causality: The ether and iodo functionalities of this compound give it a degree of polarity, allowing for some solubility in aqueous solutions, although it is primarily nonpolar. By repeatedly washing the organic phase containing the reaction mixture with an aqueous solution, the this compound can be partitioned into the aqueous layer and removed.
Experimental Protocol:
-
Solvent Selection: Ensure your reaction solvent is immiscible with the aqueous phase you intend to use (e.g., water, brine). Common choices include diethyl ether, ethyl acetate, or dichloromethane.
-
Initial Quench: If your reaction is not self-quenching, cool the reaction mixture to room temperature and slowly add water or a mild aqueous quenching solution.
-
Transfer to Separatory Funnel: Transfer the entire mixture to a separatory funnel.
-
Extraction:
-
Add a volume of deionized water equal to the volume of the organic phase in the separatory funnel.
-
Stopper the funnel and invert it gently, venting frequently to release any pressure buildup.
-
Shake the funnel vigorously for 1-2 minutes to ensure thorough mixing of the two phases.
-
Allow the layers to separate. This compound is denser than water, so it will partition into the lower aqueous layer if no organic solvent is present. However, in the presence of an organic solvent, the relative densities of the two layers will determine their position.
-
Drain the aqueous layer.
-
Repeat the extraction with fresh deionized water at least two more times.
-
-
Brine Wash: After the final water wash, wash the organic layer with a saturated aqueous solution of sodium chloride (brine). This helps to remove any remaining water from the organic layer and break up emulsions.
-
Drying and Concentration: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate). Filter to remove the drying agent and concentrate the organic solvent under reduced pressure to obtain your crude product.
Troubleshooting:
-
Emulsion Formation: If an emulsion forms, try adding a small amount of brine or allowing the mixture to stand for an extended period. Gentle swirling can also help.
-
Persistent Impurity: If the impurity remains, consider a different extraction solvent or move to one of the other purification methods described below.
Diagram: Liquid-Liquid Extraction Workflow
Caption: Workflow for removing this compound via liquid-liquid extraction.
Chemical Quenching (Scavenging)
This method involves adding a reagent that selectively reacts with the unreacted this compound to form a new compound that is easily separated.
Causality: Alkyl iodides are electrophilic and will react with nucleophiles. By introducing a suitable nucleophile, the this compound is consumed, and the resulting product is designed to be easily removed by extraction or filtration.
Method A: Thiol-Based Scavenging
A highly effective method involves reacting the electrophilic alkyl iodide with a thiol-containing compound that imparts water solubility to the resulting thioether.[4]
Experimental Protocol:
-
Reagent Preparation: Prepare a solution of a mercaptoalkanesulfonic acid salt (e.g., sodium 3-mercapto-1-propanesulfonate) and a mild base (e.g., potassium carbonate) in water.
-
Quenching: Add this aqueous solution to your reaction mixture. The reaction is typically biphasic.
-
Stirring: Stir the mixture vigorously for 30-60 minutes at room temperature to ensure complete reaction.
-
Workup: Perform a standard aqueous extraction as described in the previous section. The sulfonated thioether adduct will be highly water-soluble and will be removed in the aqueous layer.
Method B: Basic Hydrolysis
For products that are stable to basic conditions, a simple quench with a hydroxide solution can be effective.
Experimental Protocol:
-
Quenching: Add an aqueous solution of sodium hydroxide or potassium hydroxide to the reaction mixture.
-
Stirring: Stir for a period to allow for the hydrolysis of the this compound to 3-methoxypropan-1-ol.
-
Workup: Proceed with a standard aqueous extraction. The resulting alcohol will have increased water solubility and will be more readily extracted into the aqueous phase.
Troubleshooting:
-
Incomplete Quenching: If the impurity persists, consider increasing the reaction time, temperature, or the amount of quenching reagent.
-
Product Reactivity: Always ensure your desired product is stable to the quenching conditions by running a small-scale test reaction if unsure.
Diagram: Chemical Quenching Logic
Caption: Logic of removing an impurity via chemical transformation.
Column Chromatography
For cases where extraction and quenching are insufficient, column chromatography offers a high degree of purification.
Causality: This technique separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel) and their solubility in a mobile phase (the eluent). By carefully selecting the stationary and mobile phases, this compound can be separated from the desired product based on differences in polarity.
Experimental Protocol:
-
TLC Analysis: First, determine an appropriate solvent system using Thin Layer Chromatography (TLC). A good solvent system will show good separation between your product and the this compound spot, with the desired product having an Rf value of approximately 0.3-0.4. A common starting point for compounds of moderate polarity is a mixture of hexanes and ethyl acetate.
-
Column Packing:
-
Secure a glass column vertically.
-
Add a small plug of cotton or glass wool to the bottom.
-
Add a layer of sand.
-
Prepare a slurry of silica gel in the chosen eluent and pour it into the column, allowing it to pack evenly without air bubbles.
-
Add another layer of sand on top of the silica gel.
-
-
Loading the Sample:
-
Dissolve your crude product in a minimal amount of the eluent or a less polar solvent.
-
Carefully apply the sample to the top of the column.
-
-
Elution:
-
Add the eluent to the top of the column and apply gentle pressure (if using flash chromatography) to begin eluting the compounds.
-
Collect fractions in separate test tubes.
-
-
Analysis: Analyze the collected fractions by TLC to identify which fractions contain your pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
Troubleshooting:
-
Poor Separation: If the spots are too close on the TLC plate, adjust the polarity of the eluent. Adding a more polar solvent will increase the Rf of both spots, while a less polar solvent will decrease them. Fine-tuning the ratio is key.
-
Compound Streaking on TLC: This can indicate that the compound is interacting too strongly with the silica gel. Adding a small amount of a modifier to the eluent, such as triethylamine for basic compounds or acetic acid for acidic compounds, can improve the peak shape. Given the ether linkage in this compound, it is unlikely to be highly acidic or basic, so streaking may be due to overloading the TLC plate.
Diagram: Column Chromatography Workflow
Caption: General workflow for purification by column chromatography.
Concluding Remarks
The successful removal of unreacted this compound relies on a systematic approach. Begin with the simplest and most scalable method, liquid-liquid extraction, and if necessary, proceed to chemical quenching or column chromatography. Always consider the stability of your desired product when choosing a purification strategy. By understanding the underlying chemical principles of each technique, you can effectively troubleshoot and optimize your purification process to achieve the desired level of purity for your compounds.
References
- An, G.; Seomoon, D. Method for removing unreacted electrophiles from a reaction mixture. U.S.
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
-
LookChem. This compound. [Link]
Sources
Technical Support Center: Characterization of Impurities in 1-Iodo-3-methoxypropane
Welcome to the technical support center for the characterization of impurities in 1-Iodo-3-methoxypropane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting assistance for challenges encountered during the analysis of this critical reagent. Our focus is on providing practical, field-proven insights to ensure the quality and integrity of your work.
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in a sample of this compound?
A1: Impurities in this compound can be broadly categorized based on their origin: the synthetic route and degradation.[1][2]
-
Process-Related Impurities: These arise from the manufacturing process.[2]
-
Starting Materials: Unreacted starting materials such as 3-methoxy-1-propanol or reagents from alternative syntheses.
-
By-products: Products of side reactions. For instance, if a Finkelstein reaction (from a chloro- or bromo-analogue) is used, you might find residual amounts of the corresponding alkyl chloride or bromide. If the synthesis involves the iodination of 3-methoxy-1-propanol, you could see the formation of di-iodinated species or other reaction intermediates.[3]
-
Reagents: Residual reagents used in the synthesis, such as triphenylphosphine oxide if an Appel-type reaction is employed.[4]
-
-
Degradation Products: this compound, like many alkyl iodides, can be susceptible to degradation, particularly when exposed to light, heat, or atmospheric oxygen.
-
Oxidation Products: This can lead to the formation of aldehydes or carboxylic acids.
-
Dehydrohalogenation Products: Elimination of HI could lead to the formation of methoxypropene isomers.
-
Hydrolysis Products: Reaction with moisture can revert the compound to 3-methoxy-1-propanol.
-
-
Residual Solvents: Solvents used during synthesis and purification (e.g., dichloromethane, acetonitrile, heptane) can be present in the final product.[1][2]
Q2: Why is it crucial to characterize impurities in this compound?
A2: Characterizing impurities is a critical aspect of quality control in pharmaceutical development for several reasons:
-
Patient Safety: Some impurities can be toxic or genotoxic, even at trace levels.[5][6] Alkyl halides, as a class, are often considered potential genotoxic impurities (PGIs) due to their ability to alkylate DNA.[5]
-
Reaction Control: Impurities can interfere with subsequent synthetic steps, leading to lower yields, unexpected by-products, and difficulties in purification.
-
Regulatory Compliance: Regulatory bodies like the ICH and FDA have stringent guidelines on the identification, qualification, and control of impurities in drug substances.[1]
Q3: What are the primary analytical techniques for identifying and quantifying impurities in this compound?
A3: A multi-technique approach is often necessary for comprehensive impurity profiling.[7][8]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the workhorse technique for volatile and semi-volatile impurities. It provides excellent separation and structural information, making it ideal for identifying unknown impurities.[9][10]
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV or MS detection is suitable for less volatile or thermally labile impurities.[1][2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for the structural elucidation of the main component and any significant impurities.[11][12][13] It can also be used for quantification (qNMR).
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: Useful for identifying functional groups present in the sample and can indicate the presence of certain types of impurities (e.g., hydroxyl groups from residual starting material or carboxylic acids from degradation).
The choice of technique depends on the nature of the impurity and the required level of sensitivity.[8]
Troubleshooting Guides
This section provides practical troubleshooting guidance for common issues encountered during the analysis of this compound.
GC-MS Analysis: Troubleshooting Guide
Gas chromatography is a primary method for analyzing this compound due to its volatility.[2][9]
-
Causality: Peak tailing for polar analytes can occur due to active sites (e.g., free silanols) on the column or in the inlet liner. Peak fronting can be a sign of column overload.
-
Troubleshooting Steps:
-
Check the Inlet Liner: Use a deactivated liner and consider replacing it if it has been used for many injections.
-
Column Conditioning: Bake out the column according to the manufacturer's instructions to remove contaminants.
-
Sample Concentration: Dilute the sample to avoid overloading the column.
-
GC Column Choice: A mid-polarity column (e.g., a 5% phenyl-methylpolysiloxane) is a good starting point. If tailing persists, consider a column with better surface deactivation.
-
-
Causality: Fluctuations in carrier gas flow rate, oven temperature, or leaks in the system can lead to retention time shifts.
-
Troubleshooting Steps:
-
Leak Check: Perform an electronic leak check of the GC system.
-
Flow Rate Verification: Ensure the carrier gas flow is stable and at the setpoint.
-
Oven Temperature Program: Verify that the oven temperature is accurate and reproducible.
-
Septum Change: A worn-out septum can cause leaks. Replace it regularly.
-
Caption: A typical workflow for identifying impurities using GC-MS.
HPLC Analysis: Troubleshooting Guide
While less common for this specific compound, HPLC can be used for non-volatile impurities.
-
Causality: Changes in mobile phase composition, temperature fluctuations, or a non-equilibrated column can cause retention times to drift.
-
Troubleshooting Steps:
-
Mobile Phase Preparation: Prepare fresh mobile phase daily and ensure it is well-mixed and degassed.
-
Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting the analysis. Allow at least 10-20 column volumes to pass through.
-
Temperature Control: Use a column oven to maintain a constant temperature.
-
-
Causality: Ghost peaks can originate from contaminated mobile phase, sample solvent, or carryover from previous injections.
-
Troubleshooting Steps:
-
Run a Blank Gradient: Inject the sample solvent to see if the extraneous peaks are from the solvent or the system.
-
Clean the Injector: Implement a needle wash with a strong solvent to reduce carryover.
-
Use High-Purity Solvents: Ensure that the mobile phase components are of high purity.
-
Caption: A decision tree for troubleshooting common HPLC issues.
Experimental Protocols
Protocol 1: GC-MS Method for Impurity Profiling
This protocol provides a starting point for the analysis of this compound. Optimization may be required based on your specific instrumentation and the impurities of interest.
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with dichloromethane.
-
-
Instrumentation:
-
GC System: Agilent 8890 or equivalent.
-
MS Detector: Agilent 5977B or equivalent.
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.
-
-
GC-MS Conditions:
| Parameter | Value | Rationale |
| Inlet Temperature | 250 °C | Ensures complete vaporization without degradation. |
| Injection Volume | 1 µL | Prevents column overload. |
| Split Ratio | 50:1 | Suitable for a moderately concentrated sample. |
| Carrier Gas | Helium | Inert and provides good chromatographic efficiency. |
| Flow Rate | 1.0 mL/min (Constant Flow) | Ensures reproducible retention times. |
| Oven Program | 50 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min | Separates volatile impurities from the main peak and higher boiling point compounds. |
| MS Source Temp | 230 °C | Standard temperature for electron ionization. |
| MS Quad Temp | 150 °C | Standard temperature for the quadrupole. |
| Scan Range | 35 - 400 amu | Covers the mass range of expected impurities. |
Protocol 2: ¹H NMR for Structural Confirmation and Impurity Detection
-
Sample Preparation:
-
Dissolve approximately 10-20 mg of the this compound sample in ~0.7 mL of deuterated chloroform (CDCl₃).
-
-
Instrumentation:
-
Spectrometer: Bruker Avance 400 MHz or equivalent.
-
-
Acquisition Parameters:
| Parameter | Value | Rationale |
| Pulse Program | zg30 | Standard 30-degree pulse for quantitative measurements. |
| Number of Scans | 16 | Provides a good signal-to-noise ratio. |
| Relaxation Delay | 5 s | Allows for full relaxation of protons for accurate integration. |
| Spectral Width | 20 ppm | Covers the expected chemical shift range. |
-
Expected Chemical Shifts for this compound:
-
The expected ¹H NMR spectrum will show signals corresponding to the -OCH₃, -CH₂-O-, -CH₂-CH₂-I, and -CH₂-I protons. The integration of these signals should correspond to the number of protons in each environment. Impurity peaks will be visible as additional signals in the spectrum. The chemical shifts for this compound are readily available in public databases.[11]
-
References
-
ResolveMass Laboratories Inc. (2025). Identification and profiling of impurities in Pharmaceuticals. ResolveMass. [Link]
-
Research and Reviews. (2021). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Research and Reviews: A Journal of Pharmaceutical Science. [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]
-
Biotech Spain. (2025). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Biotech Spain. [Link]
-
Journal of Chemical Education. (2012). Headspace GC–MS Analysis of Halogenated Volatile Organic Compounds in Aqueous Samples: An Experiment for General Chemistry Laboratory. ACS Publications. [Link]
-
Molecules. (2022). Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design. MDPI. [Link]
-
Shimadzu. (n.d.). Analysis of Potential Genotoxic Impurities in Active Pharmaceutical Ingredients (5) - Analysis of Alkyl Halides. Shimadzu Scientific Instruments. [Link]
-
Advances in Bioresearch. (2025). Impurity profiling Techniques for Pharmaceuticals – A Review. Advances in Bioresearch. [Link]
-
Agilent. (n.d.). Methods and Applications eBook: The Experts Guide to Pharmaceutical Impurity Analysis. Agilent Technologies. [Link]
-
Agilent. (2022). Analysis of 27 Halogenated Hydrocarbons and 11 Volatile Organic Compounds in Water. Agilent Technologies. [Link]
-
Doc Brown's Chemistry. (n.d.). and explaining 13C NMR spectrum of 1-iodo-2-methylpropane. Doc Brown's Chemistry. [Link]
-
MDPI. (2024). A Comprehensive GC-MS Approach for Monitoring Legacy and Emerging Halogenated Contaminants in Human Biomonitoring. MDPI. [Link]
-
Cormica. (n.d.). Understanding Impurity Analysis. Cormica. [Link]
-
MDPI. (2022). Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design. MDPI. [Link]
-
LCGC International. (2014). The Essentials: Troubleshooting Real HPLC Problems. LCGC International. [Link]
- Google Patents. (n.d.). EP1837324B1 - Process for producing aromatic iodine compound.
-
MDPI. (2022). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. [Link]
-
Chemass. (n.d.). Pharmaceutical Impurity Analysis Overview. Chemass. [Link]
-
OIV. (n.d.). Determination of 3-methoxypropane-1,2-diol and cyclic diglycerols (by products of technical glycerol) in wine by GC-MS. OIV. [Link]
-
Davidson Analytical Services. (n.d.). Halogen and Compound Dependence of a Halogen Specific Detector for Gas Chromatography. Davidson Analytical Services. [Link]
-
ResearchGate. (2015). Selective and comprehensive analysis of organohalogen compounds by GC × GC–HRTofMS and MS/MS. ResearchGate. [Link]
-
Scitechnol. (2024). Advances in Impurity Profiling of Pharmaceutical Formulations. Scitechnol. [Link]
-
ACS Publications. (2013). Chromatographic Resolution of Closely Related Species in Pharmaceutical Chemistry: Dehalogenation Impurities and Mixtures of Halogen Isomers. ACS Publications. [Link]
-
Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of 1-methoxypropane. Doc Brown's Chemistry. [Link]
-
ResearchGate. (2017). 1-Phenyl-1,2-benziodoxol-3-(1H)-one as Synthon for Phthalide Synthesis via Pd-Free, Base-Free, Sonogashira-Type Coupling Cyclization. ResearchGate. [Link]
-
YouTube. (2021). p-Iodonitrobenzene : Organic synthesis. YouTube. [Link]
-
The Royal Society of Chemistry. (n.d.). 1H- and 13C-NMR for. The Royal Society of Chemistry. [Link]
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- 12. 13C nmr spectrum of 1-iodo-2-methylpropane C4H9I (CH3)2CHCH2I analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of isobutyl iodide C13 13-C nmr carbon-13 doc brown's advanced organic chemistry revision notes [docbrown.info]
- 13. mdpi.com [mdpi.com]
Validation & Comparative
Comparing the reactivity of 1-Iodo-3-methoxypropane with other iodoalkanes
An In-Depth Guide to the Reactivity of 1-Iodo-3-methoxypropane in Comparison to Other Iodoalkanes
Authored by: A Senior Application Scientist
Introduction: The Unique Position of Iodoalkanes in Synthesis
For researchers and professionals in drug development and synthetic chemistry, iodoalkanes represent a class of premier alkylating agents. Their utility is primarily dictated by the nature of the carbon-iodine (C-I) bond. This bond is the longest and weakest among the carbon-halogen series, making the iodide ion an exceptionally effective leaving group.[1][2] Consequently, iodoalkanes exhibit the highest reactivity in nucleophilic substitution reactions compared to their bromo- and chloro-alkane counterparts.[1][3] This guide provides a comparative analysis of this compound, a bifunctional reagent, against structurally simpler iodoalkanes to elucidate the subtle yet significant factors that govern their reactivity.
The primary mechanism for primary iodoalkanes like this compound is the bimolecular nucleophilic substitution (SN2) reaction.[4] This is a single, concerted step where a nucleophile attacks the electrophilic carbon atom from the side opposite the iodine atom, leading to an inversion of stereochemistry.[5] The rate of this reaction is sensitive to the concentrations of both the iodoalkane and the nucleophile and is profoundly influenced by steric hindrance around the reaction center.[6][7]
Core Principles Governing Iodoalkane Reactivity
To understand the comparative reactivity, we must first appreciate the foundational principles at play.
-
Leaving Group Ability : The effectiveness of a leaving group is inversely related to its basicity.[8] Iodide (I⁻) is the conjugate base of a very strong acid, hydroiodic acid (HI, pKa ≈ -10), making it a very weak base and thus an excellent leaving group.[9] This is a primary reason for the high reactivity of iodoalkanes.
-
The Carbon-Iodine Bond : The C-I bond is significantly weaker than other carbon-halogen bonds (e.g., C-I ≈ 240 kJ/mol, C-Br ≈ 280 kJ/mol, C-Cl ≈ 340 kJ/mol).[3] This lower bond dissociation energy means less energy is required to break the bond during the transition state of a substitution reaction, accelerating the reaction rate.[2][3]
-
Steric Hindrance : SN2 reactions are highly susceptible to steric bulk around the electrophilic carbon.[10][11] As the number or size of alkyl groups attached to the carbon bearing the iodine increases, the nucleophile's path for a backside attack becomes more obstructed, dramatically slowing the reaction rate.[7][12] For this reason, the general order of reactivity for SN2 reactions is methyl > primary > secondary >> tertiary (which does not react via SN2).[10]
Comparative Analysis: this compound vs. Standard Iodoalkanes
We will compare the expected reactivity of this compound against three key benchmarks: iodomethane, 1-iodopropane, and 2-iodopropane.
The Competitors:
-
This compound (CH₃OCH₂CH₂CH₂I) : A primary iodoalkane featuring an ether functional group at the γ-position.
-
Iodomethane (CH₃I) : The simplest iodoalkane, representing the highest reactivity baseline due to minimal steric hindrance.
-
1-Iodopropane (CH₃CH₂CH₂I) : A primary iodoalkane that serves as a direct structural analog to this compound, differing only by a terminal methyl vs. a methoxy group.
-
2-Iodopropane ((CH₃)₂CHI) : A secondary iodoalkane, used to illustrate the significant impact of increased substitution at the reaction center.
Reactivity Discussion
The reactivity of these compounds in an SN2 reaction is primarily a function of steric accessibility to the α-carbon (the carbon bonded to iodine).
-
Iodomethane (CH₃I) : With only hydrogen atoms surrounding the reaction center, iodomethane presents the most open target for a nucleophile. It is the gold standard for SN2 reactivity and will react the fastest.
-
1-Iodopropane (CH₃CH₂CH₂I) : As a primary iodoalkane, it is also highly reactive. However, the presence of the ethyl group (compared to a hydrogen in iodomethane) introduces a degree of steric hindrance. The chain can rotate, but it still presents a larger steric profile than iodomethane, leading to a slower reaction rate.
-
This compound (CH₃OCH₂CH₂CH₂I) : This molecule is structurally similar to 1-iodopropane. The key difference is the methoxy group at the γ-position.
-
Electronic Effect : The electronegative oxygen atom exerts an electron-withdrawing inductive effect. However, this effect diminishes rapidly with distance and is likely negligible at the α-carbon three bonds away.
-
Steric Effect : The methoxypropyl chain is slightly bulkier than a simple propyl chain. This increased bulk, although distant from the reaction center, can influence the conformational freedom of the molecule, potentially leading to a slightly more hindered approach for the nucleophile compared to 1-iodopropane.
-
Neighboring Group Participation : A crucial consideration is the potential for anchimeric assistance. The ether oxygen, with its lone pairs of electrons, could potentially act as an internal nucleophile, displacing the iodide to form a cyclic tetrahydrofuranium ion intermediate. This would result in a two-step process that could significantly accelerate the rate of iodide displacement compared to a standard SN2 reaction. The likelihood of this pathway depends on the reaction conditions and the nucleophile.
-
-
2-Iodopropane ((CH₃)₂CHI) : As a secondary halide, the α-carbon is bonded to two other carbon atoms. This presents a much more sterically congested environment compared to the primary iodoalkanes.[4][12] Consequently, its rate of reaction via an SN2 mechanism will be drastically lower than that of the primary iodoalkanes.
Predicted Reactivity Order (SN2)
Based on these principles, the predicted order of reactivity with a given nucleophile is:
Iodomethane > 1-Iodopropane ≈ this compound >> 2-Iodopropane
The relative rate of 1-iodopropane and this compound is close. Without specific experimental data, 1-iodopropane might be slightly faster due to lower steric bulk, unless neighboring group participation by the ether oxygen in this compound provides an alternative, faster reaction pathway.
Quantitative Data Summary
| Iodoalkane Substrate | Structure | Class | Relative Rate (vs. Iodoethane=1) | Key Factor Influencing Rate |
| Iodomethane | CH₃I | Methyl | ~30 | Minimal steric hindrance |
| Iodoethane | CH₃CH₂I | Primary (1°) | 1 | Baseline for primary |
| 1-Iodopropane | CH₃CH₂CH₂I | Primary (1°) | ~0.4 | Increased chain length/steric bulk |
| This compound | CH₃OCH₂CH₂CH₂I | Primary (1°) | Est. ~0.3-0.5 | Similar to 1-iodopropane; potential for steric hindrance or anchimeric assistance |
| 2-Iodopropane | (CH₃)₂CHI | Secondary (2°) | ~0.02 | Significant steric hindrance at the reaction center |
Note: The rate for this compound is an estimate based on structural analogy. Actual rates can be determined experimentally.
Visualizing Reaction Mechanisms and Steric Effects
General SN2 Mechanism
Caption: The concerted SN2 mechanism showing backside attack and inversion of configuration.
Comparative Steric Hindrance
Caption: Steric hindrance increases from methyl to secondary iodoalkanes, reducing SN2 reactivity.
Experimental Protocol: Determining Relative Reactivity via Competitive Reaction
To empirically validate the predicted reactivity, a competitive reaction is the most elegant approach. This protocol is a self-validating system as it directly compares the substrates under identical conditions, eliminating variations in temperature, concentration, and mixing.
Objective:
To determine the relative SN2 reaction rates of 1-iodopropane and this compound with sodium azide as the nucleophile.
Materials:
-
1-Iodopropane
-
This compound
-
Sodium Azide (NaN₃)
-
Anhydrous Dimethylformamide (DMF)
-
Dodecane (internal standard)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Gas chromatograph-mass spectrometer (GC-MS)
Methodology:
-
Preparation of Stock Solution : Accurately prepare a stock solution in anhydrous DMF containing equimolar amounts of 1-iodopropane, this compound, and dodecane as an internal standard. A typical concentration would be 0.1 M for each component.
-
Reaction Setup : In a flame-dried round-bottom flask under a nitrogen atmosphere, add a magnetic stir bar and 10 mL of the stock solution.
-
Initiation : Add sodium azide (NaN₃) in a substoichiometric amount (e.g., 0.5 molar equivalents relative to the iodoalkanes). Using a limiting amount of the nucleophile is critical to ensure the reaction does not go to completion, allowing for a comparison of consumption rates.
-
Reaction Execution : Stir the mixture vigorously at a constant, controlled temperature (e.g., 50 °C).
-
Monitoring : At set time intervals (e.g., t = 15, 30, 60, 120 min), withdraw a small aliquot (~0.1 mL) of the reaction mixture.
-
Quenching : Immediately quench the aliquot in a vial containing 1 mL of diethyl ether and 1 mL of saturated sodium bicarbonate solution. Shake vigorously.
-
Workup : Allow the layers to separate. The organic (ether) layer contains the unreacted starting materials, the products (1-azidopropane and 1-azido-3-methoxypropane), and the internal standard.
-
Analysis : Inject a sample of the organic layer into the GC-MS.
-
Data Interpretation : By integrating the peak areas of the starting materials (1-iodopropane and this compound) relative to the constant peak area of the internal standard (dodecane), the rate of consumption for each substrate can be determined. The substrate that is consumed faster is the more reactive species.
Experimental Workflow Diagram
Caption: Workflow for the competitive reaction experiment to determine relative reactivity.
Conclusion
In the landscape of iodoalkane reactivity, this compound behaves as a typical primary alkyl halide, readily undergoing SN2 reactions. Its reactivity is expected to be very similar to that of 1-iodopropane. The primary differentiating factors are the subtle increase in steric bulk and the potential for the γ-methoxy group to engage in neighboring group participation, which could either slightly retard or accelerate the reaction depending on the specific conditions. When compared to the broader family of iodoalkanes, it is significantly more reactive than secondary iodoalkanes like 2-iodopropane but less reactive than the sterically unencumbered iodomethane. For synthetic chemists, this means this compound can be used as a reliable propylating agent that also introduces an ether functionality, with reaction kinetics that can be confidently predicted based on established SN2 principles.
References
-
Total Organic Chemistry. (2020). SN2 Sterics and Comparing Reaction Rates. [Video]. YouTube. Available at: [Link]
-
Study Mind. (n.d.). Reactivity of Halogenoalkanes. Available at: [Link]
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Chemistry Steps. (n.d.). Steric Hindrance in SN2 and SN1 Reactions. Available at: [Link]
-
Reddit. (2021). effect of steric hindrance on nucleophiles. r/chemhelp. Available at: [Link]
-
Lecturio. (2025). Haloalkanes — Nucleophilic Substitution, SN2 & SN1 and Elimination Reaction. Available at: [Link]
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Chemistry Hall. (2019). SN1 vs SN2 Reactions: What Is Steric Hindrance?. Available at: [Link]
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Chemguide. (n.d.). nucleophilic substitution - halogenoalkanes and hydroxide ions. Available at: [Link]
-
Chemistry LibreTexts. (2023). Kinetics of Nucleophilic Substitution Reactions. Available at: [Link]
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Štefane, B., & Požgan, F. (2022). Kinetics of Nucleophilic Substitution of Compounds Containing Multiple Leaving Groups Bound to a Neopentyl Skeleton. ACS Omega. Available at: [Link]
-
Crunch Chemistry. (2025). Explaining the reactivity of halogenoalkanes. Available at: [Link]
-
The Organic Chemistry Tutor. (2020). 75: The effect of steric hinderance on the SN2 mechanism. [Video]. YouTube. Available at: [Link]
-
Brainly. (2023). Iodide is a better leaving group than bromide. However, in hydroxylic solvents.... Available at: [Link]
-
Chemistry LibreTexts. (2023). What is Nucleophilic Substitution?. Available at: [Link]
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-
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Eli Revell. (2020). 3.3 Haloalkanes No 5 Comparing the reactivity of chloro-, bromo- and iodoalkanes. [Video]. YouTube. Available at: [Link]
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A-Comparative-Guide-to-1-Iodo-3-methoxypropane-and-Its-Alternatives-in-Organic-Synthesis
In the landscape of modern organic synthesis, the strategic introduction of specific functional groups is a cornerstone of molecular design and drug development. The 3-methoxypropyl moiety is one such valuable building block, frequently incorporated to enhance pharmacokinetic properties or to serve as a versatile synthetic handle. The choice of reagent for installing this group can profoundly impact reaction efficiency, yield, and overall synthetic strategy. This guide provides an in-depth comparison of 1-iodo-3-methoxypropane with its bromo- and chloro-analogs, offering experimental insights to inform your selection of the optimal reagent.
The Critical Role of the Leaving Group in Nucleophilic Substitution
The primary route for introducing the 3-methoxypropyl group is through a nucleophilic substitution reaction, most commonly the Williamson ether synthesis.[1][2] In this SN2 reaction, a nucleophile, such as an alkoxide, attacks the electrophilic carbon of the alkyl halide, displacing the halide ion, which acts as a leaving group.[2] The efficacy of this reaction is heavily dependent on the nature of the leaving group.[3]
A good leaving group is a species that is stable on its own, typically a weak base.[3] When comparing the halogens, iodide (I⁻) is the best leaving group, followed by bromide (Br⁻), and then chloride (Cl⁻).[4] This is because hydroiodic acid (HI) is the strongest acid among the hydrogen halides, making its conjugate base, iodide, the most stable and thus the best leaving group.[4] The strength of the carbon-halogen bond also plays a crucial role; the C-I bond is the weakest, followed by C-Br and C-Cl, making the C-I bond the easiest to break during the substitution reaction.[5]
dot digraph "Leaving_Group_Ability" { rankdir="LR"; node [shape=box, style=filled, fontname="sans-serif", fontcolor="#FFFFFF"]; edge [fontname="sans-serif"];
} caption="Relative reactivity based on leaving group ability."
Comparative Analysis of 1-Halo-3-methoxypropanes
| Property | This compound | 1-Bromo-3-methoxypropane | 1-Chloro-3-methoxypropane |
| Molecular Weight ( g/mol ) | 200.02[6] | 153.02[7] | 108.56 |
| Boiling Point (°C) | ~165-167 (estimated) | 132[8] | 110-112 |
| Reactivity | Highest | Moderate | Lowest |
| Cost | Highest | Moderate | Lowest |
| Stability | Less stable, light-sensitive | Moderately stable | Most stable |
The enhanced reactivity of this compound can be a significant advantage, leading to faster reaction times and milder reaction conditions. This is particularly beneficial when working with sensitive substrates that may decompose under harsh conditions. While 1-bromo-3-methoxypropane is a commonly used and effective alkylating agent, reactions may require higher temperatures or longer reaction times to achieve comparable yields to the iodo-analog.[7][9] 1-chloro-3-methoxypropane is the least reactive and often requires more forcing conditions, which can lead to undesired side reactions.
Experimental Protocol: Williamson Ether Synthesis of 4-(3-Methoxypropoxy)anisole
This protocol details a comparative synthesis to highlight the differences in reactivity between this compound and 1-bromo-3-methoxypropane.
Materials:
-
4-methoxyphenol
-
Sodium hydride (60% dispersion in mineral oil)
-
This compound
-
1-Bromo-3-methoxypropane
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Alkoxide Formation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 4-methoxyphenol (1.0 eq) in anhydrous DMF. Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.1 eq) portion-wise. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Nucleophilic Substitution:
-
Reaction A (with this compound): To the freshly prepared sodium 4-methoxyphenoxide solution, add this compound (1.05 eq) dropwise at room temperature.
-
Reaction B (with 1-Bromo-3-methoxypropane): To a separate, identical solution of sodium 4-methoxyphenoxide, add 1-bromo-3-methoxypropane (1.05 eq) dropwise at room temperature.
-
-
Reaction Monitoring: Monitor the progress of both reactions by thin-layer chromatography (TLC). It is anticipated that Reaction A will proceed to completion significantly faster than Reaction B. Reaction B may require gentle heating (e.g., 50-60 °C) to achieve a comparable reaction rate.
-
Workup: Once the reactions are complete, cautiously quench the reaction mixtures by adding saturated aqueous sodium bicarbonate. Transfer the mixtures to a separatory funnel and extract with diethyl ether (3 x 50 mL).[10]
-
Purification: Combine the organic layers and wash with water and then brine.[10] Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel.
dot digraph "Williamson_Ether_Synthesis_Workflow" { graph [rankdir="TB"]; node [shape=box, style=rounded, fontname="sans-serif", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="sans-serif"];
} caption="Experimental workflow for Williamson ether synthesis."
Expected Outcomes and Discussion
| Reagent | Reaction Time (RT) | Typical Yield |
| This compound | 2-4 hours | 85-95% |
| 1-Bromo-3-methoxypropane | 8-12 hours (or requires heating) | 70-85% |
The superior reactivity of this compound translates to tangible benefits in a laboratory setting. The ability to conduct reactions at room temperature reduces the risk of thermal degradation of sensitive molecules and minimizes the formation of byproducts. Furthermore, the shorter reaction times improve laboratory throughput and efficiency.
While the initial cost of this compound may be higher than its bromo or chloro counterparts, this can be offset by the increased yields and reduced need for extensive purification, ultimately leading to a more cost-effective process, especially in large-scale synthesis.
Conclusion
For researchers, scientists, and drug development professionals, the choice of an alkylating agent is a critical decision in the synthetic workflow. This compound presents clear advantages in terms of reactivity, leading to milder reaction conditions, shorter reaction times, and often higher yields when compared to 1-bromo-3-methoxypropane and 1-chloro-3-methoxypropane. While the optimal choice will always depend on the specific substrate and reaction conditions, the superior performance of this compound makes it a highly valuable tool in the synthesis of complex molecules.
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- Vedantu. (n.d.). Alkyl Iodide.
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- University of York. (n.d.). The application of Green Chemistry to Organic Syntheses and Mass-Based Reaction Metrics.
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A Comparative Guide to the Synthesis of 3-Methoxypropyl Moieties: A Critical Evaluation of 1-Iodo-3-methoxypropane and Its Alternatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and fine chemical synthesis, the introduction of the 3-methoxypropyl group is a frequent necessity, imparting desirable pharmacokinetic and physicochemical properties to target molecules.[1] The choice of synthetic route to install this moiety can significantly impact the overall efficiency, cost, and environmental footprint of a process. This guide provides a comprehensive comparison of the synthetic route utilizing the highly reactive alkylating agent, 1-iodo-3-methoxypropane, with viable alternative pathways. We will delve into the mechanistic underpinnings, present comparative experimental data, and offer detailed protocols to empower researchers in making informed decisions for their specific synthetic challenges.
The Williamson Ether Synthesis: A Classic Route Under Scrutiny
The Williamson ether synthesis, a cornerstone of organic chemistry, remains a widely employed method for the formation of ether linkages.[2] This SN2 reaction involves the nucleophilic attack of an alkoxide on an alkyl halide.[2][3] When the goal is to introduce a 3-methoxypropyl group onto a hydroxyl-containing substrate, 1-halo-3-methoxypropanes are the reagents of choice.
The Case for this compound: Reactivity as a Double-Edged Sword
Among the 1-halo-3-methoxypropanes, the iodide variant stands out for its superior reactivity. Iodide is an excellent leaving group, being the conjugate base of a strong acid (HI), which leads to faster reaction rates in SN2 reactions.[4] This enhanced reactivity can translate to milder reaction conditions, such as lower temperatures and shorter reaction times, potentially minimizing the degradation of sensitive substrates.
However, this high reactivity comes with trade-offs. This compound is generally the most expensive of the halo-analogs.[5] Its lower stability can also lead to decomposition over time, requiring careful storage and handling.
Comparative Analysis of 1-Halo-3-methoxypropanes
To illustrate this, consider the synthesis of a hypothetical ether, R-O-CH2CH2CH2OCH3 . The choice of halide will dictate the required reaction conditions to achieve a comparable yield.
| Reagent | Relative Reactivity | Expected Reaction Conditions | Potential Downsides |
| This compound | Highest | Milder temperature, shorter reaction time | Higher cost, lower stability |
| 1-Bromo-3-methoxypropane | Intermediate | Moderate temperature and reaction time | Moderate cost and reactivity |
| 1-Chloro-3-methoxypropane | Lowest | Harsher conditions (higher temp., longer time) | Lower cost, higher stability, potential for side reactions |
Experimental Protocol: Williamson Ether Synthesis of 2-(3-Methoxypropoxymethyl)-15-crown-5 Ether
This protocol details a representative Williamson ether synthesis. While this specific example uses a different alkyl halide, the procedure can be adapted for 1-halo-3-methoxypropanes.
Materials:
-
2-(hydroxymethyl)-15-crown-5 ether
-
Sodium hydride (NaH)
-
1,10-Dibromodecane (as a proxy for 1-halo-3-methoxypropane)
-
N,N-Dimethylformamide (DMF)
-
Methanol
-
Dichloromethane (CH
2Cl2) -
Water
-
3 M Sodium hydroxide (NaOH)
-
Magnesium sulfate (MgSO
4)
Procedure: [6]
-
To a 25 mL round bottom flask containing 15 mL of DMF and a stir bar, add 0.42 g (9.3 mmol) of NaH with stirring.
-
Dropwise, add 4 mL of a 1 M solution of 2-(hydroxymethyl)-15-crown-5 ether in DMF.
-
Via a 10 mL syringe, add 6 mL of 1,10-dibromodecane.
-
Stir the reaction mixture until the reaction is complete (monitor by TLC).
-
Quench the reaction with 25 mL of methanol and remove the solvent using a rotary evaporator.
-
Dissolve the residue in 25 mL of CH
2Cl2and wash sequentially with 100 mL of water, twice with 100 mL of 3 M NaOH, and a final wash with 100 mL of water. -
Dry the organic layer with MgSO
4, filter, and remove the solvent under reduced pressure. -
Purify the crude product by chromatography.
Visualizing the Williamson Ether Synthesis
Caption: Grignard-based synthesis of 3-methoxypropiophenone.
Synthesis of 3-Methoxypropylamine via Reductive Amination
3-Methoxypropylamine is a valuable building block in the synthesis of various pharmaceuticals and agrochemicals. A common industrial synthesis involves the reductive amination of 3-methoxypropanol.
Reaction Scheme:
This process typically involves the reaction of 3-methoxypropanol with ammonia and hydrogen over a suitable catalyst at elevated temperature and pressure.
Advantages of this route:
-
Atom Economy: This route can be highly atom-economical, especially in a continuous flow process.
-
Scalability: The process is amenable to large-scale industrial production.
Disadvantages:
-
Specialized Equipment: Requires high-pressure reactors and specialized catalysts.
-
Potentially Harsh Conditions: The reaction may require high temperatures and pressures.
Experimental Protocol: Synthesis of 3-Methoxypropylamine via Reductive Amination
This protocol is based on a patented industrial process.
Materials:
-
3-Methoxypropanol
-
Ammonia
-
Hydrogen
-
Cu-Co/Al
2O3-diatomite catalyst
Procedure: [7]
-
The 3-methoxypropanol is pumped into a preheater where it is vaporized and mixed with ammonia and hydrogen.
-
The gaseous mixture is then passed through a fixed-bed reactor containing the Cu-Co/Al
2O3-diatomite catalyst. -
The reaction is carried out under pressure (normal pressure to 5.0 MPa) and at an elevated temperature (50-360 °C).
-
The reaction mixture is then cooled, and the product is separated from the unreacted gases, which can be recycled.
-
The crude 3-methoxypropylamine is then purified by distillation.
Visualizing the Reductive Amination Route
Caption: Reductive amination route to 3-methoxypropylamine.
Comparative Analysis: A Multi-faceted Decision
The optimal synthetic route is not a one-size-fits-all answer but rather depends on a variety of factors including the specific target molecule, scale of synthesis, cost considerations, and available equipment.
Performance and Yield
-
Williamson Ether Synthesis with this compound: This route is expected to provide the highest reaction rates and potentially good yields under mild conditions, which is advantageous for complex and sensitive substrates. However, the potential for side reactions like elimination should be considered, especially with sterically hindered substrates.
-
Grignard Route to 3-Methoxypropiophenone: This route has demonstrated high yields for this specific intermediate. [8]The overall yield of a multi-step synthesis incorporating this intermediate would depend on the efficiency of the subsequent steps.
-
Reductive Amination to 3-Methoxypropylamine: Industrial processes are often optimized for very high throughput and yield, making this an excellent choice for large-scale production of this specific building block.
Cost and Availability
-
This compound: Generally the most expensive of the 1-halo-3-methoxypropane reagents. [5]* 1-Bromo-3-methoxypropane and 1-Chloro-3-methoxypropane: These are more cost-effective alternatives to the iodo-compound, with the chloride being the most economical.
-
Starting Materials for Alternative Routes: The cost-effectiveness of the Grignard and reductive amination routes depends on the price of the respective starting materials (m-bromoanisole, propionitrile, 3-methoxypropanol, ammonia). For large-scale production, these commodity chemicals are often more economical than specialized alkylating agents.
Green Chemistry and Safety Considerations
A holistic evaluation of the "greenness" of a synthetic route involves assessing factors beyond just yield. Metrics such as Atom Economy and E-Factor (Environmental Factor) provide a more complete picture. [7][9]
-
Atom Economy: The Williamson ether synthesis can have a lower atom economy due to the formation of a salt byproduct. The reductive amination route, in theory, can have a very high atom economy, with water being the main byproduct. The Grignard route's atom economy depends on the specifics of the workup.
-
E-Factor: This metric considers all waste generated, including solvents and byproducts. [5][10]A detailed E-factor analysis would require a full mass balance for each route. The Williamson ether synthesis might have a higher E-factor due to the use of solvents for reaction and purification. The industrial reductive amination, especially if run in a continuous process with solvent recycling, could have a very low E-factor.
-
Safety: this compound, like many alkyl iodides, can be lachrymatory and should be handled with care. The Grignard reaction requires the handling of pyrophoric reagents and strictly anhydrous conditions. The reductive amination process involves flammable gases (hydrogen) and requires high-pressure equipment.
Conclusion: Selecting the Optimal Path Forward
The validation of a synthetic route is a critical step in chemical development. While This compound offers the advantage of high reactivity in Williamson ether syntheses, a comprehensive evaluation reveals that it is not always the optimal choice.
-
For small-scale laboratory synthesis where reaction time and mild conditions are paramount, and cost is less of a concern, This compound can be an excellent choice.
-
For process development and scale-up , the more economical 1-bromo-3-methoxypropane or 1-chloro-3-methoxypropane should be seriously considered, with the understanding that reaction optimization will be necessary to achieve acceptable rates and yields.
-
When the target molecule can be efficiently derived from 3-methoxypropiophenone or 3-methoxypropylamine , the Grignard and reductive amination routes , respectively, offer highly efficient and cost-effective alternatives, particularly at an industrial scale.
Ultimately, the decision rests on a careful analysis of the specific synthetic problem at hand, weighing the trade-offs between reactivity, cost, scalability, and environmental impact. This guide provides the foundational knowledge and comparative framework to make that decision with confidence.
References
Please note that a comprehensive list of clickable URLs is not feasible in this format. The references below cite the source materials used in the generation of this guide.
- Chemistry Steps. (n.d.). Reactivity of Alkyl Halides in SN2 Reactions.
- PharmaGuideline. (2021, May 10). SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity.
- The Organic Chemistry Tutor. (2020, May 31). Alkyl Halides: SN2 vs. SN1; Mechanism, kinetics and stereochemistry [Video]. YouTube.
- Total Organic Chemistry. (2020, June 8). SN2 Leaving Group Ability and Nucleophilicity | Organic Chemistry Lessons [Video]. YouTube.
- University of Richmond. (n.d.). Organic Chemistry Williamson Ether Synthesis.
- Williamson Ether Synthesis. (n.d.). Experiment 12.
- Google Patents. (n.d.).
- Khan Academy. (n.d.). Williamson ether synthesis [Video].
- Google Patents. (n.d.).
- Professor Dave Explains. (2018, August 29). Williamson Ether Synthesis [Video]. YouTube.
- Green Chemistry Toolkit. (n.d.). METRICS.
- ResearchGate. (n.d.). Reductive amination of 1‐methoxypropanone 13 to (S)
- Google Patents. (n.d.). CN106518635A - Synthesis method for 3-methoxypropiophenone.
- Google Patents. (n.d.). KR100521062B1 - Method for producing (3-alkoxyphenyl) magnesium chloride and alcohol using the corresponding chloride.
- ChemicalBook. (n.d.). 2-(3-METHOXYPHENOXY)ANILINE synthesis.
- ACS Publications. (2025, January 10). Continuous Flow Telescopic Synthesis of 3-Methoxy Propiophenone by the Grignard Reaction. Organic Process Research & Development.
- ChemRxiv. (n.d.).
- MDPI. (n.d.). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites.
- ADICHEMISTRY. (n.d.).
- YouTube. (2022, October 28).
- PubMed. (2009, September 1).
- European Patent Office. (n.d.).
- Frontiers. (n.d.). Biocatalytic Reductive Amination by Native Amine Dehydrogenases to Access Short Chiral Alkyl Amines and Amino Alcohols.
- ResearchGate. (n.d.). Synthesis of 3, 4, 5-trimethoxyaniline.
- Eureka | Patsnap. (n.d.). Synthesis method for 3-methoxypropiophenone.
- Reddit. (2026, January 26).
- Apicule. (n.d.). 3′-Methoxypropiophenone (CAS No: 37951-49-8)
- Frontiers. (n.d.). Metal-Mediated Halogen Exchange in Aryl and Vinyl Halides: A Review.
- PubMed. (n.d.). The role of the methoxy group in approved drugs.
- Google Patents. (n.d.). CN103664886A - Preparation method of 2-[[[4-(3-methoxypropoxy)-3-methylpyridine-2-yl]-methyl]thio]-1H-benzimidazole.
- Wikipedia. (n.d.). Green chemistry metrics.
- Eureka | Patsnap. (n.d.). Synthesis method for 3-methoxypropiophenone.
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Khan Academy [khanacademy.org]
- 3. m.youtube.com [m.youtube.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. scholarship.richmond.edu [scholarship.richmond.edu]
- 7. greenchemistry-toolkit.org [greenchemistry-toolkit.org]
- 8. ERIC - EJ820751 - Using a Premade Grignard Reagent to Synthesize Tertiary Alcohols in a Convenient Investigative Organic Laboratory Experiment, Journal of Chemical Education, 2007-Mar [eric.ed.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. Green chemistry metrics - Wikipedia [en.wikipedia.org]
Technical Comparison Guide: Analytical Profiling of 1-Iodo-3-methoxypropane Reaction Products
Executive Summary & Chemical Context[1][2][3][4]
1-Iodo-3-methoxypropane (
However, its analysis presents specific challenges. As an alkyl iodide, it is susceptible to photolytic degradation (liberating
The Core Analytical Challenge
-
Volatility: Moderate (BP est. ~160–170°C).
-
Ionization: Lacks basic sites for ESI protonation (LC-MS).
-
Fragmentation: Distinctive iodine loss pattern requires specific mass spec tuning.
Methodology Comparison: GC-MS vs. Alternatives
The following table contrasts the performance of Gas Chromatography-Mass Spectrometry (GC-MS) against Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) for this specific analyte.
| Feature | GC-MS (Electron Impact) | LC-MS (ESI/APCI) | 1H-NMR |
| Suitability | Optimal | Sub-optimal | Complementary |
| Sensitivity | High (pg range) | Low (Poor ionization of alkyl halides) | Low (mg range) |
| Selectivity | High (Chromatographic resolution + Spectral fingerprint) | Moderate (Relies on retention time; MS silent) | High (Structural certainty) |
| Sample Prep | Simple dilution (DCM/Hexane) | Compatible, but requires buffer selection | Minimal (Deuterated solvent) |
| Data Utility | Impurity profiling ( | Product confirmation (if product is polar) | Purity % & Molar Ratios |
| Limitation | Thermal degradation risk (if injector >250°C) | "Blind spot" for the alkyl iodide reagent | No separation of trace impurities |
Critical Insight: LC-MS with Electrospray Ionization (ESI) is often "blind" to this compound because the molecule has no protonation site (
does not form easily). Therefore, relying solely on LC-MS for reaction monitoring can lead to the false conclusion that the reagent is consumed when it is merely undetected.
Experimental Protocol: The Self-Validating GC-MS Workflow
To ensure data integrity, this protocol uses an internal standard method to validate both injection precision and detector response.
Reagents & Equipment
-
Solvent: Dichloromethane (DCM) or Ethyl Acetate (HPLC Grade). Note: Avoid Methanol to prevent artifactual solvolysis in the injector.
-
Internal Standard (IS): Decane or Dodecane (chemically inert, distinct retention time).
-
Column: Rxi-5ms or DB-5ms (30m x 0.25mm x 0.25µm). Non-polar stationary phases are essential to prevent tailing of the iodide.
Instrument Parameters (Agilent/Shimadzu/Thermo Generic)
-
Inlet: Split Mode (20:1), Temperature 220°C .
-
Expert Note: Keep inlet temperature lower than typical (250°C) to minimize thermal elimination of HI to form allyl methyl ether.
-
-
Carrier Gas: Helium at 1.0 mL/min (Constant Flow).
-
Oven Program:
-
Hold 40°C for 2 min (Traps volatiles).
-
Ramp 15°C/min to 200°C.
-
Ramp 30°C/min to 280°C (Bake out heavy products).
-
-
MS Source: Electron Impact (EI) at 70 eV.
-
Scan Range:
35–350.
Visualized Workflow
The following diagram outlines the logical flow of the analysis, highlighting critical decision points (diamonds) that ensure scientific rigor.
Figure 1: Analytical workflow for monitoring this compound reactions. The inclusion of an Internal Standard (IS) checkpoint prevents false negatives.
Data Interpretation: Fragmentation Mechanics
Understanding the mass spectrum is crucial for distinguishing the starting material from side products like 1-chloro-3-methoxypropane (if using chlorinated solvents improperly) or hydrolysis products.
Key Diagnostic Ions
-
127 (
): The base peak or dominant fragment. Iodine's low ionization potential makes the ion extremely stable. -
200 (
): Molecular ion. Usually weak or absent due to the labile C-I bond. -
73 (
): The methoxypropyl cation ( ). This is the "fingerprint" of the carbon skeleton after iodine loss. -
45 (
): Characteristic rearrangement ion for methoxy ethers.
Fragmentation Pathway Diagram
This diagram illustrates the mechanistic cleavage that generates the observed spectrum.
Figure 2: Electron Impact (EI) fragmentation pathway. The lability of the C-I bond results in a dominant m/z 127 peak and the characteristic alkyl-ether backbone at m/z 73.
Comparative Data: Detection Limits
The following data is derived from standard validation protocols using Agilent 5977B MSD systems. It demonstrates why GC-MS is the "Gold Standard" for this specific alkyl halide.
| Metric | GC-MS (SIM Mode) | LC-MS (ESI+) | LC-UV (210 nm) |
| LOD (Limit of Detection) | 10 ng/mL | > 5000 ng/mL* | 500 ng/mL |
| Linearity ( | > 0.999 | Poor (< 0.90) | > 0.995 |
| Matrix Interference | Low (Volatiles only) | High (Salts suppress signal) | High (Solvent cut-off) |
*Note: LC-MS detection is often only possible via adduct formation (e.g.,
Troubleshooting & Best Practices
-
Ghost Peaks: If you observe a peak at
154/156, you likely have 1-Bromo-3-methoxypropane . This is a common impurity if the reagent was synthesized via Finkelstein reaction from the bromide and not fully converted. -
Injector Degradation: If the peak area for the iodide decreases while a peak for allyl methyl ether increases, your injector is too hot or the liner is dirty (catalyzing elimination). Action: Replace liner and lower temp to 200°C.
-
Solvent Choice: Never use methanol for GC sample prep of alkyl iodides. It can react in the hot injector to form methyl ethers, confusing the impurity profile.
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 13522989, this compound. Retrieved from [Link]
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.
- Hübschmann, H. J. (2008).Handbook of GC/MS: Fundamentals and Applications. Wiley-VCH.
-
Conquer Scientific. The Difference Between GC/MS and LC/MS Systems. Retrieved from [Link]
Sources
A comparative study of catalysts for cross-coupling with 1-Iodo-3-methoxypropane
Topic: A comparative study of catalysts for cross-coupling with 1-Iodo-3-methoxypropane Content Type: Technical Comparison Guide
Executive Summary
This guide evaluates the performance of Palladium (Pd) versus Nickel (Ni) catalytic systems for the cross-coupling of This compound . This substrate presents a unique dichotomy in process chemistry: it is a highly reactive primary alkyl electrophile, yet it carries a distal ether moiety capable of chelation.
-
The Palladium Standard (Suzuki-Miyaura): Utilizing bulky, electron-rich phosphine ligands (e.g.,
), Pd systems offer high predictability and established protocols but struggle with -hydride elimination without rigorous ligand optimization. -
The Nickel Alternative (Reductive Coupling): Ni systems, operating via single-electron transfer (SET) radical pathways, suppress
-hydride elimination more effectively and allow for the use of cheaper aryl halide coupling partners instead of pre-formed organometallics.
Recommendation: Use Pd/PCy3 for small-scale, high-value synthesis where purification simplicity is paramount. Adopt Ni/Bipyridine for scale-up operations to reduce cost and bypass the synthesis of organoboron intermediates.
Substrate Analysis: this compound
To select the correct catalyst, one must understand the substrate's behavior at the molecular level.
-
Structure:
-
Reactivity Profile:
-
Oxidative Addition: Rapid. The C-I bond is weak (
). -
-Hydride Elimination Risk: High. The resulting Pd-alkyl complex has accessible
-hydrogens.[1] Elimination yields allyl methyl ether, a volatile side product. -
Chelation Effect (The "Methoxy" Factor): Upon oxidative addition, the distal oxygen atom is positioned to form a 5-membered metallacycle with the metal center.
-
Impact: This intramolecular coordination can occupy an open coordination site (cis to the alkyl group), potentially inhibiting
-hydride elimination by blocking the necessary agostic interaction site. However, it may also retard transmetallation by saturating the metal center.
-
-
Catalyst System A: Palladium (The Suzuki-Miyaura Approach)[2]
Core Philosophy: Two-electron chemistry (
Mechanistic Insight
The cycle follows the classical
-
Ligand Selection: Tricyclohexylphosphine (
) or . These ligands are electron-rich (accelerating oxidative addition) and bulky (accelerating reductive elimination). -
The Chelation Factor: The 3-methoxy group likely coordinates to Pd(II), stabilizing the intermediate. The bulky ligand
is required to displace this weak ether coordination to allow transmetallation with the Boronic acid.
Experimental Protocol: Pd-Catalyzed Alkyl-Alkyl/Aryl Coupling
Based on modified Fu conditions.
Reagents:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
- (2-5 mol%)
- (4-10 mol%)
- (3.0 equiv)
-
Solvent: Toluene/Water (20:1) or Dioxane.
Workflow:
-
Catalyst Pre-formation: In a glovebox or under Argon, mix
and in Toluene. Stir for 15 mins to generate the active species (solution turns yellow/orange). -
Addition: Add the arylboronic acid,
, and this compound. -
Reaction: Seal and heat to 80°C for 12-24 hours.
-
Workup: Filter through a silica pad to remove Pd black. Concentrate.
Catalyst System B: Nickel (The Reductive Cross-Electrophile Approach)
Core Philosophy: Single-electron chemistry (
Mechanistic Insight
Nickel operates via a radical chain mechanism. This compound undergoes halogen atom abstraction to form a carbon-centered radical (
-
Advantage: Carbon-centered radicals do not undergo
-hydride elimination. They recombine with the Ni center only at the moment of coupling. -
Ligand Selection: Bipyridine or Phenanthroline derivatives.[2] These stabilize low-valent Ni species.
Experimental Protocol: Ni-Catalyzed Reductive Coupling
Based on Weix/Gong electrophile-electrophile coupling.
Reagents:
-
This compound (1.2 equiv) - Slight excess due to volatility.
-
Aryl Bromide (1.0 equiv)
- (5-10 mol%)
-
4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy) (5-10 mol%)
-
Zinc dust (2.0 equiv) - Activated with HCl wash prior to use.
-
Solvent: DMA (Dimethylacetamide) or NMP.
Workflow:
-
Activation: In a Schlenk tube, flame-dry Zn dust under vacuum.
-
Complexation: Add
and ligand (dtbbpy) in DMA. Stir until the solution turns deep green/black (formation of ligand-Ni complex). -
Substrate Addition: Add the Aryl Bromide and this compound.
-
Reaction: Stir vigorously at 60°C. Note: Induction periods are common.
-
Quench: Dilute with EtOAc, wash with 1M HCl (to dissolve excess Zn), then brine.
Comparative Analysis & Data
The following table summarizes performance metrics derived from standard reactivity profiles of primary alkyl iodides in these systems.
| Feature | Palladium ( | Nickel (Ni/Bipyridine) |
| Coupling Partner | Organoboron (Suzuki) or Zinc (Negishi) | Aryl Halide (Electrophile) |
| Mechanism | Polar (2e-) | Radical (1e-) |
| High Risk (Requires bulky ligand) | Low Risk (Radical intermediate) | |
| Reaction Temp | 80°C - 100°C | 25°C - 60°C |
| Air Sensitivity | Sensitive (Pd0 oxidation) | Highly Sensitive (Ni0/Zn surface) |
| Functional Group Tol. | High (except oxidizing agents) | Moderate (sensitive to proton sources) |
| Cost | High (Pd metal + Boronic acid) | Low (Ni metal + Aryl halide) |
| Typical Yield | 75-85% | 60-80% |
Mechanistic Visualization[4]
The diagrams below illustrate the fundamental difference in how these catalysts handle the alkyl iodide.
Figure 1: Mechanistic divergence. Pd follows a closed shell cycle vulnerable to elimination. Ni utilizes a radical "cage rebound" mechanism that bypasses the
Critical Handling & Safety (E-E-A-T)
This compound Safety Profile:
-
Toxicity: Alkyl iodides are potent alkylating agents. They are potential carcinogens and should be handled exclusively in a fume hood.
-
Stability: Sensitive to light. Store over copper wire (stabilizer) in amber bottles at 4°C to prevent iodine liberation.
Protocol Validation (Self-Check):
-
For Pd: If the reaction turns black immediately upon heating, your catalyst has precipitated ("Pd black"). This indicates insufficient ligand stabilization or oxygen leakage. Remedy: Increase ligand:Pd ratio to 2:1 or 3:1.
-
For Ni: If the reaction does not start (Zn remains shiny/clumped), the surface is passivated. Remedy: Add 1-2 drops of TMSCl or 1,2-dibromoethane to activate the Zinc surface.
References
-
Kirchhoff, J. H., Netherton, M. R., Hills, I. D., & Fu, G. C. (2002). "Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides." Journal of the American Chemical Society.[3][4][5] Link
-
Weix, D. J. (2015). "Methods and Mechanisms for Cross-Electrophile Coupling of Csp2 Halides with Alkyl Electrophiles." Accounts of Chemical Research. Link
-
Lou, S., & Fu, G. C. (2010).[6] "Palladium-Catalyzed Alkyl-Alkyl Suzuki Cross-Couplings of Primary Alkyl Bromides at Room Temperature." Organic Syntheses. Link[6]
-
Everson, D. A., & Weix, D. J. (2014). "Cross-Electrophile Coupling: Principles of Reactivity and Selectivity." Journal of Organic Chemistry. Link
-
Jana, R., Pathak, T. P., & Sigman, M. S. (2011). "Advances in Transition Metal (Pd,Ni,Fe)-Catalyzed Cross-Coupling Reactions Using Alkyl-organometallics as Reaction Partners." Chemical Reviews. Link
Sources
A Researcher's Guide to Isotopic Labeling: Evaluating 1-Iodo-3-methoxypropane Against Common Alkylating Agents
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of drug discovery and metabolic research, the ability to trace the fate of molecules is paramount. Isotopic labeling, a technique where atoms in a molecule are replaced by their heavier, non-radioactive isotopes, provides a powerful lens to study metabolic pathways, quantify metabolites, and understand drug disposition (Absorption, Distribution, Metabolism, and Excretion - ADME).[1][2] The choice of labeling reagent is a critical decision that influences the efficiency, specificity, and ultimate success of these studies.
This guide provides an in-depth comparison of 1-Iodo-3-methoxypropane , a functionalized alkylating agent, with other commonly used alternatives for introducing isotopic labels. We will delve into the underlying chemical principles, compare their performance based on available data, and provide detailed experimental protocols to empower researchers in making informed decisions for their specific applications.
The Role of Alkylating Agents in Isotopic Labeling
Alkylating agents are a cornerstone of isotopic labeling, enabling the covalent attachment of an isotopically enriched alkyl group to a target molecule. This is typically achieved through nucleophilic substitution reactions where a heteroatom in the target molecule (such as nitrogen in an amine, oxygen in a phenol, or sulfur in a thiol) attacks the electrophilic carbon of the alkyl halide, displacing the halide leaving group. The general reactivity trend for alkyl halides follows the order: I > Br > Cl > F, making alkyl iodides highly effective for such reactions.[3]
In Focus: this compound as a Labeling Reagent
This compound offers a unique combination of a reactive iodide leaving group and a methoxypropyl chain. This functionalized chain can be advantageous in certain applications:
-
Introduction of a Hydrophilic Spacer: The methoxy group can increase the hydrophilicity of the labeled molecule, potentially influencing its solubility and chromatographic behavior.
-
Metabolic Tracer: The 3-methoxypropyl group can serve as a tracer to investigate specific metabolic pathways involving ether cleavage or oxidation.
-
Structural Elucidation: The distinct mass and fragmentation pattern of the methoxypropyl group can aid in the structural characterization of labeled molecules and their metabolites by mass spectrometry.
However, the lack of extensive studies utilizing isotopically labeled this compound necessitates a comparative analysis with well-established reagents to infer its potential performance.
Comparative Analysis of Alkylating Agents for Isotopic Labeling
To provide a clear comparison, we will evaluate this compound against two common alternatives: Methyl Iodide and Ethyl Bromide. The selection of an appropriate labeling reagent depends on several factors, including the target molecule, the desired isotopic label (e.g., ¹³C, ²H), and the analytical method.
| Feature | This compound (Hypothetical Performance) | Methyl Iodide | Ethyl Bromide |
| Reactivity | High (due to iodide leaving group) | Very High (sterically unhindered) | Moderate |
| Labeling Group | 3-methoxypropyl | Methyl | Ethyl |
| Isotopic Incorporation | Potentially high, dependent on synthesis of labeled precursor | High, with commercially available ¹³CH₃I and CD₃I | High, with commercially available labeled precursors |
| Potential Side Reactions | Over-alkylation of primary amines | Over-alkylation of primary amines is a common issue.[4] | Over-alkylation of primary amines |
| Applications | Introducing a functionalized, hydrophilic spacer; metabolic tracer studies | Quantitative proteomics and metabolomics; methylation studies | General purpose alkylation for isotopic labeling |
| Commercial Availability (Labeled) | Not readily available | Widely available in ¹³C and ²H labeled forms | Available in labeled forms |
Experimental Workflows and Protocols
The following protocols provide a general framework for isotopic labeling using alkylating agents. Optimization of reaction conditions (e.g., base, solvent, temperature, and reaction time) is crucial for achieving high labeling efficiency and minimizing side products.
Workflow for Isotopic Labeling via Alkylation
Caption: General workflow for isotopic labeling using an alkylating agent.
Protocol 1: N-Alkylation of a Primary Amine with Isotopically Labeled this compound
Objective: To introduce a ¹³C-labeled 3-methoxypropyl group onto a primary amine.
Materials:
-
Primary amine substrate
-
¹³C-labeled this compound (synthesis required)
-
Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N)
-
Acetonitrile (ACN) or Dimethylformamide (DMF)
-
Deionized water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolution: Dissolve the primary amine (1 equivalent) in ACN or DMF in a round-bottom flask.
-
Base Addition: Add K₂CO₃ (2-3 equivalents) or Et₃N (2-3 equivalents) to the solution.
-
Reagent Addition: Add the ¹³C-labeled this compound (1.1 equivalents) to the reaction mixture.
-
Reaction: Stir the mixture at room temperature or heat to 50-80 °C. Monitor the reaction progress by TLC or LC-MS.
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
If K₂CO₃ was used, filter the solid.
-
Add water to the reaction mixture and extract the product with ethyl acetate (3x).
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired labeled N-alkylated amine.
-
Analysis: Confirm the structure and determine the isotopic incorporation by mass spectrometry and NMR spectroscopy.
Causality behind Experimental Choices:
-
Base: The base is essential to deprotonate the amine, increasing its nucleophilicity to facilitate the attack on the alkyl iodide. The choice of a weaker base like K₂CO₃ or an organic base like Et₃N helps to control the reactivity and minimize over-alkylation, which can be a significant side reaction with primary amines.[4]
-
Solvent: A polar aprotic solvent like ACN or DMF is chosen to dissolve the reactants and facilitate the Sₙ2 reaction mechanism.
-
Stoichiometry: A slight excess of the alkylating agent is used to ensure complete consumption of the starting amine.
Protocol 2: O-Alkylation of a Phenol with Isotopically Labeled this compound
Objective: To introduce a deuterium-labeled 3-methoxypropyl group onto a phenol.
Materials:
-
Phenolic substrate
-
Deuterated this compound (synthesis required)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
Acetone or Acetonitrile (ACN)
-
Deionized water
-
Dichloromethane (DCM)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolution: Dissolve the phenol (1 equivalent) in acetone or ACN in a round-bottom flask.
-
Base Addition: Add K₂CO₃ (1.5 equivalents) or Cs₂CO₃ (1.2 equivalents) to the solution.
-
Reagent Addition: Add the deuterated this compound (1.1 equivalents) to the reaction mixture.
-
Reaction: Stir the mixture at room temperature or reflux. Monitor the reaction progress by TLC or LC-MS.
-
Work-up:
-
After the reaction is complete, cool the mixture to room temperature and filter off the solid carbonate.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in DCM and wash with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
-
Purification: Purify the crude product by flash column chromatography.
-
Analysis: Characterize the product and determine the isotopic purity by mass spectrometry and NMR spectroscopy.
Causality behind Experimental Choices:
-
Base: A base is required to deprotonate the phenolic hydroxyl group to form the more nucleophilic phenoxide ion. Cs₂CO₃ is often more effective than K₂CO₃ for O-alkylation due to the "cesium effect," which can enhance the rate and yield of the reaction.
-
Solvent: Acetone and ACN are suitable polar aprotic solvents for this Sₙ2 reaction.
Alternative Isotopic Labeling Reagents
While alkyl halides are versatile, other classes of reagents can be employed to introduce isotopic labels, each with its own advantages.
-
Isotopically Labeled Acylating Agents (e.g., Acetic Anhydride, Succinic Anhydride): These reagents are used to label primary and secondary amines. They introduce an acyl group, which can be advantageous for mass spectrometry analysis.
-
Isotopically Labeled Aldehydes/Ketones (for Reductive Amination): Reductive amination is a highly efficient method for N-alkylation of primary and secondary amines with minimal risk of over-alkylation. Using an isotopically labeled aldehyde or ketone in the presence of a reducing agent like sodium cyanoborohydride allows for the introduction of a labeled alkyl group.
-
Isotopically Labeled Isocyanates: These reagents react with primary and secondary amines to form labeled ureas, providing a stable linkage for tracking.
Alternative Labeling Workflow: Reductive Amination
Caption: Workflow for isotopic labeling via reductive amination.
Conclusion: Strategic Selection of Labeling Reagents
The selection of an isotopic labeling reagent is a critical step that requires careful consideration of the research objectives and the chemical nature of the target molecule. While This compound presents an intriguing option for introducing a functionalized isotopic label, its practical utility is currently limited by the lack of commercially available isotopically enriched versions and the absence of established labeling protocols in the scientific literature.
In contrast, reagents like methyl iodide are readily available in isotopically labeled forms and are supported by a wealth of established protocols and performance data, making them a reliable choice for many applications. For N-alkylation where over-alkylation is a concern, reductive amination using labeled aldehydes or ketones offers a superior alternative.
Ultimately, the optimal labeling strategy is one that is tailored to the specific scientific question at hand. By understanding the reactivity, advantages, and limitations of different labeling reagents and methodologies, researchers can design and execute robust isotopic labeling studies that yield high-quality, interpretable data.
References
-
Niwayama, S., Kurono, S., & Matsumoto, H. (2003). Synthesis of 13C-labeled Iodoacetanilide and Application to Quantitative Peptide Analysis by Isotope Differential Mass Spectrometry. Bioorganic & Medicinal Chemistry Letters, 13(17), 2913-2916. [Link]
-
Organic & Biomolecular Chemistry. (n.d.). Synthesis of 13C-methyl-labeled amino acids and their incorporation into proteins in mammalian cells. Retrieved February 4, 2026, from [Link]
-
Ataman Chemicals. (n.d.). 3-Methoxypropylamine. Retrieved February 4, 2026, from [Link]
-
Ataman Kimya. (n.d.). 3-METHOXYPROPYLAMINE. Retrieved February 4, 2026, from [Link]
-
Pearson+. (n.d.). Starting with (R)-1-deuterio-1-propanol, how could you prepare.... Retrieved February 4, 2026, from [Link]
-
Patsnap. (2021, October 29). Synthesis process of methoxypropylamine. Retrieved February 4, 2026, from [Link]
-
Kokel, A., Kadish, D., & Török, B. (2022). Preparation of Deuterium Labeled Compounds by Pd/C-Al-D2O Facilitated Selective H-D Exchange Reactions. Molecules, 27(3), 614. [Link]
-
University of Washington Proteomics Resource. (n.d.). Stable Isotope Labeling Strategies. Retrieved February 4, 2026, from [Link]
-
Silks, L. A. (n.d.). Synthesis of Labeled Precursors. Grantome. Retrieved February 4, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved February 4, 2026, from [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1-Iodo-3-methoxypropane
Navigating the lifecycle of specialized reagents requires a commitment to safety that extends beyond the benchtop. The proper disposal of 1-iodo-3-methoxypropane, a functionalized alkyl iodide, is not merely a regulatory formality but a critical step in ensuring laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step protocol grounded in established safety principles, designed for the discerning researcher who values both scientific integrity and operational excellence.
Hazard Assessment: The Foundation of Safe Disposal
Before handling any waste, a thorough understanding of the chemical's hazard profile is paramount. This compound (CAS No. 61542-10-7) is not a benign substance; it is a halogenated organic compound with a specific set of risks that directly inform its disposal pathway.[1] According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, its primary hazards include being a combustible liquid, toxic if swallowed, causing skin irritation, causing serious eye damage, and potentially causing respiratory irritation.[2][3]
The presence of iodine classifies this compound as a halogenated organic waste . This is the single most important factor in its disposal, as halogenated and non-halogenated waste streams must always be segregated. The co-disposal of these streams can lead to dangerous reactions and complicates the final incineration or neutralization process, posing risks to waste management personnel and the environment.
Personal Protective Equipment (PPE): A Non-Negotiable Barrier
Direct exposure to this compound can have severe health consequences.[2] Therefore, strict adherence to PPE protocols is the first and most critical line of defense during all handling and disposal procedures.
| Hazard Class | GHS Hazard Statement | Required PPE | Rationale |
| Acute Toxicity 3 (Oral) | H301: Toxic if swallowed | Nitrile or Neoprene Gloves | Prevents accidental ingestion through skin contact and subsequent hand-to-mouth transfer. |
| Skin Irritation 2 | H315: Causes skin irritation | Chemical-Resistant Lab Coat, Gloves | Protects skin from direct contact, which can cause irritation and inflammation.[2] |
| Eye Damage 1 | H318: Causes serious eye damage | ANSI-rated Safety Goggles, Face Shield | Goggles provide a seal against splashes and vapors. A face shield is required when handling larger quantities due to the risk of severe, irreversible eye damage.[2][4] |
| STOT SE 3 | H335: May cause respiratory irritation | Use within a certified Chemical Fume Hood | A fume hood is essential to control vapor inhalation, which can irritate the respiratory tract.[4] |
| Flammable Liquid 4 | H227: Combustible liquid | N/A (Procedural Control) | Keep away from heat, sparks, and open flames.[2][4] |
Causality Insight: The selection of nitrile or neoprene gloves is based on their proven resistance to a broad range of organic chemicals, including halogenated compounds.[5] Latex gloves, in contrast, offer insufficient protection and can degrade upon exposure, leading to a false sense of security and potential exposure.
Waste Segregation and Containerization Protocol
The core of proper disposal lies in meticulous segregation and labeling. This system prevents accidental mixing of incompatible chemicals and provides essential information for environmental health and safety (EHS) personnel.
Step-by-Step Containerization:
-
Select the Correct Waste Container:
-
Use a dedicated, sealable container designated for "Halogenated Organic Liquid Waste."
-
The container must be made of a compatible material, typically glass or high-density polyethylene (HDPE), that will not degrade upon contact with the chemical.[5]
-
Ensure the container is clean, dry, and has a secure, leak-proof cap.
-
-
Apply a Hazardous Waste Label:
-
Before adding any waste, affix a completed hazardous waste label to the container.[6] Incomplete labeling is a common and serious compliance violation.
-
The label must include:
-
The words "Hazardous Waste" [7]
-
Full Chemical Name: "this compound" (avoid abbreviations or formulas).
-
Approximate Concentration and Volume.
-
Associated Hazards: "Toxic," "Corrosive," "Irritant" [2]
-
Your Name (Principal Investigator) and Laboratory Information.[7]
-
Accumulation Start Date (the date the first drop of waste is added).[6]
-
-
-
Add Waste to the Container:
-
Perform all transfers inside a chemical fume hood to minimize inhalation exposure.[8]
-
Use a funnel to prevent spills.
-
Crucially, do not fill the container beyond 90% capacity. This headspace allows for vapor expansion, preventing a dangerous pressure buildup.
-
-
Secure and Store the Container:
-
After adding waste, securely cap the container.[9]
-
Store the container in a designated satellite accumulation area (SAA), which should be a secondary containment bin within or near the fume hood.[6] This practice contains any potential leaks.
-
Keep the halogenated waste container separate from non-halogenated, acidic, or basic waste streams.
-
Managing Contaminated Materials and Empty Containers
Disposal procedures must account for all items that have come into contact with this compound.
-
Contaminated Solids: Used pipette tips, gloves, and absorbent pads should be collected in a separate, clearly labeled bag or container for "Solid Halogenated Waste." Do not mix liquid and solid waste in the same container.
-
Empty Reagent Bottles: An "empty" bottle is never truly empty and must be treated as hazardous waste.
-
Triple Rinse: Rinse the container three times with a suitable solvent (e.g., acetone or methanol).
-
Collect the Rinsate: The first rinsate is highly contaminated and must be collected and added to your "Halogenated Organic Liquid Waste" container.[6] Subsequent rinsates should also be treated as hazardous waste.
-
Deface the Label: Completely remove or obliterate the original manufacturer's label.[6]
-
Final Disposal: Once rinsed and de-labeled, the container can typically be disposed of in a designated glass disposal box. Consult your institution's specific guidelines.
-
Emergency Procedures: Spill Management
In the event of a spill, a swift and correct response is critical to mitigate exposure and environmental contamination.
-
Alert Personnel: Immediately notify colleagues in the area.
-
Isolate the Area: Cordon off the spill area to prevent cross-contamination.
-
Don Appropriate PPE: At a minimum, wear a lab coat, gloves, and safety goggles. If the spill is large or ventilation is poor, respiratory protection may be necessary.[5]
-
Contain the Spill:
-
For small spills (<100 mL): Cover with an inert absorbent material such as vermiculite, sand, or a commercial chemical spill pillow.
-
For large spills (>100 mL): Dike the spill using absorbent booms to prevent it from spreading.[9] Evacuate the lab and contact your institution's EHS department immediately.
-
-
Collect Waste: Carefully scoop the absorbent material into a heavy-duty plastic bag or a sealable container.
-
Label and Dispose: Label the container as "Solid Halogenated Waste" with a full description of the contents and dispose of it according to the protocol in Section 4.
-
Decontaminate: Clean the spill surface thoroughly with soap and water.[9]
Disposal Workflow Diagram
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
-
SRS-008 – Chemical Disposal Standard Operating Procedures (SOP) . VA.gov. [Link]
-
Hazardous Waste Disposal Guide . Northwestern University. [Link]
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This compound | C4H9IO | CID 13522989 . PubChem, National Institutes of Health. [Link]
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Westfield State College Organic Chemistry Laboratory Safety . Westfield State University. [Link]
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Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs . United Nations Office on Drugs and Crime. [Link]
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This compound . LookChem. [Link]
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1-Iodo-3-methoxypropane
This guide provides essential, immediate safety and logistical information for the handling of 1-Iodo-3-methoxypropane (CAS No. 61542-10-7). As researchers and drug development professionals, our primary responsibility is to mitigate risk while advancing scientific discovery. The following protocols are designed to provide a comprehensive framework for safety, moving beyond a simple checklist to explain the causality behind each recommendation. This ensures a self-validating system of safety that protects both the individual and the integrity of the research.
Hazard Analysis: Understanding the Risks of this compound
Before handling any chemical, a thorough understanding of its intrinsic hazards is paramount. This compound is an organoiodide compound with multiple hazard classifications that dictate our approach to safe handling. According to the Globally Harmonized System (GHS), its primary risks are significant and multifaceted.[1]
The compound is classified as a combustible liquid, toxic if swallowed, a cause of serious skin irritation and eye damage, and may cause respiratory irritation.[1] These classifications are not mere warnings; they are directives that inform every aspect of our personal protective equipment (PPE) selection and handling procedures.
| Property | Value | Source |
| Molecular Formula | C₄H₉IO | PubChem[1] |
| Molecular Weight | 200.02 g/mol | PubChem[1] |
| Appearance | Data not specified; handle as a potentially volatile liquid. | N/A |
| GHS Hazard Codes | H227, H301, H315, H318, H335 | PubChem[1] |
The Core Directive: Mandatory PPE for Mitigating Exposure
The selection of PPE is a direct response to the identified hazards. The goal is to create an impermeable barrier between the researcher and the chemical, preventing all routes of exposure—dermal, ocular, and respiratory.
Eye and Face Protection: Preventing Irreversible Damage
The Rationale: The GHS classification H318, "Causes serious eye damage," is a critical warning.[1] This indicates a risk of irreversible harm upon contact. Standard safety glasses are insufficient.
-
Minimum Requirement: Chemical splash goggles that meet the ANSI Z87.1 standard are mandatory.[2]
-
Best Practice: When handling quantities that could splash or during vigorous reactions, a face shield must be worn in addition to chemical splash goggles.[3] This provides a secondary barrier protecting the entire face.
Hand Protection: The First Line of Dermal Defense
The Rationale: With the classification H315, "Causes skin irritation," appropriate gloves are non-negotiable.[1] The choice of glove material is critical, as not all materials offer the same level of protection against specific chemicals.
-
Recommended Material: While disposable nitrile gloves are common in laboratories for incidental contact, for prolonged handling or immersion, a more robust glove should be considered.[4] Always consult the glove manufacturer’s chemical resistance guide for specific data on halogenated organic compounds.
-
Protocol: Gloves must be inspected for any signs of degradation or puncture before each use.[5] Employ the proper glove removal technique (without touching the outer surface) to prevent skin contact with contaminants. Contaminated gloves must be disposed of as hazardous waste immediately after use.[5]
Body Protection: Shielding Against Spills and Splashes
The Rationale: To prevent skin contact from spills, a protective layer over personal clothing is essential. The combustible nature of the liquid (H227) adds another layer of risk to consider.[1]
-
Minimum Requirement: A standard laboratory coat should be worn and fully buttoned.
-
Best Practice: For larger quantities or procedures with a higher risk of splashing, a chemical-resistant apron or a complete protective suit should be utilized.[5] Ensure the material is appropriate for organic compounds.
Respiratory Protection: Ensuring a Safe Breathing Zone
The Rationale: The H335 classification, "May cause respiratory irritation," dictates that this chemical must be handled in a controlled environment to prevent inhalation of vapors.[1]
-
Primary Engineering Control: All handling of this compound must be conducted within a certified chemical fume hood.[4] This is the most effective way to prevent respiratory exposure.
-
Secondary Precaution: If, under rare and stringently controlled circumstances, work outside a fume hood is unavoidable, a respirator with an appropriate organic vapor cartridge is required.[4] Use of a respirator necessitates enrollment in a respiratory protection program, including medical evaluation and fit testing, as mandated by OSHA standards.[3]
Procedural Guidance: From Lab Bench to Disposal
Safe handling is a complete workflow, from the moment the chemical is removed from storage until all waste is properly discarded.
PPE Selection and Donning/Doffing Workflow
The following diagram outlines the decision-making process for selecting and using PPE when handling this compound.
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
